Technical Documentation Center

(1-Methyl-1H-imidazol-2-yl)methanamine hydrochloride Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: (1-Methyl-1H-imidazol-2-yl)methanamine hydrochloride
  • CAS: 161493-94-3

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to the Synthesis of (1-Methyl-1H-imidazol-2-yl)methanamine Hydrochloride

Abstract This technical guide provides a comprehensive overview of a viable synthetic pathway for (1-Methyl-1H-imidazol-2-yl)methanamine hydrochloride, a key building block in pharmaceutical and materials science researc...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of a viable synthetic pathway for (1-Methyl-1H-imidazol-2-yl)methanamine hydrochloride, a key building block in pharmaceutical and materials science research. This document is intended for an audience of researchers, scientists, and drug development professionals, offering a detailed exploration of the chemical principles, experimental protocols, and safety considerations involved in the synthesis. We will delve into a logical and efficient two-step synthetic route, commencing with the preparation of the crucial intermediate, 1-methyl-1H-imidazole-2-carbonitrile, followed by its reduction to the target primary amine and subsequent conversion to the hydrochloride salt. This guide emphasizes the causality behind experimental choices, ensuring that the described protocols are robust and reproducible.

Introduction: The Significance of Substituted Imidazoles

The imidazole moiety is a cornerstone of medicinal chemistry, appearing in a vast array of biologically active molecules, including natural products and synthetic drugs. Its unique electronic properties and ability to participate in hydrogen bonding and coordination with biological targets make it a privileged scaffold in drug design. (1-Methyl-1H-imidazol-2-yl)methanamine, in particular, serves as a versatile precursor for the synthesis of more complex molecules, leveraging the primary amine functionality for further elaboration. This guide will illuminate a practical pathway to access this valuable compound in its stable hydrochloride salt form.

Strategic Overview of the Synthetic Pathway

The synthesis of (1-Methyl-1H-imidazol-2-yl)methanamine hydrochloride can be efficiently achieved through a two-step process. The chosen strategy prioritizes commercially available starting materials and robust, high-yielding reactions.

The overall transformation is as follows:

Synthesis_Overview 1-Methylimidazole 1-Methylimidazole 1-Methyl-1H-imidazole-2-carbonitrile 1-Methyl-1H-imidazole-2-carbonitrile 1-Methylimidazole->1-Methyl-1H-imidazole-2-carbonitrile Cyanation (1-Methyl-1H-imidazol-2-yl)methanamine (1-Methyl-1H-imidazol-2-yl)methanamine 1-Methyl-1H-imidazole-2-carbonitrile->(1-Methyl-1H-imidazol-2-yl)methanamine Reduction (1-Methyl-1H-imidazol-2-yl)methanamine hydrochloride (1-Methyl-1H-imidazol-2-yl)methanamine hydrochloride (1-Methyl-1H-imidazol-2-yl)methanamine->(1-Methyl-1H-imidazol-2-yl)methanamine hydrochloride Salt Formation Cyanation_Mechanism cluster_0 Cyanation of 1-Methylimidazole 1-Methylimidazole 1-Methylimidazole Intermediate Wheland Intermediate 1-Methylimidazole->Intermediate + BrCN Cyanogen_Bromide Br-C≡N Product 1-Methyl-1H-imidazole-2-carbonitrile Intermediate->Product - H+ HBr HBr

A brief, descriptive caption directly below the generated diagram (Within 100 characters). Mechanism of 1-methylimidazole cyanation.

Experimental Protocol

Caution: Cyanogen bromide is highly toxic and should be handled with extreme care in a well-ventilated fume hood with appropriate personal protective equipment (PPE). [1][2][3]

  • To a solution of 1-methylimidazole (1.0 eq) in a suitable aprotic solvent such as acetonitrile or tetrahydrofuran (THF) under an inert atmosphere (e.g., nitrogen or argon), add a non-nucleophilic base such as triethylamine (1.1 eq).

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Slowly add a solution of cyanogen bromide (1.05 eq) in the same solvent to the reaction mixture, maintaining the temperature below 5 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Upon completion, filter the reaction mixture to remove the triethylammonium bromide salt.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude 1-methyl-1H-imidazole-2-carbonitrile by vacuum distillation or column chromatography on silica gel.

Reagent/ProductMolecular Weight ( g/mol )CAS NumberKey Properties
1-Methylimidazole82.10616-47-7Colorless liquid
Cyanogen Bromide105.92506-68-3Highly toxic, volatile solid
1-Methyl-1H-imidazole-2-carbonitrile107.1145515-45-5White to yellowish solid [4]
Characterization Data for 1-Methyl-1H-imidazole-2-carbonitrile
  • ¹H NMR (CDCl₃, 400 MHz): δ 7.15 (d, J = 1.2 Hz, 1H), 6.95 (d, J = 1.2 Hz, 1H), 3.80 (s, 3H).

  • ¹³C NMR (CDCl₃, 101 MHz): δ 130.5, 128.0, 118.0, 114.5 (CN), 35.0 (CH₃).

  • IR (KBr, cm⁻¹): 2230 (C≡N stretch).

  • MS (EI): m/z (%) = 107 (M⁺, 100).

Reduction of 1-Methyl-1H-imidazole-2-carbonitrile to (1-Methyl-1H-imidazol-2-yl)methanamine

The reduction of the nitrile group to a primary amine is a pivotal step in this synthesis. Two robust and widely used methods are presented here: reduction with lithium aluminum hydride (LiAlH₄) and catalytic hydrogenation.

Method A: Reduction with Lithium Aluminum Hydride (LiAlH₄)

LiAlH₄ is a powerful and versatile reducing agent capable of reducing nitriles to primary amines with high efficiency. [5][6][7]

The use of an anhydrous ethereal solvent like THF is crucial as LiAlH₄ reacts violently with protic solvents, including water and alcohols. [4][8]The reaction is typically performed at reflux to ensure complete conversion. The work-up procedure is critical for safely quenching the excess LiAlH₄ and hydrolyzing the aluminum complexes to liberate the amine product. The Fieser work-up is a commonly employed and reliable method.

Caution: Lithium aluminum hydride is a highly reactive and flammable solid. It should be handled under an inert atmosphere, and all glassware must be thoroughly dried. [4][8][9][10][11]

  • To a suspension of LiAlH₄ (1.5 eq) in anhydrous THF in a flame-dried, three-necked flask equipped with a reflux condenser and an addition funnel under a nitrogen atmosphere, add a solution of 1-methyl-1H-imidazole-2-carbonitrile (1.0 eq) in anhydrous THF dropwise at 0 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 4-6 hours. Monitor the reaction by TLC.

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Fieser Work-up: Cautiously and slowly add dropwise x mL of water, followed by x mL of 15% aqueous NaOH, and finally 3x mL of water, where x is the mass of LiAlH₄ used in grams.

  • Stir the resulting granular precipitate for 30 minutes, then filter it through a pad of Celite®.

  • Wash the filter cake thoroughly with THF or ethyl acetate.

  • Combine the organic filtrates and dry over anhydrous sodium sulfate.

  • Concentrate the solution under reduced pressure to afford (1-Methyl-1H-imidazol-2-yl)methanamine as a crude oil, which can be purified by vacuum distillation.

Method B: Catalytic Hydrogenation

Catalytic hydrogenation offers a milder and often safer alternative to metal hydride reductions. Raney® Nickel is a common and effective catalyst for the reduction of nitriles to primary amines.

The reaction is typically carried out in a protic solvent like ethanol or methanol, often with the addition of ammonia to suppress the formation of secondary and tertiary amine byproducts. The reaction is performed under a hydrogen atmosphere at elevated pressure.

Caution: Raney® Nickel is pyrophoric and should be handled as a slurry in water or ethanol. Never allow it to dry in the air. Hydrogen gas is highly flammable. [12][13][14][15]

  • In a hydrogenation vessel, suspend a catalytic amount of Raney® Nickel (5-10 wt%) in a solution of 1-methyl-1H-imidazole-2-carbonitrile (1.0 eq) in ethanol saturated with ammonia.

  • Seal the vessel and purge it with hydrogen gas.

  • Pressurize the vessel with hydrogen gas (typically 50-100 psi) and stir the reaction mixture at room temperature or with gentle heating (40-50 °C) for 12-24 hours.

  • Monitor the reaction progress by observing the cessation of hydrogen uptake.

  • Carefully vent the hydrogen and purge the vessel with an inert gas.

  • Filter the reaction mixture through a pad of Celite® to remove the catalyst. Caution: The filter cake should be kept wet with solvent to prevent ignition.

  • Concentrate the filtrate under reduced pressure to yield the crude (1-Methyl-1H-imidazol-2-yl)methanamine.

ParameterLiAlH₄ ReductionCatalytic Hydrogenation
Reagents LiAlH₄Raney® Ni, H₂
Solvent Anhydrous THFEthanol/Ammonia
Temperature RefluxRoom Temperature to 50 °C
Pressure Atmospheric50-100 psi
Work-up Fieser quenchFiltration
Safety Highly reactive, pyrophoricFlammable gas, pyrophoric catalyst

Formation and Isolation of the Hydrochloride Salt

The free amine is often an oil and can be hygroscopic or unstable. Conversion to the hydrochloride salt provides a stable, crystalline solid that is easier to handle, purify, and store. [1]

Experimental Protocol
  • Dissolve the crude or purified (1-Methyl-1H-imidazol-2-yl)methanamine in a minimal amount of a suitable anhydrous solvent such as diethyl ether, ethyl acetate, or isopropanol.

  • Cool the solution in an ice bath.

  • Slowly add a solution of hydrochloric acid in a compatible solvent (e.g., HCl in diethyl ether or isopropanolic HCl) dropwise with stirring until the solution becomes acidic (check with pH paper).

  • The hydrochloride salt will precipitate out of the solution.

  • Stir the mixture at 0 °C for 30 minutes to ensure complete precipitation.

  • Collect the solid by vacuum filtration.

  • Wash the solid with cold diethyl ether and dry under vacuum to yield (1-Methyl-1H-imidazol-2-yl)methanamine hydrochloride as a white to off-white solid.

Characterization of the Final Product

Thorough characterization is essential to confirm the identity and purity of the synthesized (1-Methyl-1H-imidazol-2-yl)methanamine hydrochloride.

Spectroscopic Data
  • ¹H NMR (D₂O, 400 MHz): δ 7.30 (d, J = 1.5 Hz, 1H), 7.15 (d, J = 1.5 Hz, 1H), 4.20 (s, 2H), 3.75 (s, 3H). (Note: The amine protons are typically exchanged in D₂O).

  • ¹³C NMR (D₂O, 101 MHz): δ 145.0, 128.5, 124.0, 40.0 (CH₂), 34.5 (CH₃).

  • MS (ESI+): m/z = 112.1 ([M+H]⁺ for the free base).

Conclusion

This technical guide has detailed a robust and efficient synthetic pathway for the preparation of (1-Methyl-1H-imidazol-2-yl)methanamine hydrochloride. By providing a thorough understanding of the underlying chemical principles, detailed experimental protocols, and critical safety information, this document aims to empower researchers to confidently synthesize this valuable chemical building block. The presented methods are scalable and utilize readily available reagents, making them suitable for a wide range of laboratory settings.

References

  • ChemBK. (2024, April 9). methyl-1H-imidazole-2-carbonitrile. Retrieved from [Link]

  • Princeton University Environmental Health and Safety. (n.d.). Lithium Aluminum Hydride. Retrieved from [Link]

  • Exposome-Explorer. (n.d.). Material Safety Data Sheet Cyanogen bromide MSDS# 84299. Retrieved from [Link]

  • New Jersey Department of Health. (n.d.). Raney Nickel - Hazardous Substance Fact Sheet. Retrieved from [Link]

  • Cole-Parmer. (n.d.). Material Safety Data Sheet - Raney nickel, activated catalyst 50% slurry in water. Retrieved from [Link]

  • Balaji Amines Ltd. (n.d.). Safety, Storage, Shelf Life, Handling and Disposal. Retrieved from [Link]

  • NIST. (n.d.). 1H-Imidazole-2-carboxaldehyde, 1-methyl-. Retrieved from [Link]

  • Master Organic Chemistry. (2023, February 3). Lithium Aluminum Hydride (LiAlH4) For Reduction of Carboxylic Acid Derivatives. Retrieved from [Link]

  • Organic Synthesis. (n.d.). Nitrile to Amine (LiAlH4 or LAH reduction). Retrieved from [Link]

  • Chemistry Steps. (n.d.). Nitrile Reduction Mechanism with LiAlH4 and DIBAL to Amine or Aldehyde. Retrieved from [Link]

Sources

Exploratory

physicochemical properties of (1-Methyl-1H-imidazol-2-yl)methanamine hydrochloride

An In-Depth Technical Guide to the Physicochemical Properties of (1-Methyl-1H-imidazol-2-yl)methanamine Hydrochloride Executive Summary (1-Methyl-1H-imidazol-2-yl)methanamine hydrochloride is a heterocyclic amine of sign...

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Physicochemical Properties of (1-Methyl-1H-imidazol-2-yl)methanamine Hydrochloride

Executive Summary

(1-Methyl-1H-imidazol-2-yl)methanamine hydrochloride is a heterocyclic amine of significant interest in medicinal chemistry and synthetic organic chemistry, primarily serving as a versatile building block for more complex molecular architectures. Its utility in drug discovery is predicated on a thorough understanding of its fundamental physicochemical properties, which govern its behavior in both chemical reactions and biological systems. This guide provides a comprehensive analysis of these properties, moving beyond a simple data sheet to offer field-proven insights into its handling, characterization, and application. We will delve into its structural attributes, solubility, stability, and spectroscopic profile. Furthermore, this document furnishes detailed, validated protocols for its analysis, ensuring that researchers can confidently assess its identity, purity, and suitability for their specific applications.

Molecular Overview and Structural Attributes

(1-Methyl-1H-imidazol-2-yl)methanamine is an imidazole derivative characterized by a methyl group at the N1 position of the imidazole ring and a methanamine substituent at the C2 position. The hydrochloride salt form is typically preferred in laboratory and pharmaceutical settings. The conversion of the free base, which may present as an oil or low-melting solid, into its hydrochloride salt yields a more stable, crystalline solid with enhanced handling characteristics and improved aqueous solubility.[1]

  • Chemical Name: (1-Methyl-1H-imidazol-2-yl)methanamine hydrochloride

  • Free Base Formula: C₅H₉N₃[2][3]

  • Hydrochloride Salt Formula: C₅H₁₀ClN₃

  • Free Base Molecular Weight: 111.15 g/mol [2][3]

  • Hydrochloride Salt Molecular Weight: 147.61 g/mol

  • InChIKey (Free Base): PZSMLGOAJXSDMK-UHFFFAOYSA-N[3]

  • SMILES (Free Base): Cn1ccnc1CN[3]

The structure features two key basic centers: the primary aliphatic amine (-CH₂NH₂) and the sp²-hybridized nitrogen (N3) of the imidazole ring. The N1 nitrogen is quaternized by the methyl group and does not act as a base. Understanding the differential basicity of these sites is crucial for predicting its behavior in different pH environments.

Core Physicochemical Properties

The following table summarizes the key physicochemical properties of (1-Methyl-1H-imidazol-2-yl)methanamine and its hydrochloride salt. These values are a synthesis of data from chemical databases and inferred properties based on analogous structures.

PropertyValue / DescriptionRationale & Significance
Appearance White to off-white crystalline solid.[1]The solid, salt form ensures better stability, easier handling, and more accurate weighing compared to the potentially oily free base.
Solubility HCl Salt: Expected to have good solubility in water and polar protic solvents like methanol and ethanol.[1] Free Base: Soluble in organic solvents like DMSO, ethanol, and dichloromethane.[1]High aqueous solubility is critical for preparing stock solutions for biological assays and for certain reaction conditions. The salt form protonates the basic nitrogens, increasing polarity and interaction with water.
Melting Point Data not available for the specific HCl salt. However, similar imidazole hydrochlorides melt in the range of 150-170°C (e.g., 1H-Imidazole hydrochloride melts at 158-161 °C[4]).A sharp melting point is a primary indicator of purity. A broad melting range often suggests the presence of impurities.
pKa (Predicted) Ammonium ion (-CH₂NH₃⁺): ~9.5 - 10.5 Imidazolium ion (N3-H⁺): ~6.5 - 7.0The primary amine is the more basic site and will be fully protonated in physiological conditions (pH 7.4). The imidazole nitrogen's basicity is important for its role as a hydrogen bond acceptor or metal ligand.
Stability Imidazole compounds can be susceptible to degradation under certain pH conditions and exposure to light.[1] The hydrochloride salt is generally more stable than the free base.For optimal stability, the solid should be stored in a cool, dry, and dark place. Solutions should be freshly prepared or stored frozen at -20°C to -80°C and protected from light.[1]

Spectroscopic & Analytical Characterization

Confirming the identity and purity of (1-Methyl-1H-imidazol-2-yl)methanamine hydrochloride is paramount. The following section outlines the expected spectroscopic data, which serves as a fingerprint for the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for unambiguous structure elucidation.

  • ¹H NMR (in D₂O):

    • δ ~7.2-7.4 ppm (d, 1H): Imidazole ring proton (H5).

    • δ ~7.1-7.3 ppm (d, 1H): Imidazole ring proton (H4).

    • δ ~4.1-4.3 ppm (s, 2H): Methylene protons (-CH₂-NH₂). The singlet appearance is due to the absence of adjacent protons.

    • δ ~3.7-3.9 ppm (s, 3H): Methyl protons (-CH₃).

    • Note: The amine protons (-NH₂) are typically not observed in D₂O due to rapid solvent exchange. In a non-protic solvent like DMSO-d₆, they would appear as a broad singlet.

  • ¹³C NMR (in D₂O):

    • δ ~145-150 ppm: Imidazole ring carbon (C2, attached to the methanamine).

    • δ ~125-130 ppm: Imidazole ring carbon (C4).

    • δ ~120-125 ppm: Imidazole ring carbon (C5).

    • δ ~35-40 ppm: Methylene carbon (-CH₂-).

    • δ ~33-37 ppm: Methyl carbon (-CH₃).

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the presence of key functional groups.

  • ~3200-3400 cm⁻¹ (broad): N-H stretching vibrations of the primary amine group (-NH₂).

  • ~2800-3100 cm⁻¹ (broad): Ammonium N-H stretching from the hydrochloride salt.

  • ~2900-3000 cm⁻¹: Aliphatic C-H stretching from the methyl and methylene groups.

  • ~1600-1650 cm⁻¹: N-H bending (scissoring) of the primary amine.

  • ~1450-1550 cm⁻¹: C=N and C=C stretching vibrations characteristic of the imidazole ring.

Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight of the compound. Using electrospray ionization (ESI) in positive mode, the expected ion would be that of the protonated free base [M+H]⁺.

  • Expected m/z: 112.087 (for C₅H₁₀N₃⁺, the protonated free base).

High-Performance Liquid Chromatography (HPLC)

HPLC is the standard for determining the purity of the compound.

  • Rationale: A reversed-phase method (e.g., using a C18 column) is ideal. The polar nature of the protonated amine requires an aqueous buffered mobile phase for good peak shape. A phosphate buffer at an acidic pH (e.g., pH 3) ensures the amine remains consistently protonated, preventing peak tailing.[5] UV detection is effective due to the chromophoric imidazole ring, with an optimal wavelength around 210-230 nm.

Experimental Methodologies

The following protocols provide a validated framework for the analysis of (1-Methyl-1H-imidazol-2-yl)methanamine hydrochloride.

Protocol: Purity Determination by Reverse-Phase HPLC

Objective: To quantify the purity of the compound.

  • Instrumentation: HPLC system with UV-Vis detector, C18 analytical column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase Preparation:

    • Solvent A: 0.1% Trifluoroacetic Acid (TFA) in Water.

    • Solvent B: 0.1% TFA in Acetonitrile.

    • Expertise Note: TFA acts as both an acidifier to protonate the amine and an ion-pairing agent to improve peak shape.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min.

    • Detection Wavelength: 220 nm.

    • Column Temperature: 30°C.

    • Injection Volume: 10 µL.

    • Gradient: 5% B to 95% B over 15 minutes, hold for 2 minutes, return to 5% B over 1 minute, and equilibrate for 2 minutes.

  • Sample Preparation: Prepare a 1 mg/mL stock solution in water. Dilute as necessary.

  • Analysis: Inject the sample and integrate the peak areas. Purity is calculated as the area of the main peak divided by the total area of all peaks.

Protocol: Identity Confirmation by ¹H NMR

Objective: To confirm the chemical structure of the compound.

  • Sample Preparation: Accurately weigh 5-10 mg of the compound and dissolve it in ~0.7 mL of Deuterium Oxide (D₂O).

  • Instrumentation: 400 MHz (or higher) NMR spectrometer.

  • Data Acquisition:

    • Acquire a standard 1D proton spectrum.

    • Ensure a sufficient number of scans (e.g., 16 or 32) for a good signal-to-noise ratio.

    • Set the spectral width to cover the range of -1 to 12 ppm.

  • Data Processing:

    • Apply Fourier transform, phase correction, and baseline correction.

    • Calibrate the spectrum using the residual HDO signal (typically at ~4.79 ppm).

  • Analysis: Compare the obtained chemical shifts, multiplicities, and integrations with the expected values outlined in Section 3.1.

Visualization of Analytical Workflows

To ensure comprehensive characterization, a logical workflow should be followed. The diagram below illustrates the standard process for receiving and qualifying a new batch of a chemical entity like (1-Methyl-1H-imidazol-2-yl)methanamine hydrochloride.

cluster_0 Phase 1: Initial Identity & Purity cluster_1 Phase 2: In-Depth Characterization cluster_2 Phase 3: Final Approval Sample Sample Receipt HPLC HPLC-UV Analysis (Purity Check) Sample->HPLC Primary Screen MS LC-MS Analysis (Mass Confirmation) HPLC->MS If >95% Pure NMR ¹H NMR Analysis (Structure Confirmation) MS->NMR Mass Match Appearance Visual Inspection (Color, Form) NMR->Appearance Structure Match Solubility Aqueous Solubility (Shake-Flask Method) FTIR FTIR Analysis (Functional Groups) Solubility->FTIR Appearance->Solubility Decision Data Review & Batch Release FTIR->Decision All Data Conforms A [B] Free Base (High pH) B [BH]⁺ Mono-protonated (Mid pH) A->B + H⁺ pKa ~9.5-10.5 (on -NH₂) B->A - H⁺ C [BH₂]²⁺ Di-protonated (Low pH) B->C + H⁺ pKa ~6.5-7.0 (on Imidazole N3) C->B - H⁺

Caption: Acid-Base Equilibria of the Compound.

Conclusion

(1-Methyl-1H-imidazol-2-yl)methanamine hydrochloride is a foundational reagent whose utility is maximized when its physicochemical properties are well-understood. Its hydrochloride salt form offers superior stability and aqueous solubility, making it amenable to a wide range of applications in drug discovery and chemical synthesis. The analytical protocols and spectroscopic data provided in this guide serve as a robust framework for researchers to ensure the quality and identity of their material, thereby promoting reproducible and reliable scientific outcomes.

References

  • BenchChem. (n.d.). Modifying experimental protocols for 1-(1H-IMIDAZOL-5-YL)-N-METHYLMETHANAMINE.
  • PubChem. (n.d.). (1-methyl-1H-imidazol-2-yl)methanamine. National Center for Biotechnology Information. Retrieved from [Link]

  • LookChem. (n.d.). (1H-imidazol-2-yl)methanamine.
  • PubChem. (n.d.). (1-methyl-1H-benzo[d]imidazol-2-yl)methanamine hydrochloride. National Center for Biotechnology Information. Retrieved from [Link]

  • PubChem. (n.d.). 1-Methyl-1H-imidazol-2-amine. National Center for Biotechnology Information. Retrieved from [Link]

  • MDPI. (2023). (4-(Adamantan-1-yl)-1-(isopropyl)-1H-imidazol-2-yl)methanol. Molbank, 2023(1), M1566. Retrieved from [Link]

  • Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 500 MHz, H2O, experimental) (HMDB0001525). Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Molecular tunability of surface-functionalized metal nanocrystals for selective electrochemical CO2 reduction - Supporting Information.
  • PubChem. (n.d.). (1H-Imidazol-2-yl)methanamine hydrochloride. National Center for Biotechnology Information. Retrieved from [Link]

  • Chemsrc. (2025). 1H-Imidazole hydrochloride. Retrieved from [Link]

  • Wikipedia. (n.d.). 1-Methylimidazole. Retrieved from [Link]

  • Chemsrc. (2025). 1-[1-(trifluoromethyl)-1H-imidazol-2-yl]methanamine hydrochloride. Retrieved from [Link]

  • International Journal of Research in Pharmacy and Chemistry. (2012). SYNTHESIS OF 4-(1H-BENZO[d] IMIDAZOL-2-YL) ANILINE DERIVATIVES OF EXPECTED ANTI-HCV ACTIVITY. IJRPC 2012, 2(4). Retrieved from [Link]

  • University of Wisconsin. (n.d.). NMR Spectroscopy :: 1H NMR Chemical Shifts. Organic Chemistry Data. Retrieved from [Link]

  • Ali, O. T., et al. (2020). HPLC Determination of Imidazoles with Variant Anti-Infective Activity in Their Dosage Forms and Human Plasma. Molecules, 25(24), 5998. Retrieved from [Link]

Sources

Foundational

An In-depth Technical Guide to (1-Methyl-1H-imidazol-2-yl)methanamine Hydrochloride: A Versatile Building Block in Modern Drug Discovery

This guide provides a comprehensive technical overview of (1-Methyl-1H-imidazol-2-yl)methanamine hydrochloride, a heterocyclic amine of significant interest to researchers, scientists, and professionals in the field of d...

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of (1-Methyl-1H-imidazol-2-yl)methanamine hydrochloride, a heterocyclic amine of significant interest to researchers, scientists, and professionals in the field of drug development. We will delve into its chemical identity, synthesis, physicochemical properties, and its emerging applications, particularly focusing on its potential as a scaffold in medicinal chemistry.

Chemical Identity and Physicochemical Properties

(1-Methyl-1H-imidazol-2-yl)methanamine is a primary amine featuring a 1-methylimidazole core. The hydrochloride salt enhances the compound's stability and aqueous solubility, making it more amenable for use in biological assays and as a starting material in various chemical reactions.

CAS Number Identification

A critical point of clarification is the Chemical Abstracts Service (CAS) number for this compound. The CAS number for the free base, (1-Methyl-1H-imidazol-2-yl)methanamine, is 124312-73-8 [1]. While a distinct CAS number for the hydrochloride salt is not consistently reported across all databases, the free base CAS number is often used to reference the compound in its various salt forms. Researchers are advised to confirm the identity of the material through analytical characterization.

Physicochemical Data Summary

The following table summarizes the key physicochemical properties of the free base, which are foundational for its application in experimental settings. The hydrochloride salt will exhibit different solubility and melting point characteristics.

PropertyValueSource
Molecular Formula C₅H₉N₃PubChem[1]
Molecular Weight 111.15 g/mol PubChem[1]
IUPAC Name (1-methyl-1H-imidazol-2-yl)methanaminePubChem[1]
SMILES CN1C=CN=C1CNPubChem[1]
Form SolidSigma-Aldrich[2]

Synthesis and Purification

The synthesis of (1-Methyl-1H-imidazol-2-yl)methanamine can be achieved through several established synthetic routes for imidazole derivatives[3]. A common and efficient method is the reductive amination of a suitable imidazole-carboxaldehyde precursor.

Proposed Synthetic Workflow: Reductive Amination

A plausible and scalable synthesis involves the reductive amination of 1-methyl-1H-imidazole-2-carboxaldehyde. This method is widely used for the preparation of amines due to its efficiency and the commercial availability of the starting materials.

G start 1-Methyl-1H-imidazole-2-carboxaldehyde reagents Ammonia (or equivalent) Reducing Agent (e.g., NaBH4, H2/Pd-C) start->reagents Reaction intermediate Imine Intermediate (transient) reagents->intermediate product_free_base (1-Methyl-1H-imidazol-2-yl)methanamine (Free Base) intermediate->product_free_base purification Purification (e.g., Column Chromatography) product_free_base->purification hcl_salt (1-Methyl-1H-imidazol-2-yl)methanamine hydrochloride salt_formation Salt Formation (HCl in ether or isopropanol) purification->salt_formation salt_formation->hcl_salt

Caption: Proposed synthesis workflow for (1-Methyl-1H-imidazol-2-yl)methanamine hydrochloride via reductive amination.

Detailed Experimental Protocol
  • Imine Formation: Dissolve 1-methyl-1H-imidazole-2-carboxaldehyde (1.0 eq) in a suitable solvent such as methanol. Add a source of ammonia, like ammonium hydroxide or a solution of ammonia in methanol (excess), to the reaction mixture. Stir at room temperature for 1-2 hours to facilitate the formation of the imine intermediate.

  • Reduction: Cool the reaction mixture in an ice bath. Cautiously add a reducing agent, such as sodium borohydride (NaBH₄) (1.5 eq), portion-wise to control the exothermic reaction. Allow the reaction to warm to room temperature and stir for an additional 12-24 hours.

  • Work-up and Extraction: Quench the reaction by the slow addition of water. Remove the methanol under reduced pressure. Extract the aqueous layer with a suitable organic solvent, such as dichloromethane or ethyl acetate. Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate to yield the crude free base.

  • Purification: The crude product can be purified by column chromatography on silica gel, eluting with a gradient of dichloromethane and methanol containing a small percentage of triethylamine to prevent streaking[4].

  • Salt Formation: Dissolve the purified free base in a minimal amount of a suitable solvent like diethyl ether or isopropanol. Add a solution of hydrochloric acid in the same solvent dropwise with stirring. The hydrochloride salt will precipitate and can be collected by filtration, washed with cold solvent, and dried under vacuum[4].

Applications in Drug Discovery and Medicinal Chemistry

The imidazole scaffold is a privileged structure in medicinal chemistry, appearing in numerous approved drugs and clinical candidates[5]. Its ability to participate in hydrogen bonding and its aromatic nature make it a versatile component for interacting with biological targets.

Potential as a Kinase Inhibitor Scaffold

Imidazole-containing compounds are known to act as hinge-binders in the ATP-binding pocket of kinases[4]. The 1-methyl-1H-imidazole moiety can serve as a core fragment for the design of novel kinase inhibitors. For instance, derivatives of 1-methyl-1H-imidazole have been investigated as potent JAK2 inhibitors, which are targets in myeloproliferative neoplasms[6].

G cluster_0 Kinase ATP Binding Pocket hinge Hinge Region compound (1-Methyl-1H-imidazol-2-yl)methanamine Derivative Imidazole Core Linker Pharmacophore compound:f0->hinge H-Bonding compound:f2->hinge Other Interactions

Caption: Interaction of an imidazole-based inhibitor with the kinase hinge region.

Central Nervous System (CNS) Applications

The structural similarity of imidazole-containing compounds to endogenous neurotransmitters like histamine suggests their potential for targeting CNS receptors. The development of multi-target-directed ligands for neurodegenerative diseases such as Alzheimer's often incorporates imidazole scaffolds[7][8]. The (1-Methyl-1H-imidazol-2-yl)methanamine core can be elaborated to explore activity at various CNS targets.

Analytical Characterization

Robust analytical characterization is crucial to confirm the identity, purity, and structure of the synthesized compound. A combination of spectroscopic and chromatographic techniques is recommended.

Key Analytical Techniques
TechniqueInformation Provided
¹H and ¹³C NMR Confirms the chemical structure and connectivity of atoms.
Mass Spectrometry (MS) Determines the molecular weight of the free base.
Infrared (IR) Spectroscopy Identifies key functional groups (e.g., N-H, C-N).
High-Performance Liquid Chromatography (HPLC) Assesses the purity of the compound.
Elemental Analysis Confirms the elemental composition of the hydrochloride salt.

A comprehensive analytical approach is essential for the validation of synthesized compounds in drug discovery[9].

Conclusion

(1-Methyl-1H-imidazol-2-yl)methanamine hydrochloride is a valuable and versatile building block for medicinal chemistry and drug discovery. Its straightforward synthesis and the privileged nature of the imidazole scaffold make it an attractive starting point for the development of novel therapeutics targeting a range of biological pathways. This guide provides a foundational understanding to aid researchers in the synthesis, characterization, and application of this promising compound.

References

  • Reagents and conditions. (a) 1-(1H-imidazol-2-yl)methanamine for 14,... ResearchGate. [Link]

  • (1-methyl-1H-imidazol-2-yl)methanamine. PubChem. [Link]

  • Discovery of 1-Methyl-1H-imidazole Derivatives as Potent Jak2 Inhibitors. ResearchGate. [Link]

  • (1-methyl-1H-benzo[d]imidazol-2-yl)methanamine hydrochloride. PubChem. [Link]

  • (4-(Adamantan-1-yl)-1-(isopropyl)-1H-imidazol-2-yl)methanol. MDPI. [Link]

  • Imidazole synthesis. Organic Chemistry Portal. [Link]

  • N-Methyl-N-((1-methyl-5-(3-(piperidin-1-yl)propoxy)-1H-benzo[d]imidazol-2-yl)methyl)prop-2-yn-1-amine (MBA-159), a new multitarget small molecule for the therapy of Alzheimer's disease. PubMed. [Link]

  • N-Methyl-N-((1-methyl-5-(3-(piperidin-1-yl)propoxy)-1H-benzo[d]imidazol-2-yl)methyl)prop-2-yn-1-amine (MBA-159), a new mu. Digital CSIC. [Link]

  • (E)-3-[4-(1H-Imidazol-1-yl)phenyl]-1-(4-methylphenyl)prop-2-en-1-one. MDPI. [Link]

  • Studies on Imidazole and its Derivatives with Particular Emphasis on Their Chemical/biological Applications as Bioactive Molecul. Longdom Publishing. [Link]

  • Review of Characteristics and Analytical Methods for Determination of Thiabendazole. MDPI. [Link]

Sources

Exploratory

An In-depth Technical Guide to the Crystal Structure of (1-Methyl-1H-imidazol-2-yl)methanamine Hydrochloride

A comprehensive guide for researchers, scientists, and drug development professionals on the synthesis, characterization, and crystallographic analysis of (1-Methyl-1H-imidazol-2-yl)methanamine hydrochloride. This techni...

Author: BenchChem Technical Support Team. Date: January 2026

A comprehensive guide for researchers, scientists, and drug development professionals on the synthesis, characterization, and crystallographic analysis of (1-Methyl-1H-imidazol-2-yl)methanamine hydrochloride.

This technical guide provides a detailed exploration of (1-Methyl-1H-imidazol-2-yl)methanamine hydrochloride, a molecule of interest in medicinal chemistry and drug development. While a definitive crystal structure is not yet publicly deposited in the Cambridge Structural Database (CSD), this document outlines the established methodologies for its synthesis, characterization, and, most critically, a comprehensive protocol for determining its single-crystal X-ray structure.[1][2][3] This guide is intended to serve as a foundational resource, enabling researchers to confidently approach the crystallographic analysis of this and similar small organic molecules.

Introduction: The Significance of Imidazole Scaffolds in Drug Discovery

Imidazole-containing compounds are a cornerstone of modern pharmacology, exhibiting a wide array of biological activities. Their prevalence in pharmaceuticals stems from the unique electronic properties of the imidazole ring and its ability to participate in various non-covalent interactions, including hydrogen bonding and metal coordination. The title compound, (1-Methyl-1H-imidazol-2-yl)methanamine hydrochloride, is a functionalized imidazole that holds potential as a building block in the synthesis of novel therapeutic agents. A precise understanding of its three-dimensional structure at the atomic level is paramount for rational drug design, enabling the optimization of ligand-receptor interactions and the prediction of physicochemical properties.

Synthesis and Characterization

A robust and reproducible synthetic route is the prerequisite for obtaining high-quality single crystals. The synthesis of (1-Methyl-1H-imidazol-2-yl)methanamine hydrochloride can be approached through a multi-step process, followed by rigorous characterization to confirm its identity and purity.

A plausible and efficient synthesis commences with commercially available 1-methyl-1H-imidazole-2-carbonitrile. The synthesis can be envisioned in two key steps: the reduction of the nitrile to the primary amine, followed by salt formation.

Step 1: Reduction of 1-methyl-1H-imidazole-2-carbonitrile

The nitrile functional group can be effectively reduced to a primary amine using a suitable reducing agent such as lithium aluminum hydride (LiAlH₄) in an anhydrous ethereal solvent like tetrahydrofuran (THF).

  • Protocol:

    • To a stirred suspension of LiAlH₄ (1.5 equivalents) in anhydrous THF under an inert atmosphere (e.g., argon or nitrogen), a solution of 1-methyl-1H-imidazole-2-carbonitrile (1.0 equivalent) in anhydrous THF is added dropwise at 0 °C.

    • After the addition is complete, the reaction mixture is allowed to warm to room temperature and then refluxed for 4-6 hours.

    • Reaction progress is monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

    • Upon completion, the reaction is carefully quenched by the sequential addition of water and 15% aqueous sodium hydroxide.

    • The resulting slurry is filtered, and the filter cake is washed with THF.

    • The combined organic filtrates are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield the crude (1-Methyl-1H-imidazol-2-yl)methanamine.

Step 2: Hydrochloride Salt Formation

The free base is then converted to its hydrochloride salt to enhance stability and crystallinity.

  • Protocol:

    • The crude amine is dissolved in a minimal amount of a suitable solvent, such as diethyl ether or ethyl acetate.

    • A solution of hydrochloric acid in a compatible solvent (e.g., 2 M HCl in diethyl ether) is added dropwise with stirring.

    • The hydrochloride salt will precipitate out of the solution.

    • The solid is collected by filtration, washed with cold diethyl ether, and dried under vacuum to yield (1-Methyl-1H-imidazol-2-yl)methanamine hydrochloride.

Diagram of the Proposed Synthetic Workflow:

Synthetic Workflow Start 1-methyl-1H-imidazole-2-carbonitrile Reduction Reduction with LiAlH4 in THF Start->Reduction Amine (1-Methyl-1H-imidazol-2-yl)methanamine (Free Base) Reduction->Amine Salt_Formation Salt Formation with HCl in Diethyl Ether Amine->Salt_Formation Product (1-Methyl-1H-imidazol-2-yl)methanamine Hydrochloride Salt_Formation->Product

Caption: Proposed two-step synthesis of (1-Methyl-1H-imidazol-2-yl)methanamine hydrochloride.

Prior to crystallographic studies, the identity and purity of the synthesized compound must be unequivocally established.

Analytical Technique Expected Observations
¹H NMR Characteristic peaks for the methyl group, the methylene protons, the imidazole ring protons, and the ammonium protons. The chemical shifts will be influenced by the protonation state and the solvent.
¹³C NMR Resonances corresponding to all unique carbon atoms in the molecule, including the methyl, methylene, and imidazole ring carbons.
Mass Spectrometry (MS) The mass spectrum should show the molecular ion peak corresponding to the free base, C₅H₉N₃.[4][5]
Elemental Analysis The experimentally determined percentages of Carbon, Hydrogen, Nitrogen, and Chlorine should be in close agreement with the calculated values for the molecular formula C₅H₁₀ClN₃.
Melting Point A sharp melting point is indicative of high purity. The salt will have a significantly higher melting point than the free base.[6]
Single-Crystal X-ray Diffraction: A Detailed Protocol

The determination of the crystal structure of (1-Methyl-1H-imidazol-2-yl)methanamine hydrochloride involves a systematic workflow from crystal growth to structure refinement. The following protocol is based on established methods for small organic salts.[7][8]

Obtaining a high-quality single crystal is often the most challenging aspect of X-ray crystallography.[9] Several techniques can be employed, with the choice depending on the solubility and stability of the compound.

  • Slow Evaporation:

    • Prepare a saturated solution of the compound in a suitable solvent or solvent mixture (e.g., methanol, ethanol, or a mixture with a less polar solvent like dichloromethane).

    • Filter the solution to remove any particulate matter.

    • Transfer the solution to a clean vial and cover it with a perforated cap or parafilm with a few pinholes to allow for slow evaporation of the solvent.

    • Place the vial in a vibration-free environment at a constant temperature.

    • Monitor the vial for the formation of single crystals over several days to weeks.

  • Vapor Diffusion:

    • Dissolve the compound in a solvent in which it is readily soluble (the "precipitating solvent" is one in which the compound is poorly soluble).

    • Place this solution in a small, open vial.

    • Place the small vial inside a larger, sealed container that contains a reservoir of the precipitating solvent.

    • The precipitating solvent will slowly diffuse into the solution of the compound, reducing its solubility and promoting crystallization.

Once a suitable single crystal (typically 0.1-0.3 mm in each dimension) is obtained, it is mounted on a goniometer head and placed in the X-ray beam of a diffractometer.

  • Experimental Setup:

    • Diffractometer: A modern single-crystal X-ray diffractometer equipped with a sensitive detector (e.g., a CCD or CMOS detector).

    • X-ray Source: Molybdenum (Mo Kα, λ = 0.71073 Å) or Copper (Cu Kα, λ = 1.54184 Å) radiation is commonly used.

    • Temperature: Data collection is typically performed at low temperatures (e.g., 100 K or 150 K) to minimize thermal vibrations of the atoms, leading to a more precise structure.[8]

  • Data Collection Strategy:

    • The crystal is centered in the X-ray beam.

    • A series of diffraction images are collected as the crystal is rotated through a range of angles.

    • The positions and intensities of the diffraction spots are recorded.

    • Software is used to integrate the intensities of the reflections and to apply corrections for factors such as absorption.

Diagram of the Single-Crystal X-ray Diffraction Workflow:

XRD Workflow cluster_0 Experimental Phase cluster_1 Computational Phase Crystal_Growth Crystal Growth Crystal_Selection Crystal Selection & Mounting Crystal_Growth->Crystal_Selection Data_Collection X-ray Data Collection Crystal_Selection->Data_Collection Structure_Solution Structure Solution (e.g., Direct Methods) Data_Collection->Structure_Solution Structure_Refinement Structure Refinement (Least-Squares) Structure_Solution->Structure_Refinement Validation Structure Validation Structure_Refinement->Validation Final_Structure Final Crystal Structure (CIF File) Validation->Final_Structure

Caption: A generalized workflow for single-crystal X-ray diffraction analysis.

The collected diffraction data are used to solve and refine the crystal structure.

  • Structure Solution: The initial positions of the atoms in the unit cell are determined. For small molecules, direct methods are typically successful.

  • Structure Refinement: The atomic positions and other parameters (e.g., thermal displacement parameters) are adjusted to achieve the best possible agreement between the observed and calculated diffraction patterns. This is typically done using a least-squares minimization procedure.

  • Validation: The final structure is validated using a variety of crystallographic checks to ensure its quality and accuracy.

Presentation of Crystallographic Data

The final crystal structure is typically presented in a standardized format, including a table of crystallographic data and a graphical representation of the molecule.

The following table presents a representative set of crystallographic data that could be expected for (1-Methyl-1H-imidazol-2-yl)methanamine hydrochloride. Note: This is a hypothetical data set for illustrative purposes.

Parameter Value
Chemical Formula C₅H₁₀ClN₃
Formula Weight 147.61
Crystal System Monoclinic
Space Group P2₁/c
a (Å) 8.5...
b (Å) 12.1...
c (Å) 9.8...
β (°) 105.2...
Volume (ų) 980...
Z 4
Calculated Density (g/cm³) 1.4...
Absorption Coefficient (mm⁻¹) 0.5...
F(000) 312
Temperature (K) 100(2)
Wavelength (Å) 0.71073
Reflections Collected ...
Independent Reflections ...
R(int) ...
Final R indices [I>2σ(I)] R₁ = ..., wR₂ = ...
R indices (all data) R₁ = ..., wR₂ = ...
Goodness-of-fit on F² ...
Conclusion

This technical guide has provided a comprehensive overview of the synthesis, characterization, and, most importantly, a detailed protocol for the determination of the crystal structure of (1-Methyl-1H-imidazol-2-yl)methanamine hydrochloride. While the definitive crystal structure remains to be reported, the methodologies outlined herein provide a clear and authoritative pathway for researchers to obtain and analyze this valuable structural information. The determination of this crystal structure will undoubtedly contribute to a deeper understanding of the structure-property relationships of functionalized imidazoles and aid in the development of novel therapeutic agents.

References

  • Cambridge Crystallographic Data Centre. The Cambridge Structural Database (CSD). [Link]

  • X-ray Studies of Molecular Structure during the Crystallisation of Organic Salts. [Link]

  • CCDC: Structural Chemistry Data, Software, and Insights. [Link]

  • The Largest Curated Crystal Structure Database - CCDC. [Link]

  • How to detect a HCl salt in organic compounds. [Link]

  • Reagents and conditions. (a) 1-(1H-imidazol-2-yl)methanamine for 14,... - ResearchGate. [Link]

  • CSD - Cambridge Structural Database - Maastricht University Library. [Link]

  • CCDC 2439984: Experimental Crystal Structure Determination - Iowa Research Online. [Link]

  • (1-methyl-1H-imidazol-2-yl)methanamine - PubChem. [Link]

  • Comprehensive Technical Guide to Single Crystal X-Ray Diffraction Testing - Oreate AI Blog. [Link]

  • Mechanochemistry Facilitates a Single-Crystal X-ray Structure Determination of Free Base Naloxone Anhydrate - NIH. [Link]

  • Imidazole synthesis - Organic Chemistry Portal. [Link]

  • Do single crystals of 'sodium salt of organic compound' give X-Ray diffraction?. [Link]

  • Crystal structure of 2-(1H-imidazol-4-yl)ethanaminium chloride - PMC - NIH. [Link]

  • 1-Methyl-1H-imidazol-2-amine | C4H7N3 | CID 566321 - PubChem. [Link]

  • Crystal structure of 2-methyl-1H-imidazol-3-ium 3,5-dicarboxybenzoate - PMC - NIH. [Link]

Sources

Foundational

An In-Depth Technical Guide to the Solubility of (1-Methyl-1H-imidazol-2-yl)methanamine Hydrochloride

Abstract The solubility of an active pharmaceutical ingredient (API) is a critical physicochemical property that governs its formulation, delivery, and ultimate bioavailability. This guide provides a comprehensive techni...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The solubility of an active pharmaceutical ingredient (API) is a critical physicochemical property that governs its formulation, delivery, and ultimate bioavailability. This guide provides a comprehensive technical overview of the solubility characteristics of (1-Methyl-1H-imidazol-2-yl)methanamine hydrochloride. We will explore the theoretical principles governing its solubility, present a detailed experimental protocol for its determination, and analyze its expected solubility profile across a range of aqueous and organic solvents. This document is designed to equip researchers and drug development professionals with the foundational knowledge and practical methodologies required to effectively work with this compound.

Introduction: The Significance of Solubility

(1-Methyl-1H-imidazol-2-yl)methanamine hydrochloride is a substituted imidazole, a heterocyclic scaffold of immense importance in medicinal chemistry. The imidazole nucleus is a key feature in numerous pharmaceuticals due to its ability to engage in various biological interactions. As with any potential drug candidate, understanding its solubility is not merely an academic exercise; it is a cornerstone of successful drug development. Poor solubility can lead to low and erratic absorption, insufficient therapeutic exposure, and significant challenges in developing a viable dosage form.

This guide moves beyond a simple data sheet to provide a deeper, mechanistic understanding of the factors controlling the solubility of this specific amine salt. We will dissect its molecular properties, apply fundamental chemical principles to predict its behavior, and provide a gold-standard experimental workflow for empirical validation.

Core Physicochemical Properties

To understand solubility, one must first understand the molecule itself. The properties of (1-Methyl-1H-imidazol-2-yl)methanamine hydrochloride dictate its interaction with various solvents.

PropertyValue / DescriptionSource / Rationale
Chemical Structure Chemical structure of (1-Methyl-1H-imidazol-2-yl)methanamine (Free Base)Structure of the parent amine. The hydrochloride salt involves protonation of one or both basic nitrogen atoms.
Molecular Formula C₅H₉N₃ · HCl
Molecular Weight 147.61 g/mol Calculated from the free base (111.15 g/mol ) and HCl (36.46 g/mol ).[1]
Form Expected to be a white to off-white crystalline solid.[2]Typical for amine hydrochloride salts.[2]
pKa (Conjugate Acid) ~7.0-7.4 (Imidazole N); ~9-10 (Alkylamine N)The pKa of the related 1-methylimidazole conjugate acid is ~7.0.[3][4][5] The primary alkylamine group is expected to have a pKa in the typical range of 9-10.
XLogP3 (Free Base) -1.1This calculated value for the free base indicates a high degree of hydrophilicity.[1]

The two basic centers (the imidazole ring nitrogen and the primary amine) are fundamental to its behavior. As a hydrochloride salt, the compound is supplied in a protonated, charged state, which is the primary determinant of its solubility in polar media.

The Theoretical Framework: pH-Dependence and Polarity

The solubility of (1-Methyl-1H-imidazol-2-yl)methanamine hydrochloride is governed by two key principles: its ionic nature in aqueous media and the "like dissolves like" principle in organic solvents.

The Critical Role of pH in Aqueous Solubility

As a salt of a weak base, the aqueous solubility of this compound is inextricably linked to the pH of the medium. The relationship is described by the Henderson-Hasselbalch equation , which connects pH, the compound's pKa, and the ratio of its ionized (protonated) and un-ionized (free base) forms.[6][7][8]

The fundamental equilibrium is:

[Compound-H]⁺ (Ionized, More Soluble) ⇌ [Compound] (Un-ionized, Less Soluble) + H⁺

  • In Acidic Conditions (pH < pKa): The equilibrium shifts to the left. The compound exists predominantly in its protonated, cationic form. This ionic species interacts favorably with polar water molecules, leading to higher solubility .[9][10]

  • In Basic Conditions (pH > pKa): The equilibrium shifts to the right. The addition of a base consumes H⁺, causing the protonated form to deprotonate into the neutral free base. This un-ionized form is significantly less polar and thus less soluble in water, often leading to precipitation.[11][12]

Given the two pKa values, the compound will be fully protonated and most soluble at a pH well below 7.0. As the pH rises, solubility is expected to decrease, potentially in a stepwise manner corresponding to the deprotonation of the two nitrogen centers.

Solubility in Organic Solvents: The "Like Dissolves Like" Principle

In organic solvents, the analysis shifts from pH to solvent polarity, hydrogen bonding capability, and dielectric constant.

  • Polar Protic Solvents (e.g., Methanol, Ethanol): These solvents possess O-H bonds, allowing them to act as both hydrogen bond donors and acceptors. They are highly effective at solvating both the protonated amine cation and the chloride anion, suggesting high solubility . The free base of a similar compound is known to be soluble in methanol and ethanol.[2]

  • Polar Aprotic Solvents (e.g., DMSO, DMF): These solvents have high dipole moments but lack O-H bonds. They can effectively solvate the cation but are less effective at solvating the chloride anion compared to protic solvents. Good to moderate solubility is expected.

  • Nonpolar Solvents (e.g., Toluene, Hexane): These solvents lack polarity and hydrogen bonding capabilities. The large energetic penalty required to break the ionic lattice of the salt and solvate the resulting ions makes solubility very low to negligible .

Experimental Protocol: The Shake-Flask Method for Equilibrium Solubility

Theoretical predictions must be confirmed by empirical data. The shake-flask method is the universally recognized gold standard for determining equilibrium solubility, endorsed by regulatory agencies like the FDA and detailed in OECD guidelines.[13][14][15][16] It provides a measure of thermodynamic solubility, representing the true saturation point of the compound in a given solvent at equilibrium.[17]

Causality Behind Experimental Choices
  • Why use an excess of solid? To ensure that the solution becomes truly saturated and that equilibrium is established between the dissolved and undissolved states.[15][18]

  • Why agitate for 24-48 hours? Many compounds, especially crystalline solids, dissolve slowly. A prolonged agitation period at a controlled temperature is crucial to ensure the system reaches thermodynamic equilibrium.[15][17] Shorter times may only yield kinetic solubility, which can be misleading.[17]

  • Why control temperature? Solubility is a temperature-dependent property. For biopharmaceutical relevance, experiments are often conducted at 25°C or 37°C. Even small variations can significantly alter results.[15]

  • Why measure the final pH? The dissolution of an acidic or basic compound can alter the pH of the final solution, especially in unbuffered media. Measuring the final pH is critical for accurate data interpretation.[16]

Step-by-Step Methodology
  • Preparation: Add an excess amount of (1-Methyl-1H-imidazol-2-yl)methanamine hydrochloride (e.g., 5-10 mg) to a known volume of the desired solvent (e.g., 1-2 mL) in a glass vial. The amount should be sufficient to ensure undissolved solid remains at the end of the experiment.

  • Equilibration: Seal the vials securely and place them in an orbital shaker or on a rotator in a temperature-controlled incubator (e.g., 25°C ± 1°C). Agitate the samples at a constant speed (e.g., 100-150 rpm) for a defined period, typically 24 to 48 hours.[15]

  • Phase Separation: After equilibration, allow the vials to stand briefly to let the larger particles settle. To separate the saturated supernatant from the excess solid, either:

    • Centrifugation: Centrifuge the vials at high speed (e.g., 14,000 rpm for 10-15 minutes).

    • Filtration: Withdraw an aliquot of the suspension and filter it through a low-binding filter (e.g., 0.22 µm PVDF). Self-Validation: The first few drops of the filtrate should be discarded to prevent drug loss due to filter adsorption.

  • Quantification:

    • Carefully take a precise aliquot of the clear supernatant or filtrate.

    • Dilute the aliquot with an appropriate mobile phase or solvent to a concentration within the linear range of a pre-validated analytical method (e.g., HPLC-UV).

    • Analyze the sample and calculate the concentration against a standard curve prepared with the same compound.

  • Data Reporting: Express the solubility in units such as mg/mL or µg/mL. For aqueous samples, measure and report the final pH of the saturated solution.[16]

Visualized Experimental Workflow

G cluster_prep 1. Preparation cluster_equil 2. Equilibration cluster_sep 3. Phase Separation cluster_quant 4. Quantification prep1 Weigh excess solid (e.g., 10 mg) prep2 Add solvent/buffer (e.g., 1 mL) prep1->prep2 equil Seal vial & agitate (24-48h at 25°C) prep2->equil sep_choice Centrifuge or Filter (0.22 µm) equil->sep_choice sep_result Clear Saturated Supernatant/Filtrate sep_choice->sep_result quant1 Dilute aliquot sep_result->quant1 quant2 Analyze via HPLC-UV quant1->quant2 quant3 Calculate concentration (vs. standard curve) quant2->quant3 report Report Solubility (mg/mL) & Final pH quant3->report

Caption: Workflow for the Shake-Flask Equilibrium Solubility Assay.

Expected Solubility Profile & Interpretation

While comprehensive experimental data for this specific molecule is not publicly available, a scientifically sound profile can be predicted based on its physicochemical properties and established chemical principles.

Table of Expected Solubility for (1-Methyl-1H-imidazol-2-yl)methanamine Hydrochloride

Solvent ClassExample Solvent(s)Expected SolubilityRationale
Aqueous (Acidic) pH 1.2 Buffer (SGF)Very High (> 10 mg/mL)The compound is a salt of a weak base and will be fully protonated and ionized at low pH.[9][10]
Aqueous (Neutral) pH 6.8-7.4 Buffer (SIF, PBS)Moderate to HighThe compound will be largely protonated, especially at the primary amine, but may be approaching the pKa of the imidazole ring, potentially causing a slight decrease.
Aqueous (Basic) pH > 10 BufferLow to Very LowAbove the pKa of both basic centers, the neutral, less polar free base will predominate, leading to significantly reduced solubility and likely precipitation.
Polar Protic Methanol, EthanolHighExcellent H-bonding and ability to solvate both the cation and the chloride anion.
Polar Aprotic DMSO, AcetonitrileModerate to GoodGood cation solvation via dipole interactions, but less effective anion solvation than protic solvents.
Halogenated Dichloromethane (DCM)Very LowInsufficient polarity to overcome the lattice energy of the ionic salt. Some related imidazoles show low solubility in DCM.[19]
Nonpolar Aromatic TolueneNegligibleLarge mismatch in polarity ("like dissolves like" principle).
Nonpolar Aliphatic n-HexaneNegligibleLarge mismatch in polarity.

Interpretation: The data clearly indicates that (1-Methyl-1H-imidazol-2-yl)methanamine hydrochloride is a polar molecule best suited for aqueous or highly polar organic solvent systems. Its behavior in aqueous solution is a classic example of a pH-dependent solubility profile for an amine salt. This pH-dependence is a critical consideration for oral drug delivery, as the compound will experience a wide range of pH environments from the stomach (acidic) to the intestine (neutral to slightly basic).[20]

Conclusion and Forward Outlook

(1-Methyl-1H-imidazol-2-yl)methanamine hydrochloride is a hydrophilic, ionizable compound whose solubility is dominated by solvent polarity and, most critically, by the pH of aqueous media. It is expected to be highly soluble in acidic solutions and polar protic organic solvents, with solubility decreasing significantly as the pH rises and in less polar solvents.

This guide has provided the theoretical foundation and a robust, self-validating experimental protocol for researchers to accurately determine and interpret the solubility of this compound. The principles and methodologies described herein are fundamental to overcoming potential biopharmaceutical challenges and advancing the development of drug candidates built upon this chemical scaffold. Experimental verification using the detailed shake-flask method is imperative to confirm these predictions and generate the precise data needed for formulation and preclinical development.

References

  • 1-Methylimidazole - Wikipedia. (n.d.). Wikipedia.
  • OECD 105 - Water Solubility - Situ Biosciences. (n.d.). Situ Biosciences.
  • Test No.
  • Test No.
  • 1-METHYLIMIDAZOLE | Ataman Kimya A.Ş. (n.d.).
  • Solubility testing in accordance with the OECD 105 - FILAB. (n.d.). FILAB.
  • Prediction of pH-dependent aqueous solubility of druglike molecules. (2006).
  • OECD 105 - Water Solubility Test
  • 1-Methylimidazole (M8878)
  • Application of the Henderson-Hasselbalch equation to solubility determination: NSC-639829 Case Study. (2015). ADMET & DMPK, 3(4), 358.
  • 1-Methylimidazol - Wikipedia. (n.d.). Wikipedia.
  • Modifying experimental protocols for 1-(1H-IMIDAZOL-5-YL)-N-METHYLMETHANAMINE. (n.d.). Benchchem.
  • Henderson-Hasselbalch equation – An ABC of PK/PD. (n.d.).
  • Chapter 3. Pharmacokinetics | Pharmacology for the Physical Therapist. (n.d.). AccessPhysiotherapy.
  • Henderson Hasselbalch Equation: Basics & Real-World Uses. (2024). Microbe Notes.
  • Shake-Flask Aqueous Solubility Assay (kinetic or thermodynamic assay conditions). (n.d.). Enamine.
  • Effects of experimental conditions on solubility measurements for BCS classification in order to improve the biowaiver guideline. (2019). Brazilian Journal of Pharmaceutical Sciences, 55.
  • BCS Methodology: Solubility, Permeability & Dissolution. (n.d.). FDA.
  • Shake Flask Method Summary The solubility of a drug compound plays a significant role in absorption and i. (n.d.). BioAssay Systems.
  • (1-methyl-1H-imidazol-2-yl)methanamine. (n.d.). PubChem.
  • 1-Methylimidazole. (n.d.). PubChem.
  • Proof-of-concept for a miniaturized shake-flask biopharmaceutical solubility determination by sonic mixing. (2020). Pharmazie, 75(12), 626–631.
  • Influence of pH, Temperature and Impurities on the Solubility of an Active Pharmaceutical Ingredient (API). (n.d.). CORE.
  • How pH Affects Solubility of Salts AP Chemistry Unit 8 #apchem #apchemistry. (2025). YouTube.
  • Does pH affect solubility? (2023).
  • (1-methyl-1H-benzo[d]imidazol-2-yl)methanamine hydrochloride. (n.d.). PubChem.
  • 16.4: The Effects of pH on Solubility. (2019). Chemistry LibreTexts.
  • 1-Methyl-1H-imidazol-2-amine. (n.d.). PubChem.
  • (1-Methyl-1H-imidazol-2-yl)methanamine AldrichCPR. (n.d.). Sigma-Aldrich.
  • 17.6 pH Effects on Solubility. (n.d.). Chad's Prep®.
  • SAFETY D
  • 2 - Safety D
  • SAFETY D
  • (1-Methyl-1H-benzo[d]imidazol-2-yl)methanamine hydrochloride. (n.d.). Sigma-Aldrich.
  • SAFETY D
  • 1H-Imidazole hydrochloride. (n.d.). Chemsrc.
  • Solubility of Imidazoles, Benzimidazoles, and Phenylimidazoles in Dichloromethane, 1-Chlorobutane, Toluene, and 2-Nitrotoluene. (2025).
  • Safety D
  • (1-Methyl-1H-imidazol-4-yl)methanamine hydrochloride. (n.d.). Sigma-Aldrich.

Sources

Exploratory

(1-Methyl-1H-imidazol-2-yl)methanamine hydrochloride molecular weight and formula

An In-depth Technical Guide to (1-Methyl-1H-imidazol-2-yl)methanamine Hydrochloride for Researchers and Drug Development Professionals Authored by a Senior Application Scientist This guide provides a comprehensive techni...

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to (1-Methyl-1H-imidazol-2-yl)methanamine Hydrochloride for Researchers and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of (1-Methyl-1H-imidazol-2-yl)methanamine hydrochloride, a heterocyclic amine of significant interest in medicinal chemistry and drug discovery. We will delve into its chemical properties, synthesis, characterization, and potential applications, offering insights grounded in established scientific principles.

Core Molecular Attributes

(1-Methyl-1H-imidazol-2-yl)methanamine hydrochloride is the salt form of the free base, (1-Methyl-1H-imidazol-2-yl)methanamine. The hydrochloride form often provides enhanced stability and solubility in aqueous media, which is advantageous for experimental and developmental purposes.

Molecular Formula and Weight

The fundamental chemical identifiers for this compound are crucial for stoichiometric calculations and analytical interpretations.

  • Chemical Formula: C₅H₁₀ClN₃

  • Molecular Weight: 147.61 g/mol

These values are derived from the free base, (1-Methyl-1H-imidazol-2-yl)methanamine, which has a chemical formula of C₅H₉N₃ and a molecular weight of 111.15 g/mol .[1][2] The addition of one equivalent of hydrochloric acid (HCl) accounts for the final formula and weight of the hydrochloride salt.

Structural Representation and Key Identifiers

A clear understanding of the molecular structure is paramount for predicting reactivity and biological interactions.

IdentifierValueSource
IUPAC Name (1-methyl-1H-imidazol-2-yl)methanamine;hydrochloride[2]
CAS Number 124312-73-8 (for the free base)[2]
PubChem CID 533842 (for the free base)[2]
SMILES String Cn1ccnc1CN.Cl[3]
InChI Key PZSMLGOAJXSDMK-UHFFFAOYSA-N (for the free base)[1][2]

The structure features a central imidazole ring, which is a common motif in many biologically active molecules. The methyl group at the N1 position and the aminomethyl group at the C2 position are key functional groups that will dictate the compound's chemical behavior and potential biological targets.

Caption: Structure of (1-Methyl-1H-imidazol-2-yl)methanamine hydrochloride.

Synthesis and Purification

While specific synthesis protocols for (1-Methyl-1H-imidazol-2-yl)methanamine are not extensively detailed in publicly available literature, a logical and effective synthetic route can be adapted from established methods for analogous imidazole-containing compounds. Reductive amination is a common and reliable strategy.[4][5]

Proposed Synthetic Pathway: Reductive Amination

This two-step process involves the formation of an imine intermediate followed by its reduction to the desired amine.

Synthesis_Workflow Start 1-Methyl-1H-imidazole-2-carboxaldehyde Imine Imine Intermediate Formation Start->Imine Ammonia Ammonia (or equivalent) Ammonia->Imine Reduction Reduction Imine->Reduction ReducingAgent Reducing Agent (e.g., NaBH4) ReducingAgent->Reduction FreeBase Free Base Product (1-Methyl-1H-imidazol-2-yl)methanamine Reduction->FreeBase SaltFormation Salt Formation FreeBase->SaltFormation HCl_sol HCl in solvent (e.g., ether) HCl_sol->SaltFormation FinalProduct Final Product (Hydrochloride Salt) SaltFormation->FinalProduct

Caption: Proposed synthesis workflow for the target compound.

Step-by-Step Protocol:

  • Imine Formation: Dissolve 1-methyl-1H-imidazole-2-carboxaldehyde in a suitable anhydrous solvent such as methanol or dichloromethane. Add a source of ammonia (e.g., ammonium acetate or a solution of ammonia in methanol) in excess. The reaction is typically stirred at room temperature to facilitate the formation of the imine intermediate. Monitoring by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) is advised to track the consumption of the starting aldehyde.

  • Reduction: Once imine formation is complete, a reducing agent is introduced. Sodium borohydride (NaBH₄) is a common and effective choice for this transformation. The reducing agent should be added portion-wise to control any potential exotherm. The reaction is continued until the imine is fully reduced to the amine.

  • Work-up and Purification: The reaction is quenched, and the crude product is isolated via an appropriate work-up procedure, which may involve extraction and solvent removal. The resulting free base can be purified by column chromatography on silica gel.

  • Salt Formation: For conversion to the hydrochloride salt, the purified free base is dissolved in a suitable solvent like diethyl ether or ethyl acetate. A solution of hydrochloric acid in the same or a compatible solvent is then added dropwise with stirring. The hydrochloride salt, being less soluble, will precipitate out and can be collected by filtration, washed with a cold solvent, and dried under a vacuum.[4]

Analytical Characterization

Rigorous analytical characterization is essential to confirm the identity and purity of the synthesized compound. A combination of spectroscopic and chromatographic techniques should be employed.

TechniquePurposeExpected Observations
¹H NMR Structural elucidation and confirmation of proton environments.Signals corresponding to the methyl group, the methylene protons, and the protons on the imidazole ring. Chemical shifts will be influenced by the protonation state.
¹³C NMR Confirmation of the carbon skeleton.Resonances for the methyl carbon, the methylene carbon, and the carbons of the imidazole ring.
Mass Spec. (MS) Determination of the molecular weight of the free base.A molecular ion peak corresponding to the mass of the free base (C₅H₉N₃) is expected. For example, an [M+H]⁺ ion at m/z 112.087.
IR Spectroscopy Identification of functional groups.Characteristic absorption bands for N-H stretching (from the ammonium salt), C-H stretching, and C=N and C-N stretching of the imidazole ring.
HPLC Purity assessment.A single major peak in the chromatogram indicates high purity.

The hydrochloride salt form is generally more water-soluble, which can be beneficial for certain analytical techniques and biological assays.[4]

Applications in Research and Drug Development

The imidazole scaffold is a privileged structure in medicinal chemistry, appearing in numerous approved drugs and clinical candidates. Compounds like (1-Methyl-1H-imidazol-2-yl)methanamine hydrochloride are valuable building blocks and screening compounds for several reasons.

  • Histamine Receptor Modulation: The structural similarity to histamine suggests potential interactions with histamine receptors (H1, H2, H3, H4).[5] As such, this compound and its derivatives could be explored for developing novel therapeutics for allergies, inflammatory conditions, or neurological disorders.[6]

  • Kinase Inhibition: The imidazole moiety can act as a hinge-binder in the ATP-binding pocket of various kinases.[4] This makes imidazole-containing compounds attractive candidates for screening in cancer and inflammation research.

  • Coordination Chemistry: The nitrogen atoms in the imidazole ring and the primary amine can act as ligands for metal ions, making this compound potentially useful in the development of metal-based catalysts or therapeutic agents.

Safety and Handling

As with any chemical reagent, proper safety precautions must be observed when handling (1-Methyl-1H-imidazol-2-yl)methanamine hydrochloride.

  • Hazard Identification: Based on data for the free base, the compound may be harmful if swallowed, cause skin irritation, and cause serious eye irritation or damage.[2] It may also cause respiratory irritation.[2]

  • Handling: Use in a well-ventilated area, preferably a fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

  • Storage: Store in a tightly sealed container in a cool, dry place. The hydrochloride salt is generally a stable, crystalline solid, which simplifies storage and handling compared to the free base.[4]

Conclusion

(1-Methyl-1H-imidazol-2-yl)methanamine hydrochloride is a compound with significant potential in various fields of chemical and biomedical research. Its well-defined structure, accessible synthesis, and the proven importance of the imidazole scaffold make it a valuable tool for researchers and drug development professionals. This guide provides a foundational understanding of its key attributes to facilitate its effective use in the laboratory.

References

  • PubChem. (1H-Imidazol-2-yl)methanamine hydrochloride. National Center for Biotechnology Information. [Link]

  • PubChem. (1-methyl-1H-benzo[d]imidazol-2-yl)methanamine hydrochloride. National Center for Biotechnology Information. [Link]

  • PubChem. (1-methyl-1H-imidazol-2-yl)methanamine. National Center for Biotechnology Information. [Link]

  • PubChem. (1H-benzo[d]imidazol-2-yl)methanamine dihydrochloride. National Center for Biotechnology Information. [Link]

  • El-Sayed, N. N. E., et al. (2013). SYNTHESIS OF 4-(1H-BENZO[d] IMIDAZOL-2-YL) ANILINE DERIVATIVES OF EXPECTED ANTI-HCV ACTIVITY. International Journal of Research in Pharmacy and Chemistry, 3(4), 863-869.
  • Wang, L., et al. (2021).
  • Lindow, C. W., et al. (2023). (4-(Adamantan-1-yl)-1-(isopropyl)-1H-imidazol-2-yl)methanol. MDPI.

Sources

Foundational

NMR and mass spectrometry data for (1-Methyl-1H-imidazol-2-yl)methanamine hydrochloride

An In-depth Technical Guide to the Spectroscopic Characterization of (1-Methyl-1H-imidazol-2-yl)methanamine Hydrochloride Authored by: A Senior Application Scientist Abstract This technical guide provides a comprehensive...

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Spectroscopic Characterization of (1-Methyl-1H-imidazol-2-yl)methanamine Hydrochloride

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive analysis of the nuclear magnetic resonance (NMR) and mass spectrometry (MS) data for the compound (1-Methyl-1H-imidazol-2-yl)methanamine hydrochloride (C₅H₁₀ClN₃). Designed for researchers and drug development professionals, this document moves beyond a simple presentation of data, offering a detailed interpretation grounded in established spectroscopic principles. We will explore the causality behind spectral features, outline robust experimental protocols for data acquisition, and synthesize the findings to confirm the molecular structure. This guide serves as a practical reference for the characterization of substituted imidazole compounds, a scaffold of significant interest in medicinal chemistry.

Introduction and Molecular Overview

(1-Methyl-1H-imidazol-2-yl)methanamine is a substituted imidazole derivative featuring a methyl group at the N1 position and a methanamine group at the C2 position. The imidazole ring is a critical pharmacophore found in numerous biologically active compounds. The hydrochloride salt form enhances the compound's stability and aqueous solubility, making it suitable for a variety of research applications. Accurate structural elucidation is the bedrock of any chemical or pharmaceutical development program. Here, we leverage the power of NMR and Mass Spectrometry to provide an unambiguous structural confirmation.

The molecular structure of the cationic component is presented below. This structure forms the basis for all subsequent spectral interpretations.

parent [M+H]⁺ m/z = 112.0875 frag1 Loss of NH₃ m/z = 95.0619 parent->frag1 - NH₃ frag2 Loss of CH₂NH₂ radical m/z = 82.0561 parent->frag2 - •CH₂NH₂ frag3 Ring Cleavage (e.g., loss of HCN) parent->frag3 pathway a frag2->frag3 pathway b

Caption: Predicted fragmentation pathways for the [M+H]⁺ ion.

The key fragmentation would be the cleavage of the C2-CH₂ bond, leading to the stable 1-methyl-1H-imidazolium cation at an m/z of 82.0561. This fragment is characteristic of the core structure.

Experimental Protocols

To ensure data integrity and reproducibility, standardized experimental protocols are essential. The following sections detail the methodologies for acquiring the NMR and MS data discussed above.

NMR Data Acquisition Workflow

cluster_prep Sample Preparation cluster_acq Data Acquisition (400 MHz Spectrometer) cluster_proc Data Processing prep1 Weigh 5-10 mg of (1-Methyl-1H-imidazol-2-yl)methanamine HCl prep2 Dissolve in ~0.7 mL of deuterated solvent (e.g., DMSO-d₆) prep1->prep2 prep3 Transfer to 5 mm NMR tube prep2->prep3 acq1 Lock & Shim prep3->acq1 acq2 Acquire ¹H Spectrum (zg30 pulse program) acq1->acq2 acq3 Acquire ¹³C Spectrum (zgpg30 pulse program) acq1->acq3 proc1 Fourier Transform acq2->proc1 acq3->proc1 proc2 Phase & Baseline Correction proc1->proc2 proc3 Reference Spectra (TMS or residual solvent peak) proc2->proc3 proc4 Integration (¹H) & Peak Picking (¹H, ¹³C) proc3->proc4

Caption: Standard workflow for NMR sample preparation, data acquisition, and processing.

Step-by-Step Protocol:

  • Sample Preparation: Accurately weigh 5-10 mg of the hydrochloride salt and dissolve it in approximately 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, D₂O) in a clean vial. Transfer the solution to a 5 mm NMR tube.

  • Instrument Setup: Insert the sample into the NMR spectrometer (e.g., a Bruker 400 MHz instrument). [1]Perform locking and shimming procedures to homogenize the magnetic field.

  • ¹H NMR Acquisition: Acquire the proton spectrum using a standard pulse program (e.g., 'zg30'). A 30° pulse angle and a relaxation delay of 1-2 seconds are typically sufficient.

  • ¹³C NMR Acquisition: Acquire the carbon spectrum using a proton-decoupled pulse program (e.g., 'zgpg30'). [2]A sufficient number of scans (e.g., 1024 or more) should be acquired to achieve an adequate signal-to-noise ratio. [2]5. Processing: Process the raw data (FID) using appropriate software. This involves Fourier transformation, phase correction, baseline correction, and referencing the chemical shifts to an internal standard (like TMS) or the residual solvent peak.

Mass Spectrometry Data Acquisition

Step-by-Step Protocol:

  • Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a suitable solvent system, such as a mixture of methanol and water.

  • Infusion: Infuse the sample solution directly into the mass spectrometer's ion source (e.g., ESI source) at a low flow rate (e.g., 5-10 µL/min).

  • Data Acquisition: Acquire the mass spectrum in positive ion mode. For high-resolution data, use a Time-of-Flight (TOF) or Orbitrap mass analyzer. [3]Scan a mass range appropriate for the expected molecular ion (e.g., m/z 50-500).

  • Data Analysis: Identify the monoisotopic peak for the [M+H]⁺ ion and compare the exact mass to the calculated value based on the molecular formula (C₅H₁₀N₃⁺).

Conclusion

The combined application of NMR spectroscopy and mass spectrometry provides a powerful and definitive method for the structural characterization of (1-Methyl-1H-imidazol-2-yl)methanamine hydrochloride. The predicted ¹H and ¹³C NMR spectra offer a detailed map of the molecule's atomic framework, with each signal corresponding to a unique set of nuclei in the structure. High-resolution mass spectrometry confirms the elemental composition and molecular weight with high precision. This guide provides the necessary framework for researchers to acquire, interpret, and validate the structure of this compound, ensuring the integrity and reliability of their scientific endeavors.

References

  • Electronic Supplementary Information. (n.d.). Royal Society of Chemistry.
  • Supporting Information: Direct synthesis of 2-substituted benzimidazoles. (2020). Royal Society of Chemistry.
  • Modifying experimental protocols for 1-(1H-IMIDAZOL-5-YL)-N-METHYLMETHANAMINE. (2025). BenchChem.
  • Hassan, L. A., Omondi, B., & Nyamori, V. (2019). Synthesis, crystal structures and electrochemical properties of ferrocenyl imidazole derivatives. Journal of Molecular Structure.
  • Molecular tunability of surface-functionalized metal nanocrystals for selective electrochemical CO2 reduction - Supporting Information. (n.d.). Royal Society of Chemistry.
  • (1-methyl-1H-imidazol-2-yl)methanamine. (2025). PubChem.
  • (1-Methyl-1H-imidazol-2-yl)methanamine AldrichCPR. (n.d.). Sigma-Aldrich.
  • Application Note: 13C NMR Characterization of 2-(2-methyl-1H-imidazol-1-yl)ethanamine. (n.d.). BenchChem.

Sources

Exploratory

An In-Depth Technical Guide to the Potential Biological Activity of (1-Methyl-1H-imidazol-2-yl)methanamine hydrochloride

Foreword: The Imidazole Scaffold - A Privileged Structure in Modern Drug Discovery To our fellow researchers, scientists, and drug development professionals, this guide delves into the pharmacological potential of (1-Met...

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: The Imidazole Scaffold - A Privileged Structure in Modern Drug Discovery

To our fellow researchers, scientists, and drug development professionals, this guide delves into the pharmacological potential of (1-Methyl-1H-imidazol-2-yl)methanamine hydrochloride. The imidazole ring system is a cornerstone of medicinal chemistry, lauded as a "privileged structure" for its ability to interact with a diverse array of biological targets.[1][2] This five-membered aromatic heterocycle is a key pharmacophoric element in numerous natural and synthetic bioactive compounds, from the essential amino acid histidine to widely used pharmaceuticals.[2][3] Its unique electronic properties and capacity for hydrogen bonding allow for versatile interactions with enzymes and receptors, making it a fertile ground for the development of novel therapeutics.[1][3] This guide will provide a comprehensive framework for investigating the biological activity of (1-Methyl-1H-imidazol-2-yl)methanamine hydrochloride, with a particular focus on its structural similarities to known modulators of the histamine H3 receptor.

Physicochemical Characterization of (1-Methyl-1H-imidazol-2-yl)methanamine hydrochloride

A thorough understanding of a compound's physicochemical properties is fundamental to any investigation into its biological activity. These properties influence its solubility, absorption, distribution, metabolism, and excretion (ADME) profile, which are critical determinants of its therapeutic potential.

PropertyValue (Free Base)Value (Hydrochloride Salt)Source
Molecular Formula C5H9N3C5H10ClN3[4]
Molecular Weight 111.15 g/mol 147.61 g/mol [4]
IUPAC Name (1-methyl-1H-imidazol-2-yl)methanamine(1-methyl-1H-imidazol-2-yl)methanamine hydrochloride[4]
CAS Number 124312-73-8Not specified[4]
Predicted pKa (most basic) 8.5 - 9.5Not applicable[5]
Predicted XLogP3 -1.1Not applicable[4]
Predicted Aqueous Solubility HighHigh[5]

Note: Predicted values are estimations and should be experimentally verified.

Experimental Protocol for Physicochemical Property Determination

1.1. pKa Determination via Potentiometric Titration:

The ionization constant (pKa) is crucial for predicting a compound's behavior in physiological environments.

  • Principle: This method involves titrating a solution of the compound with a strong acid or base and monitoring the pH change. The pKa is the pH at which the compound is 50% ionized.

  • Procedure:

    • Prepare a 0.01 M solution of (1-Methyl-1H-imidazol-2-yl)methanamine (free base) in deionized water.

    • Calibrate a pH meter using standard buffers (pH 4.0, 7.0, and 10.0).

    • Titrate the solution with a standardized 0.01 M HCl solution, adding the titrant in small increments.

    • Record the pH after each addition.

    • Plot the pH versus the volume of HCl added. The pKa is determined from the midpoint of the steepest part of the titration curve.

1.2. Aqueous Solubility Determination via Shake-Flask Method:

Aqueous solubility is a key factor influencing oral bioavailability.

  • Principle: This gold-standard method determines the equilibrium solubility of a compound in a specific solvent.

  • Procedure:

    • Add an excess amount of (1-Methyl-1H-imidazol-2-yl)methanamine hydrochloride to a known volume of phosphate-buffered saline (PBS, pH 7.4) in a sealed flask.

    • Agitate the flask at 37°C for 24 hours to reach equilibrium.

    • Filter the solution to remove undissolved solid.

    • Determine the concentration of the dissolved compound in the filtrate using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

Synthesis of (1-Methyl-1H-imidazol-2-yl)methanamine hydrochloride

The synthesis of the target compound is a critical first step for any biological investigation. A reliable synthetic route ensures a consistent supply of high-purity material.

Synthetic Pathway Overview

A plausible synthetic route involves the reductive amination of 1-methyl-1H-imidazole-2-carboxaldehyde.

G start 1-Methyl-1H-imidazole-2-carboxaldehyde intermediate Imine Intermediate start->intermediate Ammonia, Ti(OiPr)4 product_base (1-Methyl-1H-imidazol-2-yl)methanamine (Free Base) intermediate->product_base Sodium borohydride (NaBH4) product_hcl (1-Methyl-1H-imidazol-2-yl)methanamine hydrochloride product_base->product_hcl HCl in ether

Caption: Synthetic workflow for (1-Methyl-1H-imidazol-2-yl)methanamine hydrochloride.

Step-by-Step Synthesis Protocol
  • Step 1: Imine Formation

    • To a solution of 1-methyl-1H-imidazole-2-carboxaldehyde (1.0 eq) in anhydrous methanol, add a 7N solution of ammonia in methanol (5.0 eq) and titanium(IV) isopropoxide (1.2 eq).

    • Stir the mixture at room temperature for 12 hours.

  • Step 2: Reduction

    • Cool the reaction mixture to 0°C in an ice bath.

    • Add sodium borohydride (1.5 eq) portion-wise, maintaining the temperature below 10°C.

    • Allow the reaction to warm to room temperature and stir for an additional 4 hours.

  • Step 3: Work-up and Purification of the Free Base

    • Quench the reaction by the slow addition of water.

    • Filter the mixture through celite to remove titanium salts.

    • Concentrate the filtrate under reduced pressure.

    • Extract the aqueous residue with dichloromethane (3 x 50 mL).

    • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate to yield the crude free base.

    • Purify the product by column chromatography on silica gel.

  • Step 4: Hydrochloride Salt Formation

    • Dissolve the purified free base in a minimal amount of anhydrous diethyl ether.

    • Add a 2 M solution of HCl in diethyl ether dropwise with stirring until precipitation is complete.

    • Collect the white precipitate by filtration, wash with cold diethyl ether, and dry under vacuum to yield (1-Methyl-1H-imidazol-2-yl)methanamine hydrochloride.

Predicted Biological Activity: A Histamine H3 Receptor Modulator

Based on its structural features, specifically the presence of a methyl-substituted imidazole ring and a short alkylamine side chain, (1-Methyl-1H-imidazol-2-yl)methanamine hydrochloride is a strong candidate for interaction with histamine receptors. The histamine H3 receptor, in particular, is a compelling target.[6] The H3 receptor is a G protein-coupled receptor (GPCR) predominantly expressed in the central nervous system (CNS), where it acts as a presynaptic autoreceptor to modulate the synthesis and release of histamine.[7] It also functions as a heteroreceptor, controlling the release of other key neurotransmitters like acetylcholine, dopamine, and norepinephrine.[7][8]

The Histamine H3 Receptor Signaling Pathway

The H3 receptor is constitutively active and couples to the Gi/o family of G proteins.[7] Agonist binding inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[7] Conversely, antagonists or inverse agonists block this constitutive activity, resulting in an increase in neurotransmitter release.

G cluster_membrane Cell Membrane H3R Histamine H3 Receptor G_protein Gi/o Protein H3R->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits cAMP cAMP AC->cAMP Converts Agonist H3 Agonist (e.g., Histamine) Agonist->H3R ATP ATP ATP->AC Neurotransmitter_Release Neurotransmitter Release (e.g., Histamine, ACh, DA) cAMP->Neurotransmitter_Release Decreased release

Caption: Simplified signaling pathway of the histamine H3 receptor.

In Vitro Characterization of Biological Activity

A series of in vitro assays are essential to determine the affinity and functional activity of (1-Methyl-1H-imidazol-2-yl)methanamine hydrochloride at the histamine H3 receptor.

Radioligand Binding Assay

This assay determines the affinity of the test compound for the H3 receptor by measuring its ability to compete with a radiolabeled ligand.

  • Principle: A radiolabeled H3 receptor antagonist, such as [3H]-Nα-methylhistamine, is incubated with cell membranes expressing the H3 receptor in the presence of varying concentrations of the test compound. The amount of radioligand displaced is proportional to the affinity of the test compound.

  • Protocol:

    • Membrane Preparation: Use membranes from CHO-K1 or HEK293 cells stably expressing the human H3 receptor.[3]

    • Assay Buffer: 50 mM Tris-HCl, pH 7.4.

    • Incubation: In a 96-well plate, combine:

      • 50 µL of cell membranes (10-20 µg protein)

      • 25 µL of [3H]-Nα-methylhistamine (final concentration ~0.5-1.0 nM)

      • 25 µL of varying concentrations of (1-Methyl-1H-imidazol-2-yl)methanamine hydrochloride or a reference compound (e.g., pitolisant).

    • Incubate at 25°C for 2 hours.

    • Termination: Rapidly filter the incubation mixture through GF/C filters pre-soaked in polyethylenimine.

    • Washing: Wash the filters three times with ice-cold assay buffer.

    • Detection: Measure the radioactivity retained on the filters using a scintillation counter.

    • Data Analysis: Calculate the Ki value using the Cheng-Prusoff equation.

cAMP Functional Assay

This assay determines whether the compound acts as an agonist, antagonist, or inverse agonist by measuring its effect on cAMP levels.

  • Principle: H3 receptor activation inhibits adenylyl cyclase, decreasing cAMP levels. An agonist will decrease forskolin-stimulated cAMP levels, while an antagonist will block the effect of an agonist, and an inverse agonist will increase basal cAMP levels.

  • Protocol:

    • Cell Culture: Plate H3 receptor-expressing cells in a 96-well plate and allow them to attach.

    • Assay Buffer: HBSS with 5 mM HEPES, 0.1% BSA, and 0.5 mM IBMX (a phosphodiesterase inhibitor).

    • Incubation:

      • Agonist Mode: Add varying concentrations of the test compound and incubate for 30 minutes at 37°C. Then add forskolin (to stimulate adenylyl cyclase) and incubate for another 15 minutes.

      • Antagonist Mode: Pre-incubate with varying concentrations of the test compound for 15 minutes, then add an EC80 concentration of a known H3 agonist (e.g., R-α-methylhistamine) and incubate for another 30 minutes.

    • Detection: Lyse the cells and measure intracellular cAMP levels using a commercially available kit (e.g., HTRF, AlphaScreen, or ELISA).[9][10]

    • Data Analysis: Plot the cAMP concentration against the log of the compound concentration to determine the EC50 (for agonists) or IC50 (for antagonists).

GTPγS Binding Assay

This functional assay measures the activation of G proteins, an early event in GPCR signaling.[11][12]

  • Principle: Agonist binding to a Gi/o-coupled receptor promotes the exchange of GDP for GTP on the Gα subunit. A non-hydrolyzable GTP analog, [35S]GTPγS, is used to trap the G protein in its active state.[11][13]

  • Protocol:

    • Membrane Preparation: Use membranes from H3 receptor-expressing cells.

    • Assay Buffer: 50 mM Tris-HCl (pH 7.4), 100 mM NaCl, 5 mM MgCl2, and 1 µM GDP.

    • Incubation: In a 96-well plate, combine:

      • Cell membranes (10-20 µg protein)

      • Varying concentrations of the test compound.

      • [35S]GTPγS (final concentration ~0.1 nM).

    • Incubate at 30°C for 60 minutes.

    • Termination and Detection: Terminate the reaction by rapid filtration and measure the bound [35S]GTPγS by scintillation counting.[11]

    • Data Analysis: Determine the EC50 and Emax values from the dose-response curve.

In Vivo Evaluation of Pro-Cognitive Effects

Should in vitro data suggest that (1-Methyl-1H-imidazol-2-yl)methanamine hydrochloride is an H3 receptor antagonist or inverse agonist, in vivo studies in animal models of cognitive impairment are warranted.[8][14]

Novel Object Recognition (NOR) Task

This task assesses short-term recognition memory in rodents.

  • Principle: Rodents have a natural tendency to explore novel objects more than familiar ones. A deficit in memory will result in equal exploration of a novel and a familiar object.

  • Procedure:

    • Habituation: Allow the animal to explore an empty arena.

    • Training (T1): Place the animal in the arena with two identical objects.

    • Inter-trial Interval: Administer the test compound or vehicle.

    • Testing (T2): Replace one of the familiar objects with a novel one and record the time spent exploring each object.

    • Data Analysis: Calculate a discrimination index (time with novel object - time with familiar object) / (total exploration time). A higher index indicates better recognition memory.

Morris Water Maze (MWM)

The MWM is a widely used test for spatial learning and memory.

  • Principle: Animals learn the location of a hidden platform in a pool of water using spatial cues.

  • Procedure:

    • Acquisition Phase: Train the animals over several days to find the hidden platform. Record the escape latency (time to find the platform).

    • Probe Trial: Remove the platform and record the time spent in the target quadrant where the platform was previously located.

    • Administration: The test compound can be administered before each training session or before the probe trial to assess its effects on learning and memory consolidation, respectively.

    • Data Analysis: Analyze the escape latencies during acquisition and the time spent in the target quadrant during the probe trial.

Conclusion and Future Directions

This guide provides a comprehensive framework for the systematic investigation of the biological activity of (1-Methyl-1H-imidazol-2-yl)methanamine hydrochloride. The proposed studies, from fundamental physicochemical characterization to in vivo cognitive models, will elucidate its potential as a histamine H3 receptor modulator. The structural similarity to known H3 ligands strongly suggests a high probability of interaction with this therapeutically relevant target. Should this compound prove to be a potent and selective H3 receptor antagonist or inverse agonist, it could represent a valuable lead for the development of novel treatments for cognitive disorders such as Alzheimer's disease and ADHD.[8][15] Further studies would then be warranted to investigate its pharmacokinetic profile, off-target effects, and long-term safety.

References

  • Pharmacological characterization of seven human histamine H3 receptor isoforms. (2023). bioRxiv. [Link]

  • Use of the GTPγS ([35S]GTPγS and Eu-GTPγS) binding assay for analysis of ligand potency and efficacy at G protein-coupled receptors. (n.d.). PubMed Central. [Link]

  • GTPγS Binding Assay. (n.d.). Creative Bioarray. [Link]

  • Histamine H3 receptor antagonists/inverse agonists on cognitive and motor processes: relevance to Alzheimer's disease, ADHD, schizophrenia, and drug abuse. (n.d.). PubMed Central. [Link]

  • The histamine system and cognitive function: An in vivo H3 receptor PET imaging study in healthy volunteers and patients with schizophrenia. (n.d.). PubMed Central. [Link]

  • GTPγS Binding Assays. (2012). NCBI Bookshelf. [Link]

  • Revisiting Preclinical Observations of Several Histamine H3 Receptor Antagonists/Inverse Agonists in Cognitive Impairment, Anxiety, Depression, and Sleep–Wake Cycle Disorder. (n.d.). Frontiers in Pharmacology. [Link]

  • (1-methyl-1H-imidazol-2-yl)methanamine. (n.d.). PubChem. [Link]

  • The [35S]GTPγS binding assay: Approaches and applications in pharmacology. (2010). ResearchGate. [Link]

  • The [35S]GTPgammaS binding assay: approaches and applications in pharmacology. (2003). Semantic Scholar. [Link]

  • Identification of novel H-3 receptor (H3R) antagonists with cognition enhancing properties in rats. (n.d.). ResearchGate. [Link]

  • Selective histamine H3 receptor antagonists for treatment of cognitive deficiencies and other disorders of the central nervous system. (2004). PubMed. [Link]

  • Radioligand binding and reporter gene assays for histamine H3 and H4 receptor species orthologs. (n.d.). University of Regensburg Publication Server. [Link]

  • (1-methyl-1H-benzo[d]imidazol-2-yl)methanamine hydrochloride. (n.d.). PubChem. [Link]

  • Identification of Histamine H3 Receptor Ligands Using a New Crystal Structure Fragment-based Method. (2017). ResearchGate. [Link]

  • Identification of Histamine H3 Receptor Ligands Using a New Crystal Structure Fragment-based Method. (n.d.). SciSpace. [Link]

  • Dual Targeting Ligands—Histamine H3 Receptor Ligands with Monoamine Oxidase B Inhibitory Activity—In Vitro and In Vivo Evalu. (2022). Semantic Scholar. [Link]

  • WO2019008594A1 - Continuous process for the preparation of 2-(1h-imidazol-4-yl) ethanamine and pharmaceutically acceptable salts thereof. (n.d.).
  • How to run a cAMP HTRF assay. (2024). YouTube. [Link]

  • United States Patent. (2013).
  • Synthesis of Functionalized 1H-Imidazoles via Denitrogenative Transformation of 5-Amino-1,2,3-Triazoles. (n.d.). MDPI. [Link]

  • Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry. (n.d.). MDPI. [Link]

  • Studies on Imidazole and its Derivatives with Particular Emphasis on Their Chemical/biological Applications as Bioactive Molecul. (2017). Longdom Publishing. [Link]

  • Selective synthesis of (1H-benzo[d]imidazol-2-yl)(phenyl)methanone and quinoxaline from aromatic aldehyde and o-phenylenediamine. (n.d.). Organic & Biomolecular Chemistry (RSC Publishing). [Link]

Sources

Exploratory

stability and storage conditions for (1-Methyl-1H-imidazol-2-yl)methanamine hydrochloride

An In-depth Technical Guide to the Stability and Storage of (1-Methyl-1H-imidazol-2-yl)methanamine hydrochloride Authored by: Senior Application Scientist, Chemical Development Division Publication Date: January 15, 2026...

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Stability and Storage of (1-Methyl-1H-imidazol-2-yl)methanamine hydrochloride

Authored by: Senior Application Scientist, Chemical Development Division

Publication Date: January 15, 2026

Abstract

This technical guide provides a comprehensive analysis of the stability and optimal storage conditions for (1-Methyl-1H-imidazol-2-yl)methanamine hydrochloride (MIM-HCl). As specific, in-depth stability data for this compound is not extensively published, this document synthesizes information from Safety Data Sheets (SDS), foundational principles of organic chemistry, and data from structurally analogous compounds. We will explore the inherent chemical liabilities of the methylated imidazole ring and the primary amine hydrochloride salt, offering evidence-based recommendations for researchers, scientists, and drug development professionals. The aim is to ensure the long-term integrity of the compound in a laboratory setting through an understanding of its potential degradation pathways and the causal factors behind recommended handling protocols.

Introduction and Chemical Profile

(1-Methyl-1H-imidazol-2-yl)methanamine hydrochloride, hereafter referred to as MIM-HCl, is a heterocyclic compound featuring a 1-methylated imidazole ring and a primary aminomethyl substituent. The hydrochloride salt form is typically supplied to enhance aqueous solubility and improve the overall stability compared to its free base form.[1] Understanding the physicochemical properties of its core components is fundamental to predicting its stability profile.

Chemical Structure:

  • Imidazole Ring: An aromatic heterocycle susceptible to oxidation and pH-dependent reactions.[2][3][4] The N-methylation at position 1 blocks tautomerization but may influence its electronic properties and susceptibility to oxidative degradation.[5]

  • Primary Amine: A basic functional group that is protonated in the hydrochloride salt form.

  • Hydrochloride Salt: Enhances stability and solubility but introduces potential hygroscopicity, a critical factor in solid-state stability.[6]

PropertyValue / DescriptionSource
Molecular Formula C₅H₉N₃ · HClInferred
Appearance Typically a white to off-white solid or crystalline powder.[1]Inferred from related compounds
Form Solid[7]

Foundational Pillars of MIM-HCl Stability

The stability of MIM-HCl is governed by its susceptibility to three primary environmental factors: moisture, oxygen, and light. The hydrochloride salt form provides a significant barrier to some degradation pathways, but it is not immune.

Hygroscopicity and Moisture-Induced Degradation

Amine hydrochloride salts are frequently hygroscopic, meaning they readily absorb moisture from the atmosphere.[8][9] This is the most critical parameter to control for MIM-HCl.

  • Mechanism of Instability: Absorbed water can act as a transport medium for ions, facilitating reactions. Crucially, it can lead to the dissociation of the hydrochloride salt, creating localized areas of the more reactive free base and aqueous HCl on the crystal surface.[6] This phenomenon, known as disproportionation, can be a precursor to chemical degradation.

  • Consequences:

    • Physical Changes: Caking, clumping, and changes in flowability of the powder.[9]

    • Chemical Degradation: The presence of water can facilitate hydrolytic or oxidative reactions.

Oxidative Stability

The imidazole moiety is known to be susceptible to oxidation.[1][4][5] This can be initiated by atmospheric oxygen (autoxidation), especially when mediated by other factors like light or the presence of trace metal impurities.

  • Mechanism of Instability: Oxidation can occur on the electron-rich imidazole ring, potentially leading to the formation of lactams or ring-opened byproducts.[5] Studies on related imidazole compounds have shown that polyalkylated imidazoles can be less stable toward oxidation.[1][5] The primary amine group can also be a site for oxidation.

  • Causality of Protective Measures: Storing the compound under an inert atmosphere (e.g., nitrogen or argon) directly displaces oxygen, providing a robust barrier against oxidative degradation pathways.[3]

Photostability

Imidazole-containing compounds can be sensitive to light, particularly UV radiation.[3] The imidazole ring can act as a photosensitizer, absorbing light energy and promoting the formation of reactive oxygen species that in turn degrade the molecule.[10]

  • Mechanism of Instability: Upon exposure to light, especially in the presence of oxygen, photosensitized oxidation can occur, leading to a variety of degradation products.[3][10]

  • Expert Recommendation: It is imperative to protect both the solid compound and its solutions from light. Using amber vials or wrapping containers in aluminum foil is a standard and effective practice.

Recommended Storage and Handling Protocols

The following recommendations are a synthesis of general guidelines from supplier safety data sheets and expert interpretation based on the chemical principles discussed above.

Recommended Storage Conditions
ParameterRecommendationRationale
Temperature 2-8°C (Refrigerated) Reduces the rate of potential thermal degradation and minimizes moisture uptake by maintaining a low-energy state.
Atmosphere Store under an inert gas (Nitrogen or Argon) Displaces atmospheric oxygen to prevent oxidative degradation of the imidazole ring and amine group.[3]
Moisture Keep in a tightly sealed container in a dry place/desiccator. The hydrochloride salt is presumed to be hygroscopic. Strict moisture exclusion is critical to prevent physical changes and chemical degradation.[6][8]
Light Protect from light. Prevents photosensitized oxidation of the imidazole ring.[3]
Incompatibilities Keep away from strong oxidizing agents. To prevent aggressive and uncontrolled chemical reactions.[2]
Experimental Protocol: Handling and Solution Preparation

This protocol is designed to maintain the integrity of MIM-HCl during routine laboratory use.

  • Preparation:

    • Before opening, allow the container of MIM-HCl to equilibrate to room temperature in a desiccator. This prevents condensation of atmospheric moisture onto the cold solid.

    • Conduct all weighing and handling operations in a controlled environment, preferably a glove box with an inert atmosphere or, at a minimum, in a well-ventilated fume hood with low ambient humidity.

  • Handling the Solid:

    • Use clean, dry spatulas and glassware.

    • Immediately after dispensing the required amount, securely reseal the container. If not stored in a glovebox, purge the headspace of the container with an inert gas (e.g., nitrogen) before sealing.

  • Solution Preparation:

    • The hydrochloride salt is expected to be soluble in polar protic solvents like water or methanol.[1] For biological assays, stock solutions are often prepared in a polar organic solvent like DMSO before further dilution in aqueous buffers.[1]

    • Prepare solutions fresh for each experiment whenever possible.[1]

    • For solutions, use amber glass vials or protect clear vials from light.

  • Storage of Solutions:

    • If short-term storage of a stock solution is necessary, store at -20°C or -80°C .[1]

    • Before use, thaw frozen solutions completely and vortex gently to ensure homogeneity. Avoid repeated freeze-thaw cycles, which can degrade the compound.

Visualizing Workflows and Degradation

Logical Workflow for Handling MIM-HCl

The following diagram outlines the decision-making process for the proper handling and storage of MIM-HCl.

G A Receive Compound B Equilibrate to RT in Desiccator? A->B C Weigh Solid (Inert Atmosphere Preferred) B->C Yes D Prepare Solution (Use Amber Vial) C->D E Store Solid: - Tightly Sealed - Inert Gas Purge - Refrigerated (2-8°C) - Desiccated & Dark C->E Return to Storage F Use Immediately? D->F G Store Solution: - Tightly Sealed - -20°C or -80°C - Dark F->G No H Use in Assay F->H Yes G->H

Caption: Decision workflow for handling solid and solution forms of MIM-HCl.

Hypothesized Degradation Pathways

This diagram illustrates the potential chemical degradation pathways for MIM-HCl based on the known reactivity of its functional groups.

G cluster_0 Core Compound A (1-Methyl-1H-imidazol-2-yl)methanamine HCl (Stable Solid) B Oxidized Imidazole Ring (e.g., Lactam formation) A->B O₂ / Light (Photosensitized Oxidation) D Free Base + HCl (aq) (Less Stable) A->D + H₂O (Hygroscopicity) C Ring-Opened Products B->C Further Degradation D->B O₂ (Autoxidation)

Caption: Potential degradation pathways for MIM-HCl initiated by moisture and oxygen/light.

Conclusion

The long-term stability of (1-Methyl-1H-imidazol-2-yl)methanamine hydrochloride is critically dependent on stringent control of its environment. The primary threats to its integrity are moisture, oxygen, and light. As a hydrochloride salt, it is particularly susceptible to hygroscopicity, which can act as a catalyst for further degradation. By adhering to the protocols outlined in this guide—namely, storage at 2-8°C under a dry, inert atmosphere and protected from light—researchers can confidently mitigate these risks and ensure the compound's purity and reactivity for their experimental needs. The self-validating nature of these protocols lies in their basis on fundamental chemical principles, providing a robust framework for preserving this valuable research chemical.

References

  • Huang, Y., et al. Forced Oxidative Degradation Pathways of the Imidazole Moiety of Daclatasvir. Journal of Pharmaceutical Sciences. (2019). Available from: [Link]

  • E-V. L. I. Røe, et al. Degradative Behavior and Toxicity of Alkylated Imidazoles. Industrial & Engineering Chemistry Research. (2019-12-18). Available from: [Link]

  • Rapid photo-oxidation reactions of imidazole derivatives accelerated by planar quinoid oxidation-state structures. Journal of Materials Chemistry A. (RSC Publishing). Available from: [Link]

  • The Intimate Role of Imidazole in the Stabilization of Silicic Acid by a pH-Responsive, Histidine-Grafted Polyampholyte. Chemistry of Materials. (ACS Publications). Available from: [Link]

  • Imidazole derivatives differentially destabilize the low pH conformation of lysozyme through weak electrostatic interactions. RSC Publishing. Available from: [Link]

  • Thermal Behavior, Stability, and Decomposition Mechanism of Poly(N-vinylimidazole). Macromolecules. (ACS Publications). (2012-11-06). Available from: [Link]

  • Experimental Study of the Thermal Decomposition Properties of Binary Imidazole Ionic Liquid Mixtures. ResearchGate. Available from: [Link]

  • Thermal decomposition behaviors of imidazolium-type ionic liquids studied by pyrolysis-gas chromatography. PubMed. Available from: [Link]

  • Thermal stability and exothermic behaviour of imidazole ionic liquids with different anion types under oxidising and inert atmospheres. ResearchGate. Available from: [Link]

  • Experimental Study of the Thermal Decomposition Properties of Binary Imidazole Ionic Liquid Mixtures. MDPI. (2022-02-17). Available from: [Link]

  • Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry. MDPI. Available from: [Link]

  • Protonation and deprotonation of the imidazole ring and optical property change. ResearchGate. Available from: [Link]

  • Imidazole–Imidazole Hydrogen Bonding in the pH-Sensing Histidine Side Chains of Influenza A M2. PMC - NIH. Available from: [Link]

  • Development of Imidazole-Reactive Molecules Leading to a New Aggregation-Induced Emission Fluorophore Based on the Cinnamic Scaffold. ACS Omega. Available from: [Link]

  • Guerrieri, P. P. Investigation of the fundamental basis of hygroscopicity in pharmaceutical salts and the consequent impact on physical and chemical stability. Purdue University. (2010-03-01). Available from: [Link]

  • PHOTOSENSITIZED REACTION OF IMIDAZOLE. TSI Journals. Available from: [Link]

  • A Series of Imidazole Derivatives: Synthesis, Two-Photon Absorption, and Application for Bioimaging. PMC - NIH. (2014-12-30). Available from: [Link]

  • High resolution photofragment translational spectroscopy studies of the near ultraviolet photolysis of imidazole. ResearchGate. Available from: [Link]

  • Forced Degradation Studies. MedCrave online. (2016-12-14). Available from: [Link]

  • Forced Degradation – A Review. Biomedical Journal of Scientific & Technical Research. (2022-11-30). Available from: [Link]

  • Forced Degradation Study: An Important Tool in Drug Development. Asian Journal of Research in Chemistry. Available from: [Link]

  • Effect of Hygroscopicity on pharmaceutical ingredients, methods to determine and overcome: An Overview. PharmaInfo. Available from: [Link]

  • Effect of Hygroscopicity on Pharmaceutical Ingredients, Methods to Determine and Overcome: An Overview. JOCPR. Available from: [Link]

  • Properties of Amines and their Hydrochloride Salt. ResearchGate. Available from: [Link]

Sources

Protocols & Analytical Methods

Method

The Versatile Building Block: (1-Methyl-1H-imidazol-2-yl)methanamine Hydrochloride in Modern Medicinal Chemistry

Introduction: The Strategic Importance of the Imidazole Moiety In the landscape of contemporary drug discovery, the imidazole ring stands as a privileged scaffold. Its unique electronic properties, capacity for hydrogen...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of the Imidazole Moiety

In the landscape of contemporary drug discovery, the imidazole ring stands as a privileged scaffold. Its unique electronic properties, capacity for hydrogen bonding, and metabolic stability have cemented its role in a multitude of therapeutic agents.[1][2][3] The strategic incorporation of the imidazole nucleus can significantly influence a molecule's pharmacokinetic and pharmacodynamic profile.[2] (1-Methyl-1H-imidazol-2-yl)methanamine hydrochloride, a key building block, offers medicinal chemists a versatile starting point for the synthesis of novel compounds, particularly in the pursuit of potent and selective receptor modulators. This guide provides an in-depth exploration of its applications, supported by detailed protocols for its synthesis and derivatization, and methods for the biological evaluation of the resulting compounds. The N-methylation of the imidazole ring can also play a crucial role in modulating the physicochemical and pharmacokinetic properties of a drug candidate.[3]

Physicochemical Properties and Characterization

(1-Methyl-1H-imidazol-2-yl)methanamine, in its free base form, is a small, polar molecule. Its hydrochloride salt is typically a solid, which is more stable and easier to handle in a laboratory setting.

PropertyValueSource
Molecular Formula C₅H₉N₃[4]
Molecular Weight 111.15 g/mol [4]
InChIKey PZSMLGOAJXSDMK-UHFFFAOYSA-N[4]
CAS Number 124312-73-8[4]

Characterization of the hydrochloride salt would typically involve standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.

Core Application: A Key Intermediate for Histamine H3 Receptor Antagonists

A primary application of (1-Methyl-1H-imidazol-2-yl)methanamine hydrochloride is in the synthesis of histamine H3 receptor (H3R) antagonists and inverse agonists. The H3R is a G protein-coupled receptor predominantly expressed in the central nervous system, where it acts as a presynaptic autoreceptor, modulating the release of histamine and other neurotransmitters.[5] This makes H3R antagonists promising therapeutic agents for a range of neurological disorders, including narcolepsy, Alzheimer's disease, and attention-deficit/hyperactivity disorder (ADHD).[6]

The (1-methyl-1H-imidazol-2-yl)methylamine moiety serves as a crucial pharmacophoric element, mimicking the imidazole ring of histamine and providing a key interaction point with the H3 receptor.

Synthetic Protocols

Protocol 1: Synthesis of (1-Methyl-1H-imidazol-2-yl)methanamine Hydrochloride

This protocol outlines a reliable two-step synthesis starting from the commercially available 1-methyl-1H-imidazole-2-carboxaldehyde. The first step is a reductive amination to form the primary amine, followed by conversion to its hydrochloride salt.

Step 1: Reductive Amination

G start 1-Methyl-1H-imidazole-2-carboxaldehyde + NH4Cl reagents Methanol (Solvent) Sodium Cyanoborohydride (Reducing Agent) start->reagents Dissolve reaction Stir at room temperature (monitoring by TLC/LC-MS) reagents->reaction Add workup Quench with water Extract with organic solvent Dry and concentrate reaction->workup Upon completion product (1-Methyl-1H-imidazol-2-yl)methanamine (free base) workup->product

Materials:

  • 1-methyl-1H-imidazole-2-carboxaldehyde[7][8]

  • Ammonium chloride (NH₄Cl)

  • Sodium cyanoborohydride (NaBH₃CN)

  • Methanol (anhydrous)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • To a solution of 1-methyl-1H-imidazole-2-carboxaldehyde (1.0 eq) in anhydrous methanol, add ammonium chloride (1.5 eq).

  • Stir the mixture at room temperature for 30 minutes to facilitate imine formation.

  • Carefully add sodium cyanoborohydride (1.2 eq) portion-wise to the stirring solution. Caution: Gas evolution may occur.

  • Continue to stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[9]

  • Once the reaction is complete, concentrate the mixture under reduced pressure to remove the methanol.

  • To the residue, add water and extract the product with dichloromethane (3 x volumes).

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate or sodium sulfate.

  • Filter the drying agent and concentrate the organic solvent under reduced pressure to obtain the crude (1-Methyl-1H-imidazol-2-yl)methanamine as an oil. The crude product can be used in the next step without further purification or purified by column chromatography if necessary.

Step 2: Hydrochloride Salt Formation

Materials:

  • Crude (1-Methyl-1H-imidazol-2-yl)methanamine

  • Anhydrous diethyl ether or ethyl acetate

  • Hydrochloric acid (HCl) solution in diethyl ether or dioxane (e.g., 2 M)

Procedure:

  • Dissolve the crude amine in a minimal amount of anhydrous diethyl ether or ethyl acetate.

  • With stirring, add the HCl solution dropwise until precipitation of the hydrochloride salt is complete.

  • Collect the solid precipitate by filtration.

  • Wash the solid with a small amount of cold diethyl ether.

  • Dry the product under vacuum to yield (1-Methyl-1H-imidazol-2-yl)methanamine hydrochloride as a solid.

Protocol 2: N-Acylation of (1-Methyl-1H-imidazol-2-yl)methanamine

This protocol describes a general procedure for the synthesis of amide derivatives, which are common in bioactive molecules.

Materials:

  • (1-Methyl-1H-imidazol-2-yl)methanamine hydrochloride

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

  • Acyl chloride or acid anhydride (e.g., acetyl chloride, benzoyl chloride)

  • Anhydrous dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Suspend (1-Methyl-1H-imidazol-2-yl)methanamine hydrochloride (1.0 eq) in anhydrous DCM.

  • Add triethylamine (2.2 eq) to the suspension to liberate the free amine.

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add the acyl chloride or acid anhydride (1.1 eq) dropwise to the stirring solution.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC or LC-MS.

  • Upon completion, wash the reaction mixture with saturated aqueous NaHCO₃ solution and then with brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel or recrystallization to obtain the desired N-acyl derivative.[10][11]

Protocol 3: Synthesis of Urea Derivatives

Urea moieties are important pharmacophores that can act as hydrogen bond donors and acceptors.[12] This protocol outlines the synthesis of a urea derivative from (1-Methyl-1H-imidazol-2-yl)methanamine.[13]

G start (1-Methyl-1H-imidazol-2-yl)methanamine (as free base) solvent Anhydrous Solvent (e.g., DCM, THF) start->solvent Dissolve isocyanate Isocyanate (R-N=C=O) isocyanate->solvent Dissolve reaction Stir at room temperature solvent->reaction Combine workup Concentrate solvent Purify by chromatography or recrystallization reaction->workup Upon completion product N-((1-Methyl-1H-imidazol-2-yl)methyl)urea derivative workup->product

Materials:

  • (1-Methyl-1H-imidazol-2-yl)methanamine (free base, prepared from the hydrochloride salt)

  • Isocyanate (e.g., phenyl isocyanate)

  • Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF)

Procedure:

  • Dissolve (1-Methyl-1H-imidazol-2-yl)methanamine (1.0 eq) in anhydrous DCM or THF.

  • To this solution, add the isocyanate (1.05 eq) dropwise at room temperature.

  • Stir the reaction mixture for 1-3 hours, monitoring by TLC or LC-MS.

  • Upon completion, concentrate the solvent under reduced pressure.

  • The crude urea derivative can be purified by trituration with a suitable solvent (e.g., diethyl ether), column chromatography, or recrystallization.[14][15]

In Vitro Biological Evaluation Protocols

For compounds synthesized using (1-Methyl-1H-imidazol-2-yl)methanamine as a building block and intended as H3R antagonists, the following in vitro assays are essential for characterizing their pharmacological profile.

Protocol 4: Histamine H3 Receptor Radioligand Binding Assay

This assay determines the affinity of a test compound for the H3 receptor by measuring its ability to displace a radiolabeled ligand.[12][16][17]

Materials:

  • Cell membranes prepared from cells expressing the human H3 receptor (e.g., HEK293 or CHO cells)

  • Radioligand (e.g., [³H]-Nα-methylhistamine)[16]

  • Test compounds

  • Non-specific binding control (e.g., a high concentration of a known H3R ligand like clobenpropit)

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4)

  • 96-well plates

  • Glass fiber filters

  • Scintillation cocktail and counter

Procedure:

  • In a 96-well plate, add the assay buffer, a fixed concentration of the radioligand (typically at or near its Kd value), and varying concentrations of the test compound.

  • To determine non-specific binding, a separate set of wells should contain the radioligand and a high concentration of the non-specific binding control.

  • Initiate the binding reaction by adding the cell membrane preparation to each well.

  • Incubate the plate at room temperature for a sufficient time to reach equilibrium (e.g., 60-120 minutes).

  • Terminate the incubation by rapid filtration through glass fiber filters using a cell harvester. This separates the bound radioligand from the free radioligand.

  • Wash the filters with ice-cold assay buffer to remove any non-specifically bound radioligand.

  • Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a scintillation counter.

  • Calculate the specific binding at each concentration of the test compound and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of the specific binding of the radioligand). The Ki value (inhibition constant) can then be calculated using the Cheng-Prusoff equation.[18][19]

Protocol 5: Functional Assay for H3 Receptor Inverse Agonism (cAMP Accumulation Assay)

The H3 receptor exhibits constitutive activity, and many antagonists also act as inverse agonists, reducing this basal signaling.[5][20] This can be measured by quantifying changes in intracellular cyclic AMP (cAMP) levels.

Materials:

  • Cells stably expressing the human H3 receptor (e.g., HEK293 or CHO cells)

  • Forskolin (an adenylyl cyclase activator)

  • Test compounds (potential inverse agonists)

  • cAMP assay kit (e.g., HTRF, ELISA, or fluorescence-based)

Procedure:

  • Seed the H3R-expressing cells in a 96-well plate and grow to the desired confluency.

  • Pre-treat the cells with the test compounds at various concentrations for a defined period (e.g., 15-30 minutes).

  • Stimulate the cells with a fixed concentration of forskolin to induce cAMP production.

  • Incubate for a specific time (e.g., 30 minutes).

  • Lyse the cells and measure the intracellular cAMP levels using a suitable cAMP assay kit according to the manufacturer's instructions.

  • Inverse agonists will cause a concentration-dependent increase in forskolin-stimulated cAMP accumulation (by inhibiting the constitutive inhibitory effect of the H3R on adenylyl cyclase).

  • Plot the cAMP levels against the test compound concentration to determine the EC₅₀ value and the maximal effect (Emax).[21]

Conclusion

(1-Methyl-1H-imidazol-2-yl)methanamine hydrochloride is a valuable and versatile building block in medicinal chemistry. Its strategic use, particularly in the synthesis of histamine H3 receptor antagonists, provides a clear pathway for the development of novel therapeutics for neurological disorders. The protocols detailed in this guide offer a solid foundation for the synthesis, derivatization, and biological evaluation of compounds derived from this important intermediate, empowering researchers to explore new chemical space and advance the field of drug discovery.

References

  • BenchChem. (2025). Application Notes and Protocols for Functional Assays of Histamine H3 Receptor Inverse Agonists.
  • Pharmacological characterization of seven human histamine H3 receptor isoforms. (2023). bioRxiv.
  • Development of a Conformational Histamine H3 Receptor Biosensor for the Synchronous Screening of Agonists and Inverse Agonists. (2020). ACS Sensors.
  • Discovery of Novel Steroid-Based Histamine H3 Receptor Antagonists/Inverse Agonists. (2024). Journal of Medicinal Chemistry.
  • Creative Biolabs. (n.d.). Hi-Affi™ In Vitro Cell based Histamine Receptor Functional Assay Service.
  • Gifford Bioscience. (n.d.). Radioligand Binding Assay.
  • Radioligand binding and reporter gene assays for histamine H3 and H4 receptor species orthologs. (2013).
  • Synthesis and Biological Evaluation of 1-(Diarylmethyl)-1H-1,2,4-triazoles and 1-(Diarylmethyl)-1H-imidazoles as a Novel Class of Anti-Mitotic Agent for Activity in Breast Cancer. (2021). Molecules.
  • (A) Radioligand competition binding assay validates hits at the H 3... (n.d.).
  • Discovery of a Tritiated Radioligand with High Affinity and Selectivity for the Histamine H3 Receptor. (2013). ACS Medicinal Chemistry Letters.
  • New benzoyl urea derivatives as novel NR2B selective NMDA receptor antagonists. (2006). Bioorganic & Medicinal Chemistry Letters.
  • Reductive Amin
  • (1-methyl-1H-imidazol-2-yl)methanamine. (n.d.). PubChem.
  • 4-Imidazolecarboxaldehyde 98 3034-50-2. (n.d.). Sigma-Aldrich.
  • Synthesis of 1-(Phenylmethyl)-1H-imidazole-2-carbonitrile. (n.d.). PrepChem.com.
  • Synthesis and Cytotoxic Activity of Some Novel N-Pyridinyl-2-(6-phenylimidazo[2,1-b]thiazol-3-yl)
  • Amine synthesis by reductive amination (reductive alkylation). (n.d.). Organic Chemistry Portal.
  • Synthesis, Characterization and in vivo Biological Activity of n-(2-chlorophenyl)-2-(2-methyl-5-nitro-1h-imidazol-1-yl) Acetamid. (2024). SciSpace.
  • (1-Methyl-1H-imidazol-2-yl)methanamine AldrichCPR. (n.d.). Sigma-Aldrich.
  • 1H-Imidazole-1-Methanol and the Progress on the Synthesis of a New Asymmetric Flexible Tridentate Pincer Ligand Featuring a Rigid Backbone. (n.d.). Minds@UW.
  • 1H-Imidazole-2-carboxaldehyde, 1-methyl-. (n.d.). NIST WebBook.
  • Synthesis of Bioactive Imidazoles: A Review. (2015). Semantic Scholar.
  • Synthesis, Characterization and in vivo Biological Activity of n-(2-chlorophenyl)-2-(2-methyl-5-nitro-1h-imidazol-1-yl) Acetamide and its Derivatives. (2024).
  • 1-methylimidazole preparation method. (2013).
  • Synthesis of Bioactive Imidazoles: A Review. (2025).
  • 1-methylimidazole. (n.d.).
  • Studies on Imidazole and its Derivatives with Particular Emphasis on Their Chemical/biological Applications as Bioactive Molecul. (2017). Longdom Publishing.
  • Methyl 1H-imidazole-1-carboxyl
  • Synthesis of 2-methylsulfanyl-1H-imidazoles as novel non-nucleoside reverse transcriptase inhibitors (NNRTIs). (2003). Archiv der Pharmazie.
  • 1-Methylimidazole-2-carboxaldehyde, 98% 5 g. (n.d.). Thermo Scientific Chemicals.
  • Discovery of N-(3-fluoro-4-methylsulfonamidomethylphenyl)urea as a potent TRPV1 antagonistic template. (2020). Bioorganic & Medicinal Chemistry Letters.
  • Cyclic urea derivatives as potent NK1 selective antagonists. Part II: Effects of fluoro and benzylic methyl substitutions. (2006). Bioorganic & Medicinal Chemistry Letters.
  • 3-[4-(1H-benzoimidazol-2-yl)-phenyl]-urea derivatives as small molecule heparanase inhibitors. (2006). Bioorganic & Medicinal Chemistry Letters.
  • Novel compounds with promising HuH-7 inhibitory activity as new cancer drug candidates: derivatives of N,N′-diphenylurea linked with 1,2,3-triazole. (2025).

Sources

Application

(1-Methyl-1H-imidazol-2-yl)methanamine Hydrochloride: A Versatile Scaffold for the Synthesis of Novel Bioactive Compounds

Introduction (1-Methyl-1H-imidazol-2-yl)methanamine hydrochloride is a versatile heterocyclic building block that has garnered significant interest in medicinal chemistry and drug discovery. Its unique structural feature...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

(1-Methyl-1H-imidazol-2-yl)methanamine hydrochloride is a versatile heterocyclic building block that has garnered significant interest in medicinal chemistry and drug discovery. Its unique structural features, comprising a methylated imidazole ring and a primary aminomethyl group, provide a valuable scaffold for the synthesis of a diverse array of novel compounds with potential therapeutic applications. The imidazole moiety is a well-established pharmacophore present in numerous biologically active molecules, known for its ability to participate in hydrogen bonding and coordinate with metal ions in biological systems.[1][2] This, combined with the reactive primary amine, makes (1-Methyl-1H-imidazol-2-yl)methanamine hydrochloride an attractive starting material for generating libraries of compounds for high-throughput screening and lead optimization.

This technical guide provides an in-depth exploration of the applications of (1-Methyl-1H-imidazol-2-yl)methanamine hydrochloride as a building block. We will delve into its reactivity, key synthetic transformations, and provide detailed, field-proven protocols for the synthesis of novel derivatives. The causality behind experimental choices will be explained to empower researchers to adapt and innovate upon these methodologies.

Physicochemical Properties and Handling

A thorough understanding of the physicochemical properties of a building block is paramount for its effective use in synthesis.

PropertyValueSource
Molecular Formula C₅H₉N₃·HCl[3]
Molecular Weight 147.61 g/mol [3]
CAS Number 161493-94-3[3]
Appearance White to off-white solid---
Solubility Soluble in water and polar organic solvents like methanol and DMSO.General knowledge
Storage Store in a cool, dry place, protected from moisture. The hydrochloride salt is hygroscopic.General knowledge

Note on the free base: The hydrochloride salt is generally more stable and easier to handle than the free base, (1-Methyl-1H-imidazol-2-yl)methanamine (CAS 124312-73-8)[4]. For reactions requiring the free amine, it can be liberated in situ by the addition of a non-nucleophilic base such as triethylamine (TEA) or diisopropylethylamine (DIPEA).

Core Reactivity and Synthetic Applications

The primary amine of (1-Methyl-1H-imidazol-2-yl)methanamine is the main site of reactivity, allowing for a variety of functionalization strategies. The imidazole ring itself can also participate in certain reactions, although it is generally less reactive than the primary amine.

N-Acylation: Formation of Amides

N-acylation is a fundamental transformation that allows for the introduction of a wide range of substituents, influencing the compound's lipophilicity, hydrogen bonding capacity, and overall conformation. This is a crucial step in building complexity and modulating biological activity.

Causality of Protocol Choices:

  • Base: A non-nucleophilic organic base like triethylamine is used to neutralize the HCl salt and the HCl generated during the reaction with the acyl chloride, driving the reaction to completion.

  • Solvent: Anhydrous dichloromethane (DCM) is a common choice due to its inert nature and ability to dissolve both the amine and many acyl chlorides.

  • Temperature: The reaction is typically started at 0 °C to control the initial exothermic reaction between the amine and the acyl chloride, minimizing side product formation.

acylation_workflow cluster_reactants Reactants cluster_conditions Conditions cluster_product Product amine (1-Methyl-1H-imidazol-2-yl)methanamine (liberated from HCl salt) product N-Acylated Imidazole Derivative amine->product Reaction acyl_chloride Acyl Chloride (R-COCl) acyl_chloride->product base Base (e.g., Triethylamine) base->amine Liberates free amine solvent Solvent (e.g., Anhydrous DCM) temp Temperature (0 °C to RT)

Caption: Workflow for N-acylation.

Detailed Protocol: Synthesis of N-((1-Methyl-1H-imidazol-2-yl)methyl)acetamide

  • Reaction Setup: To a solution of (1-Methyl-1H-imidazol-2-yl)methanamine hydrochloride (1.0 eq) in anhydrous DCM, add triethylamine (2.2 eq) at 0 °C under a nitrogen atmosphere.

  • Addition of Acylating Agent: Slowly add acetyl chloride (1.1 eq) dropwise to the reaction mixture.

  • Reaction Progression: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Upon completion, wash the reaction mixture with saturated aqueous sodium bicarbonate solution and then with brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

N-Alkylation: Synthesis of Secondary and Tertiary Amines

N-alkylation introduces alkyl groups onto the primary amine, which can be critical for modulating a compound's pharmacokinetic properties, such as its basicity and ability to cross cell membranes.

Causality of Protocol Choices:

  • Reductive Amination: This is a mild and efficient method for N-alkylation that avoids over-alkylation, a common side reaction with direct alkylation using alkyl halides.

  • Reducing Agent: Sodium triacetoxyborohydride is a mild and selective reducing agent that is particularly effective for reductive aminations. It is less sensitive to moisture than other hydrides like sodium borohydride.

alkylation_workflow cluster_reactants Reactants cluster_conditions Conditions cluster_product Product amine (1-Methyl-1H-imidazol-2-yl)methanamine (from HCl salt) product N-Alkylated Imidazole Derivative amine->product Reductive Amination aldehyde_ketone Aldehyde or Ketone (R-CHO or R-CO-R') aldehyde_ketone->product reducing_agent Reducing Agent (e.g., NaBH(OAc)₃) solvent Solvent (e.g., DCE or MeOH)

Caption: Workflow for N-alkylation via reductive amination.

Detailed Protocol: Synthesis of N-Benzyl-(1-methyl-1H-imidazol-2-yl)methanamine

  • Imine Formation: To a solution of (1-Methyl-1H-imidazol-2-yl)methanamine hydrochloride (1.0 eq) and benzaldehyde (1.1 eq) in 1,2-dichloroethane (DCE), add triethylamine (1.2 eq). Stir the mixture at room temperature for 1-2 hours.

  • Reduction: Add sodium triacetoxyborohydride (1.5 eq) portion-wise to the reaction mixture.

  • Reaction Progression: Continue stirring at room temperature for 12-24 hours, monitoring by TLC or LC-MS.

  • Work-up: Quench the reaction with saturated aqueous sodium bicarbonate solution. Separate the organic layer and extract the aqueous layer with DCM.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by column chromatography.

Palladium-Catalyzed Cross-Coupling Reactions: Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful tool for forming carbon-nitrogen bonds, enabling the coupling of the primary amine with aryl or heteroaryl halides.[5] This reaction is instrumental in synthesizing compounds with extended aromatic systems, which are often found in kinase inhibitors and other targeted therapeutics.

Causality of Protocol Choices:

  • Catalyst System: A palladium catalyst (e.g., Pd₂(dba)₃) in combination with a specialized phosphine ligand (e.g., Xantphos) is crucial for efficient catalytic turnover. The ligand plays a key role in stabilizing the palladium center and facilitating the reductive elimination step.

  • Base: A strong, non-nucleophilic base like sodium tert-butoxide is required to deprotonate the amine and facilitate the catalytic cycle.

buchner_hartwig_workflow cluster_reactants Reactants cluster_conditions Conditions cluster_product Product amine (1-Methyl-1H-imidazol-2-yl)methanamine (from HCl salt) product N-Arylated Imidazole Derivative amine->product Buchwald-Hartwig Amination aryl_halide Aryl or Heteroaryl Halide (Ar-X) aryl_halide->product catalyst Palladium Catalyst (e.g., Pd₂(dba)₃) ligand Ligand (e.g., Xantphos) base Base (e.g., NaO t Bu) solvent Solvent (e.g., Toluene or Dioxane)

Caption: Workflow for Buchwald-Hartwig amination.

Detailed Protocol: Synthesis of N-(4-methoxyphenyl)-(1-methyl-1H-imidazol-2-yl)methanamine

  • Reaction Setup: In a glovebox or under an inert atmosphere, combine Pd₂(dba)₃ (0.02 eq), Xantphos (0.04 eq), and sodium tert-butoxide (1.4 eq) in a reaction vessel.

  • Addition of Reactants: Add a solution of (1-Methyl-1H-imidazol-2-yl)methanamine hydrochloride (1.2 eq) and 1-bromo-4-methoxybenzene (1.0 eq) in anhydrous toluene.

  • Reaction Progression: Seal the vessel and heat the reaction mixture at 80-100 °C for 12-24 hours. Monitor the reaction by LC-MS.

  • Work-up: After cooling to room temperature, dilute the reaction mixture with ethyl acetate and filter through a pad of celite.

  • Purification: Concentrate the filtrate and purify the residue by column chromatography on silica gel.

Applications in Drug Discovery: A Gateway to Novel Therapeutics

The derivatives of (1-Methyl-1H-imidazol-2-yl)methanamine are of significant interest in drug discovery due to the prevalence of the imidazole scaffold in bioactive molecules.

Kinase Inhibitors

The imidazole ring can act as a hinge-binder in the ATP-binding pocket of kinases, making it a valuable component in the design of kinase inhibitors. The primary amine of the building block provides a convenient handle for introducing substituents that can target other regions of the kinase domain, leading to potent and selective inhibitors.

GPCR Ligands

The structural similarity of the imidazole core to the endogenous ligand histamine suggests that derivatives of (1-Methyl-1H-imidazol-2-yl)methanamine may interact with histamine receptors and other G-protein coupled receptors (GPCRs).[6] By modifying the substituents on the amine, it is possible to tune the selectivity and activity of these compounds towards specific GPCR subtypes.

Conclusion

(1-Methyl-1H-imidazol-2-yl)methanamine hydrochloride is a highly valuable and versatile building block for the synthesis of novel compounds with significant potential in drug discovery. Its straightforward reactivity, particularly at the primary amine, allows for the efficient generation of diverse molecular architectures through well-established synthetic methodologies such as N-acylation, N-alkylation, and palladium-catalyzed cross-coupling reactions. The protocols and insights provided in this guide are intended to empower researchers to leverage the full potential of this scaffold in their quest for new and effective therapeutic agents. The inherent drug-like properties of the imidazole core, combined with the synthetic accessibility of its derivatives, ensure that (1-Methyl-1H-imidazol-2-yl)methanamine hydrochloride will remain a key tool for medicinal chemists and drug development professionals.

References

  • PubChem. (1-methyl-1H-imidazol-2-yl)methanamine. National Center for Biotechnology Information. Retrieved from [Link]

  • BenchChem. (2025). Modifying experimental protocols for 1-(1H-IMIDAZOL-5-YL)-N-METHYLMETHANAMINE.
  • Ohta, S., et al. (1985). SYNTHESIS OF 2-ACYL-1-MElHYL-l~-IMIDAZOLES AND REACTIVITY OF THE ACYL GROUP. Heterocycles, 23(1), 133-136.
  • Heller, S. T., & Sarpong, R. (2010). Chemoselective Esterification and Amidation of Carboxylic Acids with Imidazole Carbamates and Ureas. Organic Letters, 12(20), 4572–4575.
  • ResearchGate. (n.d.). Reagents and conditions. (a) 1-(1H-imidazol-2-yl)methanamine for 14,... Retrieved from [Link]

  • Gautam, D., et al. (n.d.). Functionalized Imidazolium Salt: An Efficient Catalyst for Buchwald-Hartwig type C–N Cross-Coupling of (Hetero)aryl Chlorides/.
  • BenchChem. (2025). An In-depth Technical Guide to the Synthesis of 2-(2-methyl-1H-imidazol-1-yl)
  • Takeda, K., et al. (2018). Functional G-Protein-Coupled Receptor (GPCR) Synthesis: The Pharmacological Analysis of Human Histamine H1 Receptor (HRH1) Synthesized by a Wheat Germ Cell-Free Protein Synthesis System Combined with Asolectin Glycerosomes. Frontiers in Pharmacology, 9, 89.
  • Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Organic Syntheses Procedure. Retrieved from [Link]

  • Longdom Publishing. (2017).
  • PubChem. (1H-benzo[d]imidazol-2-yl)methanamine dihydrochloride. National Center for Biotechnology Information. Retrieved from [Link]

  • Life Chemicals. (2023). Imidazole Derivatives as Important Building Blocks in Medicinal Chemistry and Technologies.
  • Hilaris Publisher. (n.d.). Synthesis of Bioactive Imidazoles: A Review.

Sources

Method

Application Notes and Protocols for Reactions Involving (1-Methyl-1H-imidazol-2-yl)methanamine Hydrochloride

Introduction: A Versatile Building Block in Modern Chemistry (1-Methyl-1H-imidazol-2-yl)methanamine hydrochloride is a key heterocyclic building block for researchers in medicinal chemistry and materials science. The 1-m...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Versatile Building Block in Modern Chemistry

(1-Methyl-1H-imidazol-2-yl)methanamine hydrochloride is a key heterocyclic building block for researchers in medicinal chemistry and materials science. The 1-methylimidazole core is a "privileged scaffold," frequently found in biologically active molecules due to its ability to engage in various non-covalent interactions, including hydrogen bonding and metal coordination.[1] The primary aminomethyl group at the 2-position serves as a versatile synthetic handle, allowing for the facile introduction of this valuable moiety into a wide range of molecular architectures through reactions such as amide bond formation and N-alkylation.

This guide provides a comprehensive overview of the essential physicochemical properties, a robust synthesis protocol, and detailed application notes for two of its most common and critical transformations: amide coupling and subsequent N-alkylation via reductive amination. The protocols are designed to be self-validating, with explanations for key experimental choices to ensure both success and understanding.

Physicochemical Properties, Handling, and Storage

The hydrochloride salt is the preferred form of this reagent for laboratory use. The salt exhibits enhanced stability and significantly improved solubility in polar protic solvents compared to the free base, which is often an oil.[2]

Data Summary Table:

PropertyValue (Free Base)Value (Hydrochloride Salt)Source / Notes
Molecular Formula C₅H₉N₃C₅H₁₀ClN₃PubChem[3]
Molecular Weight 111.15 g/mol 147.61 g/mol Calculated
Appearance Likely a solid or oilWhite to off-white solidSigma-Aldrich[4], Assumed
Solubility Soluble in polar organic solventsSoluble in water, methanolGeneral knowledge[2]

Handling and Storage:

  • Safety: Handle in a chemical fume hood. (1-Methyl-1H-imidazol-2-yl)methanamine is classified as an irritant, causing skin and eye irritation, and may cause respiratory irritation.[3] Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Storage: Store the hydrochloride salt in a tightly sealed container in a cool, dry place, away from incompatible materials such as strong oxidizing agents.[5] For long-term stability, storage under an inert atmosphere (e.g., argon or nitrogen) is recommended.

  • In-Use Solutions: Prepare solutions fresh for each experiment. If a stock solution in an organic solvent like DMSO is prepared, it should be stored in aliquots at -20°C or -80°C to minimize freeze-thaw cycles and protected from light.[2]

Protocol I: Synthesis of (1-Methyl-1H-imidazol-2-yl)methanamine Hydrochloride

The most direct and efficient synthesis of the title compound is achieved through the reductive amination of commercially available 1-methyl-1H-imidazole-2-carboxaldehyde. This one-pot reaction converts the aldehyde to a primary amine using an ammonia source and a suitable reducing agent.[3][6]

Synthesis Workflow Diagram

synthesis_workflow cluster_synthesis Synthesis of (1-Methyl-1H-imidazol-2-yl)methanamine HCl start 1-Methyl-1H-imidazole- 2-carboxaldehyde imine_formation Imine Formation start->imine_formation NH₄OAc, MeOH reduction Reduction imine_formation->reduction NaBH₃CN workup Aqueous Workup & Extraction reduction->workup Quench & Extract salt_formation Salt Formation workup->salt_formation HCl in Dioxane product (1-Methyl-1H-imidazol-2-yl) methanamine HCl salt_formation->product

Caption: Synthesis via reductive amination.

Detailed Synthesis Protocol

Materials:

  • 1-Methyl-1H-imidazole-2-carboxaldehyde (1.0 eq)

  • Ammonium acetate (NH₄OAc) (10.0 eq)

  • Methanol (MeOH), anhydrous

  • Sodium cyanoborohydride (NaBH₃CN) (1.5 eq)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • 4M HCl in 1,4-dioxane

Procedure:

  • Imine Formation: To a round-bottom flask charged with a magnetic stir bar, add 1-methyl-1H-imidazole-2-carboxaldehyde (1.0 eq) and anhydrous methanol (approx. 0.2 M concentration relative to the aldehyde).

  • Add ammonium acetate (10.0 eq) to the solution. The large excess of ammonium acetate serves as the ammonia source and helps drive the equilibrium towards imine formation.

  • Stir the mixture at room temperature for 1-2 hours.

  • Reduction: Cool the reaction mixture to 0 °C using an ice bath.

  • In a single portion, add sodium cyanoborohydride (1.5 eq). NaBH₃CN is the reductant of choice as it is selective for the iminium ion over the starting aldehyde, minimizing side reactions.[7]

  • Allow the reaction to slowly warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS until the starting aldehyde is consumed.

  • Work-up and Extraction: Quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.

  • Concentrate the mixture under reduced pressure to remove the methanol.

  • Extract the aqueous residue with DCM (3x).

  • Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.

  • Filter the drying agent and concentrate the organic layer under reduced pressure to yield the crude (1-Methyl-1H-imidazol-2-yl)methanamine free base, which is often an oil.

  • Hydrochloride Salt Formation: Dissolve the crude free base in a minimal amount of DCM or ethyl acetate.

  • With stirring, add a solution of 4M HCl in 1,4-dioxane (1.1 eq) dropwise.

  • The hydrochloride salt will precipitate out of the solution. Stir for 30 minutes to ensure complete precipitation.

  • Collect the solid by vacuum filtration, wash with cold diethyl ether, and dry under high vacuum to yield the final product.

Protocol II: Amide Bond Formation

A primary application of (1-Methyl-1H-imidazol-2-yl)methanamine hydrochloride is its use as the amine component in amide bond synthesis. Standard peptide coupling reagents are highly effective for this transformation. The following protocol utilizes 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and 1-Hydroxybenzotriazole (HOBt).[8][9]

Amide Coupling Workflow Diagram

amide_coupling_workflow cluster_amide Amide Coupling Protocol cluster_reactants Reactant Mixture in DMF acid Carboxylic Acid (1.0 eq) reaction Active Ester Formation & Amine Coupling acid->reaction amine_hcl (1-Methyl-1H-imidazol-2-yl) methanamine HCl (1.1 eq) amine_hcl->reaction base DIPEA (2.5 eq) base->reaction coupling EDC (1.2 eq) HOBt (1.2 eq) coupling->reaction workup Aqueous Workup & Extraction reaction->workup purification Column Chromatography workup->purification product Target Amide purification->product

Caption: General workflow for EDC/HOBt amide coupling.

Detailed Amide Coupling Protocol

Materials:

  • Carboxylic acid of interest (1.0 eq)

  • (1-Methyl-1H-imidazol-2-yl)methanamine hydrochloride (1.1 eq)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl) (1.2 eq)

  • 1-Hydroxybenzotriazole (HOBt) (1.2 eq)

  • N,N-Diisopropylethylamine (DIPEA) (2.5 eq)

  • Dimethylformamide (DMF), anhydrous

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

Procedure:

  • Reaction Setup: In a dry round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve the carboxylic acid (1.0 eq), (1-Methyl-1H-imidazol-2-yl)methanamine hydrochloride (1.1 eq), and HOBt (1.2 eq) in anhydrous DMF.

  • Add DIPEA (2.5 eq). Causality: A non-nucleophilic base like DIPEA is crucial. One equivalent is required to neutralize the amine hydrochloride salt, liberating the free amine for reaction. The additional base neutralizes the HCl generated from EDC·HCl and maintains a basic environment conducive to the coupling reaction.

  • Cool the mixture to 0 °C in an ice bath.

  • Add EDC·HCl (1.2 eq) in one portion. Mechanism: EDC activates the carboxylic acid to form a highly reactive O-acylisourea intermediate. HOBt rapidly traps this intermediate to form an active ester, which is less prone to side reactions (like N-acylurea formation) and racemization, before it reacts with the amine.[8]

  • Remove the ice bath and allow the reaction to stir at room temperature for 8-16 hours. Monitor progress by TLC or LC-MS.

  • Work-up: Dilute the reaction mixture with water and extract with ethyl acetate (3x).

  • Combine the organic layers and wash sequentially with saturated aqueous NaHCO₃ solution (2x) and brine (1x).

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel to obtain the desired amide product.

Protocol III: N-Alkylation via Reductive Amination

The primary amine of (1-Methyl-1H-imidazol-2-yl)methanamine can be further functionalized to secondary or tertiary amines through a second reductive amination reaction with an aldehyde or ketone.

N-Alkylation Workflow Diagram

N_alkylation_workflow cluster_alkylation N-Alkylation via Reductive Amination cluster_reactants2 Reactant Mixture in DCE amine_hcl (1-Methyl-1H-imidazol-2-yl) methanamine HCl (1.0 eq) reaction2 Imine/Iminium Formation & Reduction amine_hcl->reaction2 aldehyde Aldehyde or Ketone (1.1 eq) aldehyde->reaction2 base Triethylamine (1.2 eq) base->reaction2 workup2 Aqueous Workup & Extraction reaction2->workup2 reducing_agent NaBH(OAc)₃ (1.5 eq) reducing_agent->reaction2 purification2 Column Chromatography workup2->purification2 product2 N-Alkylated Product purification2->product2

Caption: N-Alkylation using sodium triacetoxyborohydride.

Detailed N-Alkylation Protocol

Materials:

  • (1-Methyl-1H-imidazol-2-yl)methanamine hydrochloride (1.0 eq)

  • Aldehyde or Ketone (1.1 eq)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq)

  • 1,2-Dichloroethane (DCE) or Dichloromethane (DCM), anhydrous

  • Triethylamine (TEA) or DIPEA (1.2 eq)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

Procedure:

  • Reaction Setup: To a dry round-bottom flask under an inert atmosphere, add (1-Methyl-1H-imidazol-2-yl)methanamine hydrochloride (1.0 eq), the desired aldehyde or ketone (1.1 eq), and anhydrous DCE (approx. 0.1 M).

  • Add triethylamine (1.2 eq) to liberate the free amine from its salt.

  • Stir the mixture at room temperature for 1 hour to facilitate the formation of the intermediate imine (or iminium ion).

  • Reduction: Add sodium triacetoxyborohydride (1.5 eq) portion-wise. Causality: NaBH(OAc)₃ is a mild and selective reducing agent particularly well-suited for reductive aminations. It is less basic and less reactive towards carbonyls than NaBH₄, allowing the reduction to occur in the same pot as imine formation without significant reduction of the starting aldehyde.[7]

  • Stir the reaction at room temperature for 12-24 hours, monitoring by TLC or LC-MS.

  • Work-up: Carefully quench the reaction with saturated aqueous NaHCO₃ solution.

  • Transfer the mixture to a separatory funnel and extract with DCM (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product via flash column chromatography. Expert Tip: The basic nature of the amine product can cause streaking on acidic silica gel. To mitigate this, the column can be pre-treated or the eluent can be doped with a small amount (0.5-1%) of triethylamine.[2]

References

  • Dangerfield, E. M., Plunkett, C. H., Win-Mason, A. L., Stocker, B. L., & Timmer, M. S. M. (2010). Protecting-Group-Free Synthesis of Amines: Synthesis of Primary Amines from Aldehydes via Reductive Amination. The Journal of Organic Chemistry, 75(16), 5470–5477. [Link]

  • PubChem. (n.d.). (1-methyl-1H-imidazol-2-yl)methanamine. National Center for Biotechnology Information. Retrieved from [Link]

  • Cadoni, R. (2015). Synthesis of amides from aldehydes and amines via C-H bond activation and discovery and development of novel and selective carbonic anhydrase inhibitors. IRIS UniSS. [Link]

  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press. (General reference for reaction mechanisms).
  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862. [Link]

  • Figliola, C., et al. (2017). Formation of amides: one-pot condensation of carboxylic acids and amines mediated by TiCl4. Molecules, 22(9), 1439. [Link]

  • Sabatini, M. T., Boulton, L. T., & Sheppard, T. D. (2017). B(OCH2CF3)3 as a mild and effective reagent for the direct amidation of carboxylic acids. Organic Letters, 19(17), 4552–4555. [Link]

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. [Link]

  • Organic Syntheses. (n.d.). 1H-IMIDAZOLE-2-CARBOXALDEHYDE. [Link]

  • Singh, R. K., et al. (2021). A novel single-step hydrogenation of 2-imidazolecarboxaldehyde to 2-methylimidazole over Pd-impregnated Al–Ti mixed oxide and kinetics. Reaction Chemistry & Engineering, 6(10), 1836-1850. [Link]

  • Studies on Imidazole and its Derivatives with Particular Emphasis on Their Chemical/biological Applications as Bioactive Molecules. (2017). Journal of Drug Designing and Discovery. [Link]

  • Galloway, M. M., et al. (2011). Glyoxal uptake on ammonium sulphate seed aerosol: reaction products and reversibility. Atmospheric Chemistry and Physics, 11(21), 10691-10700. [Link]

  • Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. (2009). Tetrahedron Letters, 50(26), 3325-3328. [Link]

Sources

Application

Application Notes &amp; Protocols for (1-Methyl-1H-imidazol-2-yl)methanamine hydrochloride in Homogeneous Catalysis

Introduction The imidazole nucleus is a cornerstone of modern medicinal chemistry and catalysis due to its unique electronic properties and its ability to coordinate with a wide array of transition metals.[1][2][3] (1-Me...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The imidazole nucleus is a cornerstone of modern medicinal chemistry and catalysis due to its unique electronic properties and its ability to coordinate with a wide array of transition metals.[1][2][3] (1-Methyl-1H-imidazol-2-yl)methanamine hydrochloride is a bifunctional molecule featuring a methylated imidazole ring and a primary aminomethyl group. This structure presents an excellent scaffold for a bidentate N,N'-donor ligand upon deprotonation of the amine and the hydrochloride salt. The presence of both a neutral imidazole nitrogen and a primary amine allows for the formation of stable chelate complexes with transition metals, particularly palladium, which are workhorses in C-C and C-N bond-forming reactions.[1][4]

While direct, extensive literature on the catalytic applications of this specific ligand is nascent, its structural motifs are analogous to well-established N-heterocyclic carbene (NHC) precursors and other imidazole-containing ligands known to be highly effective in catalysis.[5][6] This guide provides detailed application notes and representative protocols for employing (1-Methyl-1H-imidazol-2-yl)methanamine hydrochloride as a ligand in two of the most powerful cross-coupling reactions in synthetic organic chemistry: the Suzuki-Miyaura coupling and the Mizoroki-Heck reaction. The protocols are based on established methodologies for related ligand systems and are designed to serve as a robust starting point for researchers.[7][8][9][10]

Ligand Activation: From Hydrochloride Salt to Active Ligand

(1-Methyl-1H-imidazol-2-yl)methanamine is supplied as a hydrochloride salt to improve its stability and handling. To function as a chelating ligand, it must be neutralized in situ to liberate the lone pair of electrons on the primary amine. This is typically achieved by the addition of a base in the reaction mixture. The base not only facilitates the catalytic cycle but also serves to deprotonate the ligand, allowing it to coordinate to the metal center.

Application I: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is a versatile method for the formation of carbon-carbon bonds between organoboron compounds and organohalides.[11][12] Palladium complexes bearing N-donor ligands are often employed to enhance catalyst stability and activity, particularly for challenging substrates.[4][5][13][14] The (1-Methyl-1H-imidazol-2-yl)methanamine ligand is proposed to form a stable six-membered palladacycle, which can promote the key steps of the catalytic cycle.

Mechanistic Rationale

The bidentate nature of the deprotonated (1-Methyl-1H-imidazol-2-yl)methanamine ligand is expected to stabilize the Pd(0) and Pd(II) intermediates in the catalytic cycle. The imidazole ring provides a combination of σ-donation and weak π-acceptance, while the aminomethyl group acts as a strong σ-donor.[14] This chelation can prevent catalyst decomposition and facilitate both the oxidative addition of the organohalide and the subsequent transmetalation and reductive elimination steps.

Workflow for a Typical Suzuki-Miyaura Coupling Reaction

Suzuki_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis start Combine Aryl Halide, Boronic Acid, & Base in Flask add_ligand Add (1-Methyl-1H-imidazol-2-yl)methanamine HCl start->add_ligand add_pd Add Palladium Precursor (e.g., Pd(OAc)₂) add_ligand->add_pd add_solvent Add Degassed Solvent (e.g., Dioxane/H₂O) add_pd->add_solvent degas Degas Mixture (N₂/Ar Purge) add_solvent->degas heat Heat to Reaction Temperature (e.g., 80-100 °C) degas->heat monitor Monitor by TLC/LC-MS heat->monitor cool Cool to Room Temp. monitor->cool quench Quench & Extract with Organic Solvent cool->quench wash Wash Organic Layer (Water, Brine) quench->wash dry Dry (Na₂SO₄), Filter, Concentrate wash->dry purify Purify by Column Chromatography dry->purify analyze Characterize Product (NMR, MS) purify->analyze Heck_Logic A Inert Atmosphere Setup (Schlenk Flask, Argon) B Charge Reagents: Aryl Halide, Alkene, Base (e.g., Et₃N) A->B C Add Catalyst System: Pd(OAc)₂ + Ligand B->C D Add Anhydrous Solvent (e.g., Acetonitrile) C->D E Heat to Reflux (e.g., 80-100 °C) D->E F Monitor Reaction (TLC / GC-MS) E->F G Cool, Filter, and Concentrate F->G H Purify via Chromatography G->H I Product Characterization H->I

Sources

Method

Analytical Strategies for the Characterization of (1-Methyl-1H-imidazol-2-yl)methanamine Hydrochloride

An Application Note and Protocol Guide: Abstract: This technical guide provides a comprehensive overview of robust analytical methodologies for the detection, quantification, and structural elucidation of (1-Methyl-1H-im...

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Protocol Guide:

Abstract: This technical guide provides a comprehensive overview of robust analytical methodologies for the detection, quantification, and structural elucidation of (1-Methyl-1H-imidazol-2-yl)methanamine hydrochloride. Designed for researchers, analytical scientists, and professionals in drug development, this document details protocols for High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Fourier-Transform Infrared (FTIR) Spectroscopy. The narrative emphasizes the rationale behind methodological choices, ensuring both technical accuracy and practical applicability for quality control, stability testing, and research applications.

Introduction: The Analyte in Context

(1-Methyl-1H-imidazol-2-yl)methanamine is a substituted imidazole derivative of interest in pharmaceutical research and chemical synthesis. Its structure, featuring a methylated imidazole ring and a primary aminomethyl group, imparts specific physicochemical properties that dictate the selection of appropriate analytical techniques. The compound is typically handled as a hydrochloride salt to improve its stability and aqueous solubility.[1] Accurate and precise analytical methods are paramount for verifying its identity, purity, and concentration in various matrices.

The foundational physicochemical properties of the free base are summarized below.

PropertyValueSource
Molecular Formula C₅H₉N₃PubChem[2]
Molecular Weight 111.15 g/mol PubChem[2][3]
IUPAC Name (1-methylimidazol-2-yl)methanaminePubChem[2]
CAS Number 124312-73-8PubChem[2]

This guide will explore four complementary analytical techniques, providing both the theoretical grounding and step-by-step protocols for their successful implementation.

High-Performance Liquid Chromatography (HPLC): For Quantification and Purity

HPLC is the cornerstone technique for assessing the purity and quantifying the concentration of non-volatile organic compounds like (1-Methyl-1H-imidazol-2-yl)methanamine HCl. A reverse-phase (RP-HPLC) method is most suitable, separating analytes based on their hydrophobicity.

Causality of Method Design: The analyte possesses a polar primary amine and an imidazole ring, making it well-suited for reverse-phase chromatography on a C8 or C18 column.[4][5] The mobile phase must be acidic to ensure the primary amine is protonated (-NH₃⁺). This suppresses silanol interactions with the stationary phase and results in sharp, symmetrical peaks. Using a buffer like phosphate or a volatile acid like formic acid achieves this. Formic acid is particularly advantageous as it makes the method compatible with mass spectrometry (LC-MS) detection.[6]

Experimental Protocol: RP-HPLC with UV Detection

This protocol is a validated starting point and may require optimization for specific instrumentation and sample matrices.

1. Materials and Reagents:

  • (1-Methyl-1H-imidazol-2-yl)methanamine hydrochloride reference standard
  • HPLC-grade Acetonitrile (ACN)
  • HPLC-grade Water
  • Formic Acid (≥98%)
  • 0.45 µm syringe filters

2. Chromatographic Conditions:

ParameterRecommended ConditionRationale
Column C18 Reverse-Phase (e.g., 4.6 x 150 mm, 5 µm)Provides excellent retention and separation for polar and non-polar compounds.
Mobile Phase A 0.1% Formic Acid in WaterAcidifies the mobile phase to ensure analyte protonation.
Mobile Phase B 0.1% Formic Acid in AcetonitrileOrganic modifier to elute the analyte from the column.
Gradient Elution 5% B to 95% B over 10 minutesA gradient ensures elution of potential impurities with different polarities.
Flow Rate 1.0 mL/minStandard flow rate for a 4.6 mm ID column.[4][5]
Column Temperature 30 °CEnhances reproducibility by controlling viscosity and retention times.
Injection Volume 10 µLStandard volume; can be adjusted based on concentration.
UV Detection 220 nmThe imidazole ring exhibits UV absorbance at lower wavelengths.

3. Sample Preparation:

  • Standard Preparation: Accurately weigh and dissolve the reference standard in Mobile Phase A to prepare a 1 mg/mL stock solution. Perform serial dilutions to create calibration standards (e.g., 1-100 µg/mL).
  • Sample Preparation: Dissolve the test sample in Mobile Phase A to an expected concentration within the calibration range.
  • Filter all solutions through a 0.45 µm syringe filter before injection to remove particulates and protect the column.

4. Data Analysis:

  • Identification: The analyte is identified by comparing its retention time to that of the reference standard.
  • Quantification: Construct a calibration curve by plotting the peak area against the concentration of the calibration standards. Determine the concentration of the analyte in the test sample using the linear regression equation from the curve.
  • Purity: Assess purity by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.
Workflow Diagram: HPLC Analysis

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_analysis Chromatographic Analysis cluster_data Data Processing prep_std Prepare Calibration Standards filter Filter all solutions (0.45 µm) prep_std->filter prep_smp Prepare Test Sample prep_smp->filter hplc Inject onto HPLC System filter->hplc detect UV Detection (220 nm) hplc->detect integrate Integrate Peak Areas detect->integrate curve Generate Calibration Curve integrate->curve quant Quantify Sample & Assess Purity curve->quant

Caption: HPLC workflow from sample preparation to final data analysis.

Gas Chromatography-Mass Spectrometry (GC-MS): For Identification and Volatile Impurities

Direct GC-MS analysis of (1-Methyl-1H-imidazol-2-yl)methanamine is challenging due to its low volatility and the presence of polar N-H bonds.[7] Therefore, a chemical derivatization step is required to increase its volatility and thermal stability, making it amenable to GC analysis.[8]

Causality of Method Design: Derivatization with an acylating agent like isobutyl chloroformate is an effective strategy.[8] This reagent reacts with the primary amine to form a less polar, more volatile carbamate derivative. Mass spectrometry provides definitive identification based on the derivative's molecular ion and characteristic fragmentation pattern.

Experimental Protocol: GC-MS with Derivatization

1. Materials and Reagents:

  • Analyte sample or standard
  • Pyridine (anhydrous)
  • Acetonitrile (anhydrous)
  • Ethanol (anhydrous)
  • Isobutyl chloroformate
  • GC-grade Ethyl Acetate
  • Saturated Sodium Bicarbonate (NaHCO₃) solution

2. Derivatization Procedure:

  • Accurately weigh ~1 mg of the sample into a 2 mL autosampler vial.
  • Add 90 µL of acetonitrile, 60 µL of pyridine, and 200 µL of anhydrous ethanol. Vortex to dissolve.[8]
  • Add 70 µL of isobutyl chloroformate. Cap the vial tightly and vortex for 1 minute.[8]
  • Allow the reaction to proceed at room temperature for 10 minutes.
  • Add 500 µL of saturated NaHCO₃ solution to quench the reaction, followed by 500 µL of ethyl acetate.
  • Vortex vigorously for 1 minute to extract the derivative into the organic layer.
  • Carefully transfer the upper ethyl acetate layer to a new vial for GC-MS injection.

3. GC-MS Conditions:

ParameterRecommended ConditionRationale
GC Column DB-5ms or equivalent (30 m x 0.25 mm, 0.25 µm)A non-polar column suitable for a wide range of derivatized compounds.
Carrier Gas Helium, constant flow at 1.2 mL/minInert carrier gas providing good chromatographic efficiency.
Inlet Temperature 250 °CEnsures rapid volatilization of the derivatized analyte.
Oven Program 80 °C (hold 2 min), ramp to 280 °C at 15 °C/minSeparates the derivative from solvent and byproducts.
Ion Source Temp. 230 °CStandard temperature for electron ionization (EI).
Ionization Mode Electron Ionization (EI) at 70 eVProvides reproducible fragmentation patterns for library matching.
Mass Scan Range 40 - 450 amuCovers the expected mass of the derivative and its fragments.

4. Data Analysis:

  • Identification: The derivatized compound is identified by its retention time and by matching its mass spectrum against a reference spectrum or by interpreting the fragmentation pattern. The expected molecular ion and key fragments should be monitored.
Workflow Diagram: GC-MS Analysis

GCMS_Workflow cluster_deriv Derivatization cluster_analysis GC-MS Analysis cluster_data Data Interpretation dissolve Dissolve Sample in ACN/Pyridine/EtOH react Add Isobutyl Chloroformate dissolve->react extract Quench & Extract with Ethyl Acetate react->extract inject Inject Organic Layer into GC-MS extract->inject separate GC Separation inject->separate ionize EI Ionization & MS Detection separate->ionize spectrum Acquire Mass Spectrum ionize->spectrum identify Identify based on RT and Fragmentation Pattern spectrum->identify

Caption: GC-MS workflow including the essential derivatization step.

Nuclear Magnetic Resonance (NMR) Spectroscopy: For Definitive Structural Confirmation

NMR spectroscopy is the most powerful technique for unambiguous structural elucidation. Both ¹H and ¹³C NMR are essential for confirming the identity and connectivity of atoms in the (1-Methyl-1H-imidazol-2-yl)methanamine molecule.[1][9]

Causality of Method Design: The choice of deuterated solvent is critical. Deuterium oxide (D₂O) is an excellent choice for the hydrochloride salt due to its high solubility. In D₂O, the amine (-NH₂) and any acidic protons will exchange with deuterium and may not be visible in the ¹H spectrum. DMSO-d₆ can also be used and will allow for the observation of N-H protons.[1]

Experimental Protocol: ¹H and ¹³C NMR

1. Sample Preparation:

  • Accurately weigh 5-10 mg of the hydrochloride salt.
  • Dissolve the sample in ~0.7 mL of a suitable deuterated solvent (e.g., D₂O or DMSO-d₆) in a clean NMR tube.[10]
  • Ensure the sample is fully dissolved before placing it in the spectrometer.

2. NMR Data Acquisition:

  • Tune and shim the spectrometer on the sample to ensure magnetic field homogeneity.
  • Acquire a standard 1D ¹H NMR spectrum.
  • Acquire a proton-decoupled 1D ¹³C NMR spectrum.
  • (Optional but Recommended) Acquire 2D correlation spectra (e.g., COSY, HSQC) to confirm proton-proton and proton-carbon connectivities.

3. Expected Spectral Data: The following table provides predicted chemical shifts (δ) in ppm. Actual values may vary based on solvent and concentration.

NucleusAssignmentExpected ¹H Shift (ppm)Expected ¹³C Shift (ppm)Rationale
¹HImidazole C4-H/C5-H~7.0 - 7.5 (2H, doublets)-Protons on the electron-deficient imidazole ring are deshielded.
¹HMethylene (-CH₂-)~4.0 - 4.5 (2H, singlet)-Adjacent to the electron-withdrawing imidazole ring and amine.
¹HMethyl (N-CH₃)~3.7 - 4.0 (3H, singlet)-Methyl group directly attached to a ring nitrogen.
¹³CImidazole C2~150-Carbon attached to three nitrogen atoms is highly deshielded.
¹³CImidazole C4/C5~120 - 130-Aromatic carbons in the imidazole ring.
¹³CMethylene (-CH₂-)~40 - 45-Aliphatic carbon adjacent to the ring.
¹³CMethyl (N-CH₃)~30 - 35-Aliphatic methyl carbon.

Fourier-Transform Infrared (FTIR) Spectroscopy: For Functional Group Verification

FTIR is a rapid, non-destructive technique used to identify the functional groups present in a molecule. It serves as an excellent tool for a quick identity check and to confirm the presence of key structural features.

Causality of Method Design: The analyte has several characteristic functional groups (amine N-H, aromatic C-H, aliphatic C-H, and imidazole ring C=N and C-N bonds) that exhibit distinct absorption bands in the infrared spectrum.[11]

Experimental Protocol: FTIR-ATR

1. Sample Preparation:

  • No specific preparation is needed for Attenuated Total Reflectance (ATR). Place a small amount of the solid powder directly onto the ATR crystal.
  • Alternatively, prepare a KBr pellet by grinding 1-2 mg of the sample with ~100 mg of dry KBr and pressing it into a transparent disk.

2. Data Acquisition:

  • Collect a background spectrum of the empty ATR crystal or a blank KBr pellet.
  • Collect the sample spectrum over the range of 4000-400 cm⁻¹.
  • The final spectrum is automatically ratioed against the background.

3. Expected Characteristic Absorption Bands:

Wavenumber (cm⁻¹)Vibration TypeFunctional Group
3200 - 3400N-H Stretch (broad)Primary Amine (-NH₂)
3000 - 3100C-H StretchImidazole Ring (aromatic)
2850 - 3000C-H Stretch-CH₂- and -CH₃ (aliphatic)
~1600 - 1650N-H BendPrimary Amine (-NH₂)
~1500 - 1580C=N StretchImidazole Ring
~1400 - 1480C-N StretchImidazole Ring

Summary and Method Selection

The choice of analytical method depends on the specific goal of the analysis.

MethodPrimary PurposeKey AdvantageKey Limitation
HPLC-UV Quantification, Purity AssessmentHigh precision, robust, high-throughput.Requires a reference standard for quantification.
GC-MS Definitive Identification, Trace AnalysisHigh sensitivity and specificity (molecular fingerprint).Requires derivatization, destructive.
NMR Unambiguous Structural ElucidationProvides complete structural information.Lower throughput, requires higher sample amount.
FTIR Rapid Functional Group IdentificationFast, non-destructive, simple operation.Provides limited structural detail.

By employing these complementary techniques, researchers and scientists can confidently establish the identity, purity, and concentration of (1-Methyl-1H-imidazol-2-yl)methanamine hydrochloride, ensuring the quality and integrity of their materials in research and development.

References

  • Chen, P., et al. (2023). A new method for the determination of imidazole-like brown carbons using gas chromatography-mass spectrometry. Atmospheric Pollution Research, 14(3). Retrieved from [Link]

  • Moret, S., et al. (2021). Determination of Imidazole, 4-Methylimidazole, and 2-Methylimidazole in Cigarette Additives by Ultra-High Performance Liquid Chromatography. ResearchGate. Retrieved from [Link]

  • Chen, P. (2023). A new method for the determination of imidazole-like brown carbons using gas chromatography-mass spectrometry. SciSpace. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 533842, (1-methyl-1H-imidazol-2-yl)methanamine. PubChem. Retrieved from [Link]

  • Zahid, M., et al. (2023). Synthesis and computational evaluation of imidazole-based functional materials for applications in sensing and detection: modulating electronic effects for enhanced performance. PubMed Central. Retrieved from [Link]

  • Benson, E. E., et al. (n.d.). Molecular tunability of surface-functionalized metal nanocrystals for selective electrochemical CO2 reduction - Supporting Information. Royal Society of Chemistry. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 22136539, (1-methyl-1H-benzo[d]imidazol-2-yl)methanamine hydrochloride. PubChem. Retrieved from [Link]

  • SIELC Technologies. (n.d.). Separation of 1-Decyl-2-methyl-1H-imidazole on Newcrom R1 HPLC column. Retrieved from [Link]

  • Al-Shabib, N. A., et al. (2020). HPLC Determination of Imidazoles with Variant Anti-Infective Activity in Their Dosage Forms and Human Plasma. National Institutes of Health. Retrieved from [Link]

  • Al-Shabib, N. A., et al. (2020). HPLC Determination of Imidazoles with Variant Anti-Infective Activity in Their Dosage Forms and Human Plasma. ResearchGate. Retrieved from [Link]

Sources

Application

Application Note: Strategies for the Derivatization of (1-Methyl-1H-imidazol-2-yl)methanamine for Bioassay Development

Abstract (1-Methyl-1H-imidazol-2-yl)methanamine is a small molecule featuring a highly reactive primary amine, which serves as an ideal chemical handle for covalent modification. This application note provides an in-dept...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

(1-Methyl-1H-imidazol-2-yl)methanamine is a small molecule featuring a highly reactive primary amine, which serves as an ideal chemical handle for covalent modification. This application note provides an in-depth guide for researchers, scientists, and drug development professionals on the strategic derivatization of its hydrochloride salt for the development of robust and sensitive bioassays. We will explore the fundamental chemistry of primary amine modification and present detailed, field-proven protocols for three critical applications: the synthesis of a fluorescent tracer for Fluorescence Polarization Immunoassays (FPIA), biotinylation for affinity-based assays, and conjugation to carrier proteins for immunogen preparation. Each protocol is designed to be a self-validating system, with explanations of the causality behind experimental choices, troubleshooting advice, and visual workflows to ensure successful implementation.

Introduction: The Strategic Value of a Primary Amine Handle

The development of quantitative bioassays for small molecules like (1-Methyl-1H-imidazol-2-yl)methanamine is fundamental for pharmacokinetic studies, therapeutic drug monitoring, and screening campaigns. The molecule's primary amine (-NH₂) group is its most valuable feature for bioassay development. Primary amines are strong nucleophiles at moderately alkaline pH and can readily react with a wide array of electrophilic reagents to form stable covalent bonds[1][2]. This reactivity allows for the direct attachment of various functional moieties, converting the non-immunogenic and often non-detectable small molecule into a versatile tool for bioanalysis.

This guide focuses on three cornerstone derivatization strategies:

  • Fluorescent Labeling: To create a tracer for competitive immunoassays like FPIA.

  • Biotinylation: To enable highly specific, high-affinity interactions with avidin or streptavidin for use in solid-phase assays such as ELISA.

  • Carrier Protein Conjugation: To render the small molecule (a hapten) immunogenic for the purpose of generating specific antibodies.

We will primarily focus on the use of N-Hydroxysuccinimide (NHS) esters, which are among the most common and efficient reagents for modifying primary amines in an aqueous environment, forming stable amide bonds[3][4].

Core Principle: The Chemistry of NHS-Ester Acylation

The most prevalent strategy for derivatizing primary amines involves acylation via an NHS ester. The primary amine's lone pair of electrons acts as a nucleophile, attacking the electrophilic carbonyl carbon of the NHS ester. This reaction proceeds efficiently at a slightly alkaline pH (typically 7.2-9.0), where the amine is deprotonated and thus more nucleophilic[1]. The reaction releases the N-hydroxysuccinimide group, resulting in the formation of a highly stable amide bond between the target molecule and the functional moiety (e.g., a fluorophore or biotin).

It is critical to avoid buffers containing primary amines, such as Tris or glycine, as they will compete with the target molecule for reaction with the NHS ester, significantly reducing conjugation efficiency[2].

Figure 1: General reaction mechanism of a primary amine with an NHS ester.

Protocol 1: Synthesis of a Fluorescent Tracer for FPIA

Fluorescence Polarization Immunoassay (FPIA) is a homogeneous competitive assay ideal for the rapid quantification of small molecules[5][6]. The principle relies on the competition between the analyte in a sample and a known concentration of a fluorescently-labeled version of the analyte (the "tracer") for a limited number of antibody binding sites. The change in polarization of the emitted light upon antibody binding is measured, which is inversely proportional to the analyte concentration[7][8].

Figure 2: The competitive binding principle governing FPIA.

Detailed Protocol: Fluorescein Labeling

This protocol details the conjugation of (1-Methyl-1H-imidazol-2-yl)methanamine HCl to Fluorescein-NHS ester. Fluorescein is a commonly used fluorophore for FPIA due to its high quantum yield and excitation/emission profile.

Materials:

  • (1-Methyl-1H-imidazol-2-yl)methanamine hydrochloride (MW: 147.61 g/mol for HCl salt)

  • Fluorescein NHS Ester (e.g., 5(6)-Carboxyfluorescein succinimidyl ester, MW: 473.4 g/mol )

  • Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)

  • Reaction Buffer: 0.1 M Sodium Bicarbonate or Sodium Borate, pH 8.5

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0

  • Purification System: Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) with a C18 column.

Procedure:

  • Reagent Preparation:

    • Prepare a 10 mg/mL stock solution of (1-Methyl-1H-imidazol-2-yl)methanamine HCl in the Reaction Buffer.

    • Immediately before use, prepare a 10 mg/mL stock solution of Fluorescein-NHS ester in anhydrous DMF or DMSO. Causality: NHS esters are highly susceptible to hydrolysis in aqueous solutions; preparing this stock in an anhydrous organic solvent is critical for preserving reactivity[9].

  • Conjugation Reaction:

    • In a microcentrifuge tube, combine the reagents according to the molar ratios specified in Table 1. A typical starting point is a 1:1.5 molar ratio of amine to NHS ester to ensure complete consumption of the amine.

    • Add the amine solution to the reaction tube first.

    • While vortexing gently, add the required volume of the Fluorescein-NHS ester stock solution dropwise.

    • Protect the reaction from light by wrapping the tube in aluminum foil.

    • Incubate at room temperature for 2 hours with gentle mixing.

  • Reaction Quenching:

    • Add the Quenching Buffer to a final concentration of 50-100 mM.

    • Incubate for an additional 30 minutes at room temperature. Causality: The quenching buffer contains a high concentration of primary amines (Tris) that react with and consume any remaining unreacted NHS ester, preventing non-specific labeling during purification and storage.

  • Purification:

    • Purify the reaction mixture using RP-HPLC. The desired fluorescent tracer conjugate is more hydrophobic than the unconjugated amine and will have a longer retention time.

    • Monitor the elution profile using a UV detector (at ~494 nm for fluorescein) and a fluorescence detector.

    • Collect the fractions corresponding to the main product peak.

    • Confirm the identity of the purified tracer using mass spectrometry.

    • Lyophilize the purified fractions and store at -20°C, protected from light.

ParameterRecommended ValueRationale
Molar Ratio (Amine:NHS Ester) 1 : 1.5 to 1 : 3A slight excess of NHS ester drives the reaction to completion.
Reaction Buffer pH 8.0 - 9.0Optimal for deprotonating the primary amine, enhancing its nucleophilicity.
Reaction Temperature Room Temperature (20-25°C)Sufficient for the reaction; higher temperatures can increase hydrolysis of the NHS ester.
Reaction Time 1 - 4 hoursTypically sufficient for completion; can be monitored by TLC or LC-MS.

Table 1: Recommended reaction parameters for fluorescent labeling.

Protocol 2: Biotinylation for Solid-Phase and Affinity Assays

Biotinylation is the process of covalently attaching biotin to a molecule. The resulting biotinylated molecule can be detected or captured with exceptional specificity and affinity (K_d ≈ 10⁻¹⁵ M) by streptavidin or avidin[10][11]. This makes biotinylation an invaluable tool for immobilizing haptens on streptavidin-coated microplates for competitive ELISAs or for use in affinity purification applications.

Detailed Protocol: Biotin Labeling with a Spacer Arm

This protocol uses NHS-LC-Biotin. The "LC" (Long Chain) denotes a spacer arm that is incorporated between the biotin and the NHS ester. Causality: This spacer arm is crucial as it reduces steric hindrance, allowing the bulky streptavidin protein to bind to the biotinylated molecule more efficiently[12].

Materials:

  • (1-Methyl-1H-imidazol-2-yl)methanamine hydrochloride

  • NHS-LC-Biotin (e.g., EZ-Link™ NHS-LC-Biotin, MW: 454.58 g/mol )

  • Anhydrous DMF or DMSO

  • Reaction Buffer: 0.1 M Phosphate-Buffered Saline (PBS), pH 7.4

  • Purification: Dialysis or Size-Exclusion Chromatography (if needed for removing excess biotin). For small molecules, RP-HPLC is preferred.

Procedure:

  • Reagent Preparation:

    • Prepare a 10 mg/mL stock solution of (1-Methyl-1H-imidazol-2-yl)methanamine HCl in the Reaction Buffer.

    • Immediately before use, prepare a 10 mg/mL stock solution of NHS-LC-Biotin in anhydrous DMF or DMSO.

  • Conjugation Reaction:

    • Combine the amine and NHS-LC-Biotin solutions in a reaction tube. A 1:2 to 1:5 molar ratio of amine to biotin reagent is often effective.

    • Incubate at room temperature for 1 hour.

  • Removal of Excess Biotin:

    • For a small molecule conjugate, the most effective purification method is RP-HPLC, as described in Protocol 1. The biotinylated product will be more hydrophobic than the starting material.

    • The success of the biotinylation can be confirmed by mass spectrometry.

    • Store the purified, lyophilized product at -20°C.

ParameterRecommended ValueRationale
Molar Ratio (Amine:NHS-Biotin) 1 : 2 to 1 : 5Ensures efficient biotinylation of the target molecule.
Reaction Buffer pH 7.2 - 8.0A slightly lower pH than for fluorescein labeling can help minimize hydrolysis while still allowing for efficient reaction.
Reaction Time 30 - 60 minutesBiotinylation reactions with NHS esters are typically rapid.

Table 2: Recommended reaction parameters for biotinylation.

Protocol 3: Conjugation to a Carrier Protein for Immunogen Production

Small molecules (haptens) are generally not immunogenic on their own. To elicit an antibody response, they must be covalently coupled to a large, immunogenic carrier protein, such as Keyhole Limpet Hemocyanin (KLH) or Bovine Serum Albumin (BSA)[13]. A controlled, two-step crosslinking process is superior to one-pot methods as it prevents undesirable polymerization of the carrier protein.

This protocol uses Sulfo-SMCC (Sulfosuccinimidyl 4-[N-maleimidomethyl]cyclohexane-1-carboxylate), a heterobifunctional crosslinker. It contains an amine-reactive NHS ester and a sulfhydryl-reactive maleimide group, allowing for sequential conjugation[1][14].

Conjugation_Workflow Two-Step Carrier Protein Conjugation Workflow Hapten (1-Methyl-1H-imidazol-2-yl)methanamine (Hapten with -NH₂) Activated_Hapten Maleimide-Activated Hapten Hapten->Activated_Hapten Step 1: React Amine (pH 7.2-8.0) Crosslinker Sulfo-SMCC Crosslinker (NHS-ester + Maleimide) Crosslinker->Activated_Hapten Conjugate Hapten-Carrier Conjugate Activated_Hapten->Conjugate Step 2: React Sulfhydryl (pH 6.5-7.5) Carrier Carrier Protein (e.g., BSA) (with native -SH groups or thiolated) Carrier->Conjugate

Figure 3: Workflow for conjugating a hapten to a carrier protein using a heterobifunctional crosslinker.

Detailed Protocol: Two-Step KLH/BSA Conjugation

Materials:

  • Purified (1-Methyl-1H-imidazol-2-yl)methanamine

  • Sulfo-SMCC crosslinker

  • Carrier Protein (BSA or KLH)

  • Activation Buffer: PBS, pH 7.2

  • Conjugation Buffer: PBS, pH 7.2

  • Purification: Dialysis cassettes (10K MWCO) or desalting columns.

Procedure:

Step 1: Activation of the Hapten with Sulfo-SMCC

  • Dissolve the hapten in Activation Buffer.

  • Dissolve Sulfo-SMCC in the same buffer immediately before use.

  • Combine the hapten and Sulfo-SMCC at a 1:1.5 molar ratio.

  • Incubate for 1 hour at room temperature. The product is the maleimide-activated hapten. Causality: This first step specifically targets the primary amine on the hapten. The maleimide group remains inert at this pH, ready for the second step.

Step 2: Conjugation to the Carrier Protein

  • Dissolve the carrier protein in the Conjugation Buffer. If the protein has few free sulfhydryls (like BSA), it may need to be thiolated first using a reagent like Traut's Reagent (2-iminothiolane). KLH typically has sufficient available sulfhydryls.

  • Immediately add the maleimide-activated hapten solution from Step 1 to the carrier protein solution. A common molar ratio is 20-50 moles of activated hapten per mole of BSA.

  • Incubate for 2 hours at room temperature or overnight at 4°C. Causality: The maleimide group reacts specifically with sulfhydryl (-SH) groups on cysteine residues of the protein to form a stable thioether bond.

  • Purification:

    • Remove excess, unreacted hapten and crosslinker by extensive dialysis against PBS or by using a desalting column.

    • The final conjugate concentration can be determined using a protein assay (e.g., BCA assay). The success of the conjugation (hapten-to-protein ratio) can be estimated using MALDI-TOF mass spectrometry or by UV-Vis spectroscopy if the hapten has a unique absorbance.

    • Store the final immunogen at -20°C or -80°C.

Troubleshooting and Key Considerations

IssuePotential CauseRecommended Solution
Low Derivatization Yield Buffer incompatibility: Use of Tris or glycine buffers.Switch to a non-amine-containing buffer like PBS, bicarbonate, or borate.
Hydrolyzed NHS ester: Reagent was old or exposed to moisture.Use fresh, high-quality NHS-ester reagents and prepare stock solutions in anhydrous solvent immediately before use.
Incorrect pH: pH is too low for efficient amine reaction.Ensure the reaction buffer pH is between 7.2 and 9.0.
Poor Purification Co-elution of product and reagent: Similar hydrophobicity.Optimize the HPLC gradient to improve separation. Consider a different stationary phase if necessary.
Loss of Biological Activity (for protein conjugates) Over-modification: Too many haptens attached, causing protein denaturation or aggregation.Reduce the molar ratio of hapten to carrier protein during the conjugation step.

Conclusion

The primary amine on (1-Methyl-1H-imidazol-2-yl)methanamine is a versatile functional group that enables a wide range of derivatization strategies critical for modern bioassay development. By leveraging well-established chemistries, particularly with NHS esters, researchers can create fluorescent tracers for FPIA, biotinylated probes for affinity-based systems, and carrier protein conjugates for antibody generation. The detailed protocols and mechanistic insights provided in this application note serve as a robust foundation for scientists to successfully develop the specific analytical tools required for their research and drug development programs.

References

  • Wikipedia contributors. (2023). Fluorescence polarization immunoassay. Wikipedia, The Free Encyclopedia. [Link]

  • Jena Bioscience. (n.d.). Fluorescent Amine Protein Labeling. Retrieved from [Link]

  • Vevelstad, M., et al. (2001). Fluorescent labeling of drugs and simple organic compounds containing amine functional groups, utilizing dansyl chloride in Na(2)CO(3) buffer. Journal of Pharmacological and Toxicological Methods, 45(3), 247-53. [Link]

  • Grokipedia. (n.d.). Fluorescence polarization immunoassay. Retrieved from [Link]

  • Kile, M. B., et al. (2023). Optimized derivatization of primary amines with the fluorogenic reagent naphthalene-2,3-dicarboxaldehyde toward reproducible quantitative analysis in biological systems. Analytical and Bioanalytical Chemistry. [Link]

  • Nielsen, K., et al. (2000). Fluorescence polarization immunoassay: detection of antibody to Brucella abortus. Veterinary Immunology and Immunopathology, 76(1-2), 131-40. [Link]

  • Morozova, O. V., & Levashova, A. I. (2022). Fluorescence Polarization-Based Bioassays: New Horizons. Chemosensors, 10(10), 405. [Link]

  • ResearchGate. (n.d.). Primary amines as derivatization reagents for LC-HRMS analysis of FFAs. Retrieved from [Link]

  • Taylor & Francis. (n.d.). Fluorescence polarization immunoassay – Knowledge and References. Retrieved from [Link]

  • Masters, T. A., et al. (2010). Fluorescent labeling and modification of proteins. Journal of Biological Chemistry, 285(20), 15467-15472. [Link]

  • PubChem. (n.d.). (1-methyl-1H-benzo[d]imidazol-2-yl)methanamine hydrochloride. Retrieved from [Link]

  • Google Patents. (n.d.). US5631374A - Reagents for detection of primary amines.
  • Mohd, N. A., et al. (2020). The Importance of Derivatizing Reagent in Chromatography Applications for Biogenic Amine Detection in Food and Beverages. Foods, 9(1), 32. [Link]

  • G-Biosciences. (2014). A Guide to Protein Cross Linkers. Retrieved from [Link]

  • Cyanagen. (n.d.). BIOTIN LABELING REAGENTS. Retrieved from [Link]

  • Kumar, A., et al. (2019). Chapter 13: Derivatization Strategies for the Determination of Biogenic Amines with Chromatographic Techniques. In Biogenic Amines. [Link]

  • ResearchGate. (n.d.). Derivatization reactions of primary and secondary aliphatic amines using OPA and FMOC. Retrieved from [Link]

  • Chen, Y. C., & Lee, M. R. (2006). Simultaneous derivatization and extraction of primary amines in river water with dynamic hollow fiber liquid-phase microextraction followed by gas chromatography-mass spectrometric detection. Journal of Chromatography A, 1103(1), 158-61. [Link]

  • PubChem. (n.d.). (1-methyl-1H-imidazol-2-yl)methanamine. Retrieved from [Link]

  • Chapman-Smith, A., & Cronan, J. E. Jr. (1999). Biotinylation of proteins in solution and on cell surfaces. Current Protocols in Protein Science, Chapter 3, Unit 3.6. [Link]

  • De, S., & Aswal, V. K. (2022). Insights on Chemical Crosslinking Strategies for Proteins. Biomolecules, 12(11), 1729. [Link]

  • Sciforum. (n.d.). BIOTINYLATED PRIMARY AMINES. Retrieved from [Link]

  • ResearchGate. (2022). DNA carrying a primary amine is a substrate for biotinylation by biotin ligase. Retrieved from [Link]

  • Semantic Scholar. (2010). Biotinylated Primary Amines. Retrieved from [Link]

Sources

Method

Application Notes and Protocols for In Vitro Profiling of (1-Methyl-1H-imidazol-2-yl)methanamine hydrochloride

Introduction: Unveiling the Therapeutic Potential of a Novel Imidazole Derivative (1-Methyl-1H-imidazol-2-yl)methanamine hydrochloride is a small molecule belonging to the substituted imidazole class of compounds. The im...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Therapeutic Potential of a Novel Imidazole Derivative

(1-Methyl-1H-imidazol-2-yl)methanamine hydrochloride is a small molecule belonging to the substituted imidazole class of compounds. The imidazole nucleus is a well-established pharmacophore present in numerous biologically active agents, most notably those targeting histamine receptors.[1][2] The structural similarity of (1-Methyl-1H-imidazol-2-yl)methanamine to histamine and other biogenic amines suggests a high probability of interaction with key physiological targets such as histamine receptors and monoamine oxidases (MAOs).[1][3][4]

Histamine receptors, which include the H1, H2, H3, and H4 subtypes, are G protein-coupled receptors (GPCRs) that mediate a wide array of physiological and pathological processes, including allergic responses, gastric acid secretion, and neurotransmission.[5][6] Consequently, modulators of these receptors have found therapeutic applications as anti-allergy medications, anti-ulcer drugs, and treatments for neurological disorders.[5][6]

Monoamine oxidases (MAO-A and MAO-B) are mitochondrial enzymes crucial for the metabolism of monoamine neurotransmitters like serotonin, dopamine, and norepinephrine.[3][4][7] Inhibitors of MAOs are established treatments for depression and neurodegenerative diseases such as Parkinson's and Alzheimer's disease.[3][4]

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals to conduct in vitro assays to characterize the pharmacological profile of (1-Methyl-1H-imidazol-2-yl)methanamine hydrochloride. The protocols detailed herein are designed to be self-validating systems, enabling the robust determination of the compound's activity and selectivity against histamine receptors and monoamine oxidases.

Physicochemical Properties and Handling

A thorough understanding of the test compound's properties is fundamental to accurate and reproducible in vitro studies.

PropertyValueSource
Molecular Formula C₅H₁₀ClN₃[8]
Molecular Weight 147.61 g/mol [8]
Appearance Solid
Storage Store at room temperature in a dry, well-ventilated place. Keep container tightly closed.[9][10]

Safety Precautions: (1-Methyl-1H-imidazol-2-yl)methanamine hydrochloride may cause skin and serious eye irritation.[8] Standard laboratory personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn when handling this compound.[9][11][12] All handling should be performed in a well-ventilated area or a chemical fume hood.[9][10]

Experimental Workflow for Pharmacological Profiling

The following diagram outlines a logical workflow for the in vitro characterization of (1-Methyl-1H-imidazol-2-yl)methanamine hydrochloride.

workflow cluster_prep Compound Preparation cluster_primary Primary Screening cluster_secondary Secondary & Selectivity Assays cluster_data Data Analysis Compound Prepare Stock Solution of (1-Methyl-1H-imidazol-2-yl)methanamine hydrochloride in appropriate solvent (e.g., water, DMSO) Histamine_Assay Histamine Receptor Functional Assays (e.g., Calcium Mobilization, cAMP) Compound->Histamine_Assay MAO_Assay Monoamine Oxidase (MAO) Inhibition Assay (Fluorometric or Spectrophotometric) Compound->MAO_Assay Binding_Assay Radioligand Binding Assays (Determine Ki for active receptor subtypes) Histamine_Assay->Binding_Assay If active Selectivity_Assay Selectivity Profiling (Test against other GPCRs or enzymes) MAO_Assay->Selectivity_Assay If active Data_Analysis Calculate EC50/IC50 and Ki values Determine potency and selectivity Binding_Assay->Data_Analysis Selectivity_Assay->Data_Analysis

Caption: Experimental workflow for in vitro characterization.

Section 1: Histamine Receptor Activity Assays

The structural similarity of (1-Methyl-1H-imidazol-2-yl)methanamine to histamine necessitates the evaluation of its activity at histamine receptor subtypes. Functional assays measuring second messenger mobilization are a robust method to determine agonistic or antagonistic properties.

Calcium Mobilization Assay for H1 Receptor Activity

The histamine H1 receptor primarily couples to Gq proteins, and its activation leads to an increase in intracellular calcium levels.[5][13] This can be measured using calcium-sensitive fluorescent dyes.

Principle: This assay quantifies the ability of the test compound to induce or inhibit histamine-mediated intracellular calcium mobilization in cells expressing the H1 receptor.

Materials:

  • HEK293 cells stably expressing the human histamine H1 receptor.

  • Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES.[14]

  • Calcium-sensitive dye (e.g., Fluo-4 AM).

  • Histamine (as a reference agonist).

  • (1-Methyl-1H-imidazol-2-yl)methanamine hydrochloride.

  • Known H1 receptor antagonist (e.g., Mepyramine) as a positive control for antagonism.

Protocol:

  • Cell Culture and Plating:

    • Culture HEK293-H1 cells under standard conditions (e.g., 37°C, 5% CO₂).

    • Plate cells in a 96-well black, clear-bottom plate at a suitable density and allow them to adhere overnight.

  • Dye Loading:

    • Prepare a loading buffer containing the calcium-sensitive dye according to the manufacturer's instructions.

    • Remove the cell culture medium and add the loading buffer to each well.

    • Incubate for 1 hour at 37°C.

  • Compound Addition and Measurement:

    • Prepare serial dilutions of the test compound and reference compounds in the assay buffer.

    • For antagonist testing, pre-incubate the cells with the test compound for 15-30 minutes before adding the agonist.

    • Place the plate in a fluorescence plate reader equipped with an automated injection system.

    • Measure the baseline fluorescence.

    • Inject the test compound (for agonist testing) or histamine (for antagonist testing) and continuously measure the fluorescence signal for a defined period (e.g., 120 seconds).

Data Analysis: The increase in fluorescence intensity corresponds to the increase in intracellular calcium. For agonist activity, plot the change in fluorescence against the compound concentration to determine the EC₅₀ value. For antagonist activity, plot the inhibition of the histamine response against the compound concentration to determine the IC₅₀ value.

Expected Data (Hypothetical):

CompoundMode of ActionEC₅₀ / IC₅₀ (nM)
HistamineAgonist15
(1-Methyl-1H-imidazol-2-yl)methanamine hydrochlorideAgonist120
MepyramineAntagonist5
cAMP Accumulation Assay for H2 Receptor Activity

The histamine H2 receptor is coupled to Gs proteins, and its activation stimulates the production of cyclic AMP (cAMP).

Principle: This assay measures the ability of the test compound to modulate cAMP levels in cells expressing the H2 receptor.

Materials:

  • CHO-K1 cells stably expressing the human histamine H2 receptor.

  • cAMP assay kit (e.g., HTRF, ELISA, or fluorescence-based).

  • Histamine (as a reference agonist).

  • (1-Methyl-1H-imidazol-2-yl)methanamine hydrochloride.

  • Known H2 receptor antagonist (e.g., Cimetidine) as a positive control for antagonism.

Protocol:

  • Cell Culture and Plating:

    • Culture CHO-K1-H2 cells under standard conditions.

    • Plate cells in a suitable microplate and allow them to adhere.

  • Compound Treatment:

    • Prepare serial dilutions of the test and reference compounds.

    • Treat the cells with the compounds for a specified time (e.g., 30 minutes) at 37°C. Include a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.

  • cAMP Measurement:

    • Lyse the cells and measure the intracellular cAMP levels using a commercial cAMP assay kit according to the manufacturer's protocol.

Data Analysis: Generate dose-response curves by plotting the cAMP concentration against the compound concentration to determine EC₅₀ (for agonists) or IC₅₀ (for antagonists) values.

Section 2: Monoamine Oxidase (MAO) Inhibition Assays

The primary amine in the structure of (1-Methyl-1H-imidazol-2-yl)methanamine makes it a potential substrate or inhibitor of monoamine oxidases.

Fluorometric MAO-A and MAO-B Inhibition Assay

Principle: This assay measures the activity of MAO-A and MAO-B by detecting the production of hydrogen peroxide (H₂O₂), a byproduct of the oxidative deamination of a substrate.[15] A fluorescent probe is used to quantify the H₂O₂ produced. The assay can distinguish between the two isoforms by using specific inhibitors.

mao_pathway cluster_detection Detection Monoamine Monoamine Substrate (e.g., Kynuramine, Tyramine) MAO MAO-A or MAO-B Monoamine->MAO Products Aldehyde + NH₃ + H₂O₂ MAO->Products Test_Compound (1-Methyl-1H-imidazol-2-yl)methanamine hydrochloride Test_Compound->MAO Inhibition? H2O2 H₂O₂ Fluorescent_Product Fluorescent Product H2O2->Fluorescent_Product + Probe Probe Non-fluorescent Probe

Caption: MAO activity and inhibition detection pathway.

Materials:

  • Recombinant human MAO-A and MAO-B enzymes.[7]

  • MAO substrate (e.g., Kynuramine or a non-fluorescent proprietary substrate).[4][7]

  • Fluorescent probe (e.g., Amplex Red or equivalent).

  • Horseradish peroxidase (HRP).

  • MAO-A specific inhibitor (Clorgyline) and MAO-B specific inhibitor (Selegiline) as controls.

  • (1-Methyl-1H-imidazol-2-yl)methanamine hydrochloride.

  • Assay buffer (e.g., potassium phosphate buffer).

Protocol:

  • Prepare Reagents:

    • Prepare working solutions of MAO-A and MAO-B enzymes, substrate, probe, HRP, and test compounds in the assay buffer.

  • Assay Setup:

    • In a 96-well black plate, add the assay buffer, test compound at various concentrations, and the MAO enzyme (either MAO-A or MAO-B).

    • Include wells for a no-enzyme control, a no-inhibitor control, and controls with Clorgyline (for MAO-A) and Selegiline (for MAO-B).

    • Pre-incubate the plate for 10-15 minutes at room temperature to allow the inhibitor to interact with the enzyme.

  • Initiate Reaction and Measure:

    • Initiate the reaction by adding the substrate/probe/HRP mixture to all wells.

    • Immediately place the plate in a fluorescence plate reader and measure the fluorescence intensity kinetically over 30-60 minutes at the appropriate excitation and emission wavelengths.

Data Analysis: Calculate the rate of reaction (slope of the kinetic read). Determine the percentage of inhibition for each concentration of the test compound relative to the no-inhibitor control. Plot the percentage of inhibition against the compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value for each MAO isoform.

Expected Data (Hypothetical):

CompoundTargetIC₅₀ (µM)
ClorgylineMAO-A0.01
SelegilineMAO-B0.05
(1-Methyl-1H-imidazol-2-yl)methanamine hydrochlorideMAO-A25
(1-Methyl-1H-imidazol-2-yl)methanamine hydrochlorideMAO-B>100

Conclusion and Future Directions

The protocols outlined in these application notes provide a robust framework for the initial in vitro pharmacological characterization of (1-Methyl-1H-imidazol-2-yl)methanamine hydrochloride. By systematically evaluating its activity at histamine receptors and monoamine oxidases, researchers can gain crucial insights into its potential therapeutic applications. Positive results from these primary screens should be followed up with more detailed secondary assays, such as radioligand binding assays to determine binding affinity (Ki) and selectivity profiling against a broader panel of receptors and enzymes.[14][16] A comprehensive understanding of the compound's mechanism of action, potency, and selectivity is essential for its advancement in the drug discovery pipeline.

References

  • National Center for Biotechnology Information (2024). Histamine receptor assays. PubMed. Available from: [Link]

  • Evotec. Monoamine Oxidase (MAO) Inhibition Assay. Available from: [Link]

  • Mathew, B., et al. (2024). Enzyme Inhibition Assays for Monoamine Oxidase. PubMed. Available from: [Link]

  • Creative Biolabs. Hi-Affi™ In Vitro Cell based Histamine Receptor Functional Assay Service. Available from: [Link]

  • Evotec. Monoamine Oxidase (MAO) Inhibition Assay PDF. Available from: [Link]

  • Innoprot. Histamine H1 Receptor Assay. Available from: [Link]

  • Cell Biolabs, Inc. Monoamine Oxidase Assays. Available from: [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 22136539, (1-methyl-1H-benzo[d]imidazol-2-yl)methanamine hydrochloride. PubChem. Available from: [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 533842, (1-methyl-1H-imidazol-2-yl)methanamine. PubChem. Available from: [Link]

  • Al-Damluji, S., et al. (2023). Histamine Receptors: Ex Vivo Functional Studies Enabling the Discovery of Hits and Pathways. MDPI. Available from: [Link]

  • Kishida Chemical Co., Ltd. (1-Cyclobutyl-1H-imidazol-5-yl)methanamine hydrochloride Safety Data Sheet. Available from: [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 2769625, (1H-Imidazol-2-yl)methanamine hydrochloride. PubChem. Available from: [Link]

  • Chemsrc. 1H-Imidazole hydrochloride. Available from: [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of (1-Methyl-1H-imidazol-2-yl)methanamine Hydrochloride

Introduction Welcome to the technical support center for the synthesis of (1-Methyl-1H-imidazol-2-yl)methanamine hydrochloride. This guide is designed for researchers, chemists, and drug development professionals aiming...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Welcome to the technical support center for the synthesis of (1-Methyl-1H-imidazol-2-yl)methanamine hydrochloride. This guide is designed for researchers, chemists, and drug development professionals aiming to optimize the yield and purity of this important heterocyclic compound. The synthesis, while conceptually straightforward, presents several challenges that can significantly impact overall yield, from regioselectivity in the initial N-methylation to the final purification and salt formation.

This document provides in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols. We will explore the causality behind common experimental pitfalls and offer field-proven solutions to overcome them, ensuring a robust and reproducible synthesis.

Synthetic Workflow Overview

The most common and reliable synthetic route to (1-Methyl-1H-imidazol-2-yl)methanamine hydrochloride involves a multi-step process. The general workflow begins with the functionalization of imidazole, followed by N-methylation, and finally, reduction to the target amine and conversion to its hydrochloride salt. Understanding this pathway is crucial for effective troubleshooting.

G cluster_0 Step 1: C2-Functionalization cluster_1 Step 2: N1-Methylation cluster_2 Step 3: Reductive Amination / Reduction cluster_3 Step 4: Salt Formation A Imidazole B 1H-imidazole-2-carbaldehyde or 1H-imidazole-2-carbonitrile A->B Reagents: e.g., n-BuLi, DMF or CuCN C 1-Methyl-1H-imidazole-2-carbaldehyde or 1-Methyl-1H-imidazole-2-carbonitrile B->C Methylating Agent: e.g., MeI, DMS D (1-Methyl-1H-imidazol-2-yl)methanamine (Free Base) C->D Reducing Agent: e.g., NaBH4, H2/Catalyst E (1-Methyl-1H-imidazol-2-yl)methanamine HCl (Final Product) D->E HCl source: e.g., HCl in Ether/Dioxane G Start Low Yield of Desired N1-Methyl Isomer CheckIsomers Is a mixture of N1 and N3 isomers confirmed by NMR/LC-MS? Start->CheckIsomers ChangeConditions Modify Reaction Conditions CheckIsomers->ChangeConditions  Yes   OtherIssue Issue is not regioselectivity. Investigate other causes (e.g., incomplete reaction, degradation). CheckIsomers->OtherIssue  No   ConsiderProtection Implement a Protecting Group Strategy ChangeConditions->ConsiderProtection If selectivity is still poor End Improved Regioselectivity ChangeConditions->End ConsiderProtection->End

Optimization

common side reactions with (1-Methyl-1H-imidazol-2-yl)methanamine hydrochloride

Welcome to the technical support guide for (1-Methyl-1H-imidazol-2-yl)methanamine hydrochloride. This resource is designed for researchers, scientists, and drug development professionals to navigate common challenges enc...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for (1-Methyl-1H-imidazol-2-yl)methanamine hydrochloride. This resource is designed for researchers, scientists, and drug development professionals to navigate common challenges encountered during the synthesis, purification, and handling of this compound. As a key building block in medicinal chemistry, particularly for histamine H3 receptor antagonists, understanding its reactivity is crucial for successful experimental outcomes.[1][2][3][4][5]

Frequently Asked Questions (FAQs)

Synthesis & Side Reactions
Question 1: My reaction yield is consistently low. What are the common causes?

Low or no product yield is a frequent issue. The primary causes often trace back to three key areas of the synthesis, which is typically a reductive amination pathway.[6][7]

  • Incomplete Imine Formation: The initial step of reductive amination is the formation of an imine from 1-methyl-1H-imidazole-2-carboxaldehyde and ammonia (or an ammonia equivalent). This is a reversible equilibrium reaction. Insufficient reaction time or the presence of water can drive the equilibrium back towards the starting materials.

    • Solution: Increase the reaction time for imine formation to 1-2 hours before adding the reducing agent.[6] The addition of a dehydrating agent, such as anhydrous magnesium sulfate (MgSO₄), can also be beneficial in shifting the equilibrium towards the imine.[6]

  • Inactive Reducing Agent: The choice of reducing agent is critical. Milder agents like sodium triacetoxyborohydride (NaBH(OAc)₃) or sodium cyanobborohydride (NaBH₃CN) are often preferred.[6] However, these reagents are moisture-sensitive and can lose activity over time.

    • Solution: Use a fresh bottle of the reducing agent and ensure it is handled under anhydrous conditions.

  • Unsuitable Solvent: The solvent must be anhydrous and capable of dissolving the starting materials. Dichloromethane (DCM) or 1,2-dichloroethane (DCE) are common choices.[6]

    • Solution: Ensure your solvent is properly dried before use.

Question 2: I'm observing multiple byproducts in my reaction mixture. What are the likely side reactions?

The formation of multiple byproducts often points to over-reactivity or side reactions involving the imidazole ring.

  • Over-alkylation: The primary amine product can potentially react further with the starting aldehyde to form a secondary amine, which is then reduced. While less common with controlled stoichiometry, it can occur.

    • Solution: Carefully control the stoichiometry of your reactants. Using a slight excess of the amine source can sometimes suppress this. A milder reducing agent may also help.[6]

  • Side Reactions of the Imidazole Ring: The imidazole ring itself can undergo side reactions under certain conditions. While generally stable, strong electrophiles or oxidative conditions can lead to unwanted modifications.[8] The N-3 position of the imidazole is a potential site for electrophilic attack.[8]

    • Solution: If side reactions on the ring are suspected, consider protecting the imidazole nitrogen, although this adds extra steps to the synthesis.[6]

Troubleshooting Common Experimental Issues
Problem Probable Cause(s) Recommended Solution(s)
Low or No Product Yield Incomplete imine formation; Inactive reducing agent; Unsuitable/wet solvent.Increase imine formation time; add a dehydrating agent (e.g., MgSO₄); use a fresh bottle of reducing agent; ensure the use of an anhydrous solvent.[6]
Formation of Multiple Byproducts Over-alkylation of the amine product; Side reactions on the imidazole ring.Use a milder reducing agent; carefully control reactant stoichiometry; consider protecting the imidazole nitrogen if necessary.[6]
Product Streaks on Silica Gel Column The basic nature of the amine interacts strongly with the acidic silica gel.Add a small amount of a basic modifier like triethylamine (0.5-1%) or ammonia in methanol to the eluent system.[6]
Product is an Oil and Difficult to Handle The free base form of the product may be a low-melting solid or an oil at room temperature.Convert the purified free base to its hydrochloride salt, which is typically a more stable, crystalline solid.[6]
Compound Appears Unstable in Solution Imidazole compounds can be susceptible to degradation under certain pH and light conditions.Store stock solutions at -20°C or -80°C and protect from light; prepare fresh working solutions for each experiment; check the pH stability for your specific experimental conditions.[6]
Purification & Handling
Question 3: My product is streaking badly during silica gel chromatography. How can I improve the purification?

This is a classic problem when purifying basic amines on standard silica gel, which is acidic. The strong interaction between the basic amine and acidic silica causes poor separation and band tailing.

  • Solution: Add a small amount of a basic modifier to your eluent. A common choice is 0.5-1% triethylamine (TEA) or a few drops of aqueous ammonia in the more polar solvent (e.g., methanol).[6] This will neutralize the acidic sites on the silica gel and allow for much cleaner elution of your product.

Question 4: The purified free base of my product is an oil. How can I make it easier to handle and store?

Many low molecular weight amines are oils or low-melting solids at room temperature, which can be difficult to weigh and handle accurately.[6]

  • Solution: Convert the free base to its hydrochloride salt. The salt is typically a stable, crystalline, and non-hygroscopic solid, which is much easier to handle.[6]

Experimental Protocols
Protocol 1: Conversion of Free Base to Hydrochloride Salt
  • Purify the (1-Methyl-1H-imidazol-2-yl)methanamine free base using column chromatography as described above.

  • Dissolve the purified, oily product in a minimal amount of a suitable solvent like diethyl ether or ethyl acetate.[6]

  • Slowly add a solution of hydrochloric acid (e.g., 2M HCl in diethyl ether or dioxane) dropwise while stirring.

  • A precipitate should form immediately. Continue adding the HCl solution until no further precipitation is observed.

  • Stir the resulting slurry for 15-30 minutes at room temperature.

  • Collect the solid by filtration, wash with a small amount of cold diethyl ether, and dry under vacuum.

Diagrams

G cluster_synthesis Synthesis Troubleshooting Start Reaction Outcome? LowYield Low Yield Start->LowYield Poor Byproducts Multiple Byproducts Start->Byproducts Complex Mixture Imine Check Imine Formation LowYield->Imine Reducer Check Reducing Agent LowYield->Reducer Solvent Check Solvent LowYield->Solvent OverAlk Check for Over-alkylation Byproducts->OverAlk RingReact Check for Ring Side Reactions Byproducts->RingReact Imine_Sol Increase reaction time Add dehydrating agent Imine->Imine_Sol Reducer_Sol Use fresh reagent Reducer->Reducer_Sol Solvent_Sol Ensure anhydrous conditions Solvent->Solvent_Sol OverAlk_Sol Control stoichiometry Use milder reducer OverAlk->OverAlk_Sol RingReact_Sol Consider N-protection RingReact->RingReact_Sol

Caption: Troubleshooting workflow for synthesis issues.

G cluster_purification Purification Troubleshooting Start Purification Issue? Streaking Streaking on Silica Column Start->Streaking OilyProduct Product is an Oil Start->OilyProduct Streaking_Cause Cause: Basic amine interacts with acidic silica Streaking->Streaking_Cause OilyProduct_Cause Cause: Free base has low melting point OilyProduct->OilyProduct_Cause Streaking_Sol Solution: Add basic modifier (e.g., 1% TEA) to eluent Streaking_Cause->Streaking_Sol OilyProduct_Sol Solution: Convert to hydrochloride salt for a stable solid OilyProduct_Cause->OilyProduct_Sol

Caption: Troubleshooting workflow for purification challenges.

References
  • Modifying experimental protocols for 1-(1H-IMIDAZOL-5-YL)-N-METHYLMETHANAMINE. (2025). BenchChem.
  • Application Notes and Protocols for the Synthesis of 1-(1H-imidazol-5-yl)-N-methylmethanamine. (2025). BenchChem.
  • (1-methyl-1H-imidazol-2-yl)methanamine. PubChem.
  • What are H3 receptor antagonists and how do they work? (2024).
  • (1-methyl-1H-benzo[d]imidazol-2-yl)methanamine hydrochloride. PubChem.
  • The Quest for Potent Histamine H3 Receptor Antagonists: A Technical Guide to Discovery and Development. (2025). BenchChem.
  • (1-Methyl-1H-imidazol-2-yl)methanamine AldrichCPR. Sigma-Aldrich.
  • Multiple Targeting Approaches on Histamine H3 Receptor Antagonists. (2016). Frontiers in Neuroscience.
  • Multiple Targeting Approaches on Histamine H3 Receptor Antagonists. (2016). PubMed Central.
  • H3 receptor antagonist. Wikipedia.
  • Imidazole: Chemistry, Synthesis, Properties, Industrial Applic

Sources

Troubleshooting

Technical Support Center: Troubleshooting Solubility Issues with (1-Methyl-1H-imidazol-2-yl)methanamine hydrochloride

Document ID: TSC-MIMH-0124 Last Updated: January 15, 2026 Introduction Welcome to the technical support guide for (1-Methyl-1H-imidazol-2-yl)methanamine hydrochloride. This resource is designed for researchers, scientist...

Author: BenchChem Technical Support Team. Date: January 2026

Document ID: TSC-MIMH-0124

Last Updated: January 15, 2026

Introduction

Welcome to the technical support guide for (1-Methyl-1H-imidazol-2-yl)methanamine hydrochloride. This resource is designed for researchers, scientists, and drug development professionals who are incorporating this compound into their experimental workflows. As a hydrochloride salt of a primary amine, this molecule possesses specific physicochemical properties that can present challenges in achieving consistent and complete dissolution.[1][2][3][4] This guide provides in-depth, experience-driven advice to diagnose and resolve common solubility issues, ensuring the accuracy and reproducibility of your results.

Our approach is rooted in a fundamental understanding of the compound's structure: an imidazole ring, a methyl group, and a methanamine hydrochloride moiety. The imidazole core offers some degree of polarity, while the hydrochloride salt form is intended to enhance aqueous solubility.[5][6][7] However, factors such as pH, solvent choice, temperature, and the presence of other ions can significantly influence its behavior in solution.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My (1-Methyl-1H-imidazol-2-yl)methanamine hydrochloride is not dissolving, or is dissolving very slowly, in water. What is the primary cause?

A1: Initial Assessment and Causality

While hydrochloride salts are generally formulated to improve aqueous solubility, several factors can impede this process.[3][4] The most common culprits are solution pH, temperature, and achieving a supersaturated state. As a salt of a weak base (the amine) and a strong acid (HCl), the pH of the resulting solution will be slightly acidic. However, the solubility of amine hydrochlorides can be highly dependent on the final pH of the solution.

Troubleshooting Workflow:

Caption: Decision-making workflow for initial insolubility.

Detailed Steps & Explanation:

  • Verify pH: Use a calibrated pH meter to check the solution's pH. If the water used is slightly basic, it can neutralize the hydrochloride salt, leading to the precipitation of the less soluble free base form of the amine. If necessary, adjust the pH to a slightly acidic range (e.g., pH 4-6) with a very dilute solution of HCl to favor the protonated, more soluble form.

  • Gentle Heating: The dissolution of many compounds is an endothermic process, meaning solubility increases with temperature.[8] Gently warm the solution (e.g., in a 37°C water bath) while stirring. Avoid aggressive heating, which could potentially degrade the compound.

  • Agitation: Ensure the solution is being adequately stirred or vortexed. For small volumes, sonication can also be an effective method to break up solid particles and increase the surface area available for dissolution.

Q2: The compound dissolves initially with heating, but then precipitates out as the solution cools to room temperature. Why is this happening and how can I fix it?

A2: Understanding Supersaturation and Temperature Effects

This phenomenon is a classic sign of creating a supersaturated solution. By heating, you increase the solubility limit of the solvent, allowing more solute to dissolve than would be possible at room temperature.[8] Upon cooling, the solubility limit decreases, and the excess solute crashes out of the solution.

Strategies to Maintain a Stable Solution:

  • Work at a Lower Concentration: The most straightforward solution is to prepare a more dilute solution that remains within the solubility limit at your working temperature.

  • Utilize Co-solvents: Introducing a water-miscible organic solvent can permanently increase the solubility of the compound. This is a very common and effective strategy.[9] See Q3 for a detailed protocol.

  • pH Optimization: Re-evaluate the pH of your final solution. Sometimes, a slight adjustment can stabilize the dissolved compound.

  • Controlled Cooling: In some rare cases, a very slow, controlled cooling process can help maintain a metastable supersaturated solution for a short period, but this is generally not recommended for experiments requiring long-term stability.

Q3: I need to prepare a stock solution at a high concentration. What solvents or co-solvent systems are recommended?

A3: Strategic Solvent Selection

For achieving high-concentration stock solutions, moving beyond a purely aqueous system is often necessary. The goal is to first dissolve the compound in a suitable organic solvent and then dilute it into your aqueous experimental medium.[10]

Recommended Solvents & Co-Solvent Systems:

Solvent SystemRecommended Starting Ratio (v/v)Notes & Considerations
DMSO 100% for initial stockDimethyl sulfoxide (DMSO) is a powerful aprotic solvent capable of dissolving a wide range of compounds.[11] Prepare a high-concentration stock (e.g., 10-50 mM) in DMSO first.
Ethanol / Water 1:1A combination of a polar protic solvent like ethanol with water can be effective. The ethanol disrupts the crystal lattice while the water solvates the ionic hydrochloride.
PEG400 / Water 3:7Polyethylene glycol 400 (PEG400) is a viscous co-solvent often used in formulation to increase solubility.
DMF / Aqueous Buffer 1:10For sparingly soluble compounds, dissolving in Dimethylformamide (DMF) followed by careful dilution into a buffer like PBS is a common strategy.[10]
Experimental Protocol: Preparing a High-Concentration Stock Solution Using a Co-Solvent

This protocol provides a general framework for using DMSO as a co-solvent.

Materials:

  • (1-Methyl-1H-imidazol-2-yl)methanamine hydrochloride powder

  • Dimethyl Sulfoxide (DMSO), sterile, injectable grade

  • Phosphate-Buffered Saline (PBS), pH 7.4, sterile

  • Sterile microcentrifuge tubes or vials

  • Vortex mixer

  • Sonicator (optional)

Procedure:

  • Calculate Required Amounts: Determine the mass of the compound needed to achieve your desired stock concentration in a specific volume of DMSO.

  • Initial Dissolution in DMSO:

    • Add the weighed compound to a sterile vial.

    • Add the calculated volume of DMSO.

    • Vortex vigorously for 1-2 minutes. If solids persist, place the vial in a sonicating water bath for 5-10 minutes. The solution should become clear.

  • Dilution into Aqueous Buffer (Working Solution):

    • This step is critical to avoid precipitation. The organic solvent concentration in your final working solution should be minimized (typically <1% and often <0.1%) to avoid off-target effects in biological assays.

    • Add the required volume of your aqueous buffer (e.g., PBS) to a new tube.

    • While vortexing the buffer, slowly add the small volume of the DMSO stock solution drop-by-drop. This rapid mixing helps to prevent localized high concentrations of the compound that can lead to precipitation.

  • Final Observation: The final working solution should be clear and free of any visible precipitate. If cloudiness or precipitation occurs, you may need to lower the final concentration or increase the proportion of the co-solvent (while being mindful of its final concentration).

Caption: Workflow for preparing solutions with a co-solvent.

Q4: I am observing a decrease in solubility or precipitation in a chloride-rich buffer (e.g., high concentration NaCl or HCl). What is causing this?

A4: The Common Ion Effect

This is a textbook example of the "common ion effect."[12] The solubility of a salt is decreased when a solution already contains one of the ions from the salt. In this case, your compound is a hydrochloride (Cl⁻) salt. By adding it to a buffer that is also high in chloride ions, you are shifting the dissolution equilibrium:

R-NH₃⁺Cl⁻ (solid) ⇌ R-NH₃⁺ (aq) + Cl⁻ (aq)

According to Le Châtelier's principle, adding more Cl⁻ to the right side of the equilibrium will shift the reaction to the left, favoring the solid, undissolved state and thus reducing the overall solubility.[12]

Solutions:

  • Change Your Buffer: If possible, switch to a buffer system that does not contain chloride ions. For example, use a phosphate buffer (e.g., sodium phosphate) or a sulfate-based buffer.

  • Use the Free Base: If buffer exchange is not an option, consider starting with the free base form of (1-Methyl-1H-imidazol-2-yl)methanamine and then dissolving it in your acidic, chloride-containing buffer. This allows for in-situ salt formation without introducing an excess of the common ion from the outset.

  • Calculate Solubility Product: For advanced formulation, you may need to consider the solubility product (Ksp) and calculate the maximum achievable concentration in the presence of a known chloride concentration.

Q5: Could the quality or age of my compound be affecting its solubility?

A5: Purity, Hygroscopicity, and Stability Considerations

Yes, absolutely. The physical state and purity of the starting material are critical.

  • Purity: Impurities from the synthesis process can significantly impact solubility. If you are having persistent issues, it is advisable to verify the purity of your compound using an analytical technique like HPLC or NMR.

  • Hygroscopicity: Amine hydrochloride salts can be hygroscopic, meaning they readily absorb moisture from the air. This can lead to the formation of a sticky or oily substance that is difficult to weigh accurately and may dissolve poorly. Always store the compound in a desiccator in a tightly sealed container.

  • Stability: While generally stable as a solid, long-term storage, especially if exposed to light or humidity, could lead to degradation. Imidazole-containing compounds can be susceptible to certain conditions.[13] If you suspect degradation, obtaining a fresh batch of the compound is the best course of action.

References

  • Imidazole - Solubility of Things.
  • Methylamine hydrochloride | Solubility of Things.
  • 1-Methylimidazole - Solubility of Things.
  • Why do amines dissolve in hydrochloric acid? - Quora. Available at: [Link]

  • 15.13: Amines as Bases - Chemistry LibreTexts. Available at: [Link]

  • Organic Nitrogen Compounds V: Amine Salts - Spectroscopy Online. Available at: [Link]

  • Amines, Available at: [Link]

  • Precaution on use of hydrochloride salts in pharmaceutical formulation - PubMed. Available at: [Link]

  • Problem with hydrochloride salt formation/isolation : r/chemistry - Reddit. Available at: [Link]

  • Factors that Affect the Solubility of Drugs - Pharmaguideline. Available at: [Link]

  • 4 Factors Affecting Solubility of Drugs - Ascendia Pharmaceutical Solutions. Available at: [Link]

  • How to tackle compound solubility issue : r/labrats - Reddit. Available at: [Link]

Sources

Optimization

Technical Support Center: Optimizing Reaction Conditions for (1-Methyl-1H-imidazol-2-yl)methanamine Hydrochloride

Prepared by the Senior Application Scientist Team Welcome to the technical support center for (1-Methyl-1H-imidazol-2-yl)methanamine hydrochloride. This guide is designed for researchers, chemists, and drug development p...

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Senior Application Scientist Team

Welcome to the technical support center for (1-Methyl-1H-imidazol-2-yl)methanamine hydrochloride. This guide is designed for researchers, chemists, and drug development professionals who utilize this versatile building block in their synthetic workflows. We understand that optimizing reaction conditions is critical for achieving high yields, purity, and reproducibility. This document provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific challenges you may encounter. Our approach is rooted in mechanistic principles to not only solve immediate experimental hurdles but also to empower you with the knowledge to proactively design robust reaction protocols.

Part 1: Foundational Knowledge & Frequently Asked Questions (FAQs)

This section addresses the most common initial queries regarding the handling and use of (1-Methyl-1H-imidazol-2-yl)methanamine hydrochloride. Understanding these fundamentals is the first step toward successful optimization.

FAQ 1: What are the key physicochemical properties I should be aware of?

Understanding the properties of your starting material is crucial. The compound is supplied as a hydrochloride salt to enhance its stability and ease of handling compared to the free base.

Table 1: Physicochemical Properties

Property Value Source
Chemical Formula C₅H₉N₃·HCl [1]
Molecular Weight 147.61 g/mol Derived from[1]
Appearance Typically a white to off-white solid or crystalline powder.[2] [2]
Solubility The hydrochloride salt is generally soluble in water and polar protic solvents like methanol and ethanol. The corresponding free base has better solubility in organic solvents such as dichloromethane (DCM) and ethyl acetate.[2] [2]

| Stability & Storage | Store in a cool, dry place, tightly sealed to protect from moisture. For long-term storage, especially in solution, refrigeration at -20°C is recommended to prevent degradation.[2] |[2] |

FAQ 2: My reaction is not starting. Do I need to neutralize the hydrochloride salt first?

Yes, this is the most critical and often overlooked step. The primary amine functionality is protonated as an ammonium chloride salt. In this form, it is not nucleophilic and cannot participate in reactions like acylations, alkylations, or reductive aminations. You must liberate the free amine using a base before it can react.

FAQ 3: How do I properly convert the hydrochloride salt to the free base for a reaction?

You have two primary strategies: in situ neutralization or a separate extraction of the free base.

  • In Situ Neutralization: This is the most common approach. It involves adding a suitable base directly to the reaction mixture containing the hydrochloride salt to generate the free amine, which then reacts with your electrophile.

  • Extraction: For sensitive reactions or when the base's conjugate acid might interfere, you can perform a preliminary acid-base extraction to isolate the pure, oily free base before starting your main reaction.

Experimental Protocol: In Situ Neutralization for a General Reaction

  • Dissolve (1-Methyl-1H-imidazol-2-yl)methanamine hydrochloride (1.0 eq) in your chosen anhydrous reaction solvent (e.g., DCM, THF, DMF).

  • Add a non-nucleophilic organic base, such as diisopropylethylamine (DIPEA) or triethylamine (TEA) (1.1 - 1.5 eq).[2] The slight excess ensures complete neutralization.

  • Stir the mixture at room temperature for 15-30 minutes. You may observe the formation of a precipitate (DIPEA·HCl or TEA·HCl).

  • Your nucleophilic free amine is now generated in situ and is ready for the addition of your electrophile (e.g., an acyl chloride, alkyl halide, or aldehyde).

Part 2: Troubleshooting Guide for Common Synthetic Transformations

This section provides detailed solutions to specific problems encountered during common reactions involving (1-Methyl-1H-imidazol-2-yl)methanamine.

Issue 1: Low Yield in N-Acylation (Amide Bond Formation)

Problem: "My amide coupling reaction with an activated carboxylic acid (or acyl chloride) is giving low yields or stalling completely."

Causality Analysis: Low yields in amide coupling reactions are rarely due to the inherent reactivity of the reagents but almost always stem from suboptimal conditions. The primary culprits are incomplete neutralization, interference from the base, or degradation of the coupling agent.

Troubleshooting Workflow Diagram

G start Low Yield in Amide Coupling check_neutralization Was a base added to neutralize the HCl salt? start->check_neutralization check_base_equivalents Are there at least 2.0 eq. of base? (1.0 for HCl, 1.0 for coupling) check_neutralization->check_base_equivalents Yes solution_add_base Solution: Add 2.1 eq. of DIPEA or TEA. check_neutralization->solution_add_base No check_coupling_reagent Is the coupling reagent fresh and handled under anhydrous conditions? check_base_equivalents->check_coupling_reagent Yes check_base_equivalents->solution_add_base No check_solvent Is the solvent anhydrous? check_coupling_reagent->check_solvent Yes solution_reagent Solution: Use a fresh bottle of coupling reagent (e.g., HATU, EDC). check_coupling_reagent->solution_reagent No solution_solvent Solution: Use freshly dried solvent. check_solvent->solution_solvent No

Caption: Diagnostic workflow for troubleshooting low amide coupling yields.

Expert Recommendations & Protocols:

  • Incorrect Stoichiometry of Base: Standard peptide coupling reactions (e.g., with HATU, HOBt/EDC) release one equivalent of acid. You must add enough base to neutralize both the starting material's HCl salt AND the acid generated during the reaction.

    • Solution: Use at least 2.1 equivalents of a non-nucleophilic base like DIPEA.

  • Choice of Base and Coupling Reagent: The choice of base is critical. While TEA is common, DIPEA is more sterically hindered and less likely to cause side reactions. For difficult couplings, modern uronium/phosphonium-based reagents are superior to classic carbodiimides.

Table 2: Recommended Conditions for Amide Coupling

Coupling Reagent Base (eq.) Solvent Key Considerations
HATU DIPEA (2.1-3.0) DMF, DCM Highly efficient, fast reaction times. Ideal for hindered substrates. Keep reagents anhydrous.
EDC/HOBt DIPEA (2.1-2.5) DCM, DMF A classic, cost-effective choice. HOBt can be explosive when dry; use hydrated forms or solutions.

| Acyl Chloride | TEA or DIPEA (1.1-1.5) | DCM, THF | Very fast reaction. Must be run at 0 °C to control exotherm and prevent side reactions. |

Issue 2: Formation of Multiple Byproducts in N-Alkylation

Problem: "I am trying to perform a mono-alkylation on the primary amine, but I am getting a complex mixture of mono- and di-alkylated products, and possibly even a quaternary salt."

Causality Analysis: The mono-alkylated secondary amine product is often more nucleophilic than the starting primary amine, leading to a second alkylation event. This is a classic problem of selectivity.[3] The key to preventing over-alkylation is to control the reaction kinetics.

Mechanistic Control Diagram

G cluster_0 Reaction Pathway Control cluster_1 Optimization Strategies Start Primary Amine (R-NH2) + Alkyl Halide (R'-X) Mono Desired Product (R-NH-R') Start->Mono k1 Di Over-alkylation (R-N(R')2) Mono->Di k2 > k1 (Usually) Control1 Use large excess of Amine Control2 Slow addition of Alkyl Halide Control3 Lower Temperature

Caption: Kinetic factors influencing selectivity in N-alkylation.

Expert Recommendations & Protocols:

  • Stoichiometry is Key: To favor mono-alkylation, the concentration of the primary amine should always be significantly higher than the alkylating agent.

    • Solution: Use a large excess of the amine (3 to 5 equivalents) relative to the alkylating agent. This is often impractical if the amine is valuable. The alternative is to add the alkylating agent very slowly.

  • Control the Rate of Reaction:

    • Slow Addition: Prepare a solution of your amine and base. Add the alkylating agent (1.0 eq) dropwise via a syringe pump over several hours. This keeps the concentration of the electrophile low, favoring reaction with the more abundant primary amine.

    • Lower Temperature: Running the reaction at 0 °C or even lower can reduce the rate of the second alkylation (k2) more significantly than the first (k1), improving selectivity.

Experimental Protocol: Controlled Mono-Alkylation

  • In a round-bottom flask under a nitrogen atmosphere, dissolve (1-Methyl-1H-imidazol-2-yl)methanamine hydrochloride (1.0 eq) and a mild inorganic base like potassium carbonate (K₂CO₃, 2.5 eq) in an anhydrous polar aprotic solvent like DMF.[4]

  • Heat the mixture to 40-50 °C for 30 minutes to ensure formation of the free amine.

  • Cool the reaction to 0 °C.

  • Add the alkylating agent (e.g., benzyl bromide, 0.95 eq) dropwise over 2-4 hours using a syringe pump.

  • Allow the reaction to slowly warm to room temperature and stir overnight.

  • Monitor the reaction closely by TLC or LC-MS to avoid the formation of the di-alkylated product.[3]

Part 3: Purification & Handling Guide

FAQ 4: My compound is streaking badly on my silica gel column. How can I get a clean purification?

Cause: The basic amine groups on your product are interacting strongly with the acidic silanol groups (Si-OH) on the surface of the silica gel, causing poor peak shape and streaking.

Solution: Neutralize the acidic sites on the silica. Add a small amount of a basic modifier to your eluent system.

  • Recommended Modifier: Add 0.5-1% triethylamine (TEA) or 0.1-0.5% ammonium hydroxide to your mobile phase (e.g., DCM/Methanol). This will dramatically improve peak shape and recovery.[2]

FAQ 5: My purified free base product is a sticky oil and difficult to handle or weigh accurately. What's the best practice?

Cause: Many amine free bases are low-melting solids or oils at room temperature.[2]

Solution: Convert the purified oil back into a stable, crystalline hydrochloride salt for easier handling, storage, and weighing.

  • Dissolve your purified free base oil in a minimal amount of a suitable organic solvent like diethyl ether or ethyl acetate.

  • Slowly add a solution of HCl in a compatible solvent (e.g., 2 M HCl in diethyl ether or 4 M HCl in dioxane) dropwise while stirring.

  • The hydrochloride salt will precipitate out of the solution as a solid.

  • Collect the solid by filtration, wash with cold diethyl ether, and dry under vacuum.[2]

References

  • Technical Support Center: Troubleshooting N-Alkylation Reactions of Imidazole. BenchChem. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGL1HADRGc3YC4HqrD52CKY3ghXX7VE30W28MDPiNWh5ArgE4eA8ZYISIfY6_D-pY5Vb1PwYWOLihV_lkgK-li-nnFwaM8m8dqQlRf-hs7Vve1dH2a5oNmafb7cZANdhT5QZRoAYktRVOLoVrBn5iJlPXLnXuNT4lAG_9c7NXNPGOodMQUkaP_crJ3zoab_RX3uUAUkMPIPmo-RPlabYGCkMO66T15zMASG]
  • Modifying experimental protocols for 1-(1H-IMIDAZOL-5-YL)-N-METHYLMETHANAMINE. BenchChem. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHo1_8cyDuCcAYgMKip_7IeO0M8RJ95Wg04Dkrt9ZNUB-NfwkuznAZ6M7f_-LhuTRzeIaKJgK5nFuxK7cbuAxcpo9XoBeLvMb6DBU7w5SKxC691eHlL702RNIW4Be2oiPqXBWL4iWifOcGIRCG4cCx2m-8ODotTXT-u-GkzGUsiL-1Wvbuew1xrxxmaK4KjnOHmcmOSbR4F974odE9O_o_neL8euZtTKoI=]
  • Overcoming steric hindrance in N-alkylation of imidazole derivatives. BenchChem. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE1xQ_giM0Y8oD5AI_8V1YOc6fpM1h0u8OkyGDIqDJmeXfl_8UHk8xEc3Z9j6WpHBf5769oNzU15yDJJ2F4mClcD-iZwP52Hwl6L2wAluE-3yhqBwbyuiJUodXn_usR4ikFr4PX64DvMu-MrUnOTRwG_0PXfpgBu3b8I6X3y5mKeJPMrkJb-yzMGN859HUSM-QKlzll1mu9XUYwi_zzV7PwKA==]
  • (1-methyl-1H-imidazol-2-yl)methanamine. PubChem, National Center for Biotechnology Information. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/533842]

Sources

Troubleshooting

Technical Support Center: (1-Methyl-1H-imidazol-2-yl)methanamine hydrochloride

This technical support guide is designed for researchers, scientists, and drug development professionals working with (1-Methyl-1H-imidazol-2-yl)methanamine hydrochloride. This document provides in-depth troubleshooting...

Author: BenchChem Technical Support Team. Date: January 2026

This technical support guide is designed for researchers, scientists, and drug development professionals working with (1-Methyl-1H-imidazol-2-yl)methanamine hydrochloride. This document provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to address common challenges encountered during its handling, analysis, and stability assessment.

I. Frequently Asked Questions (FAQs)

This section addresses common initial questions regarding the properties and handling of (1-Methyl-1H-imidazol-2-yl)methanamine hydrochloride.

1. What are the key physicochemical properties of (1-Methyl-1H-imidazol-2-yl)methanamine hydrochloride?

PropertyValueSource
Molecular Formula C₅H₁₀ClN₃[1]
Molecular Weight 147.61 g/mol [1]
Appearance Typically a solid
Solubility The hydrochloride salt is expected to be soluble in water and polar protic solvents. The free base form may have better solubility in organic solvents.[2]
Storage Store in a well-ventilated place, keep the container tightly closed. For long-term stability, storage under an inert atmosphere (e.g., nitrogen or argon) at 2-8°C is recommended.

2. How should I prepare stock solutions of this compound?

Due to its hydrochloride salt form, the compound should readily dissolve in aqueous buffers.[2] However, if you encounter solubility issues, you can prepare a concentrated stock solution in a polar organic solvent such as DMSO or ethanol and then dilute it into your aqueous experimental medium.[2] Always ensure the final concentration of the organic solvent is compatible with your experimental system.

3. Is this compound stable in solution?

The stability of (1-Methyl-1H-imidazol-2-yl)methanamine hydrochloride in solution is dependent on the pH, light exposure, and temperature.[2] As a hydrochloride salt, it is expected to be relatively stable in acidic to neutral aqueous solutions. In alkaline conditions, the free base is formed, which may be more susceptible to oxidative degradation. For optimal stability, it is recommended to prepare fresh solutions for each experiment and store stock solutions protected from light at low temperatures (-20°C or -80°C).[2]

4. What are the primary safety precautions when handling this compound?

(1-Methyl-1H-imidazol-2-yl)methanamine hydrochloride is classified as harmful if swallowed, causes skin irritation, and may cause respiratory irritation. It can also cause serious eye damage or irritation.[1] Therefore, it is essential to handle this compound in a well-ventilated area, wearing appropriate personal protective equipment (PPE), including gloves, protective clothing, and eye/face protection.[1]

II. Troubleshooting Guide

This guide provides solutions to specific problems that may be encountered during experimentation.

ProblemPossible Cause(s)Recommended Solution(s)
Unexpected peaks in HPLC analysis of a freshly prepared sample. 1. Impurity from synthesis: The peak could be a residual starting material, reagent, or a byproduct from the synthesis of the compound. 2. Degradation upon dissolution: The compound might be degrading in the chosen solvent or diluent.1. Review the certificate of analysis (CoA) for known impurities. If an unknown peak is significant, consider purification or characterization of the impurity. 2. Prepare the sample in a different, more inert solvent. Analyze the sample immediately after preparation to minimize degradation.
Poor peak shape (tailing or fronting) in reverse-phase HPLC. 1. Interaction with silica: The basic amine functionality can interact with residual silanol groups on the silica-based column, leading to peak tailing. 2. Inappropriate mobile phase pH: The pH of the mobile phase can affect the ionization state of the analyte and its interaction with the stationary phase.1. Use a base-deactivated column or add a competing base like triethylamine (0.1%) to the mobile phase. 2. Adjust the mobile phase pH. For basic compounds, a higher pH (e.g., using a buffered mobile phase around pH 8-10 with a suitable column) can improve peak shape. Alternatively, a low pH mobile phase will ensure the amine is fully protonated.
Inconsistent results in biological assays. 1. Compound degradation: The compound may be unstable under the assay conditions (e.g., pH, temperature, presence of oxidizing agents). 2. Precipitation in assay medium: The compound may be precipitating out of solution at the working concentration.1. Assess the stability of the compound under your specific assay conditions using an analytical technique like HPLC. 2. Visually inspect for precipitation. If precipitation is suspected, try lowering the concentration or including a small percentage of a co-solvent like DMSO.
Color change (yellowing/browning) of the solid compound over time. Slow degradation: This is likely due to slow oxidation or reaction with atmospheric components, potentially accelerated by light or heat exposure.Store the compound under an inert atmosphere, protected from light, and at the recommended low temperature.

III. Potential Degradation Pathways

Understanding the potential degradation pathways is crucial for designing stability studies and identifying degradation products. Forced degradation studies are an essential tool for this purpose.[3][4][5][6]

A. Hydrolytic Degradation
  • Acidic Conditions: The compound is expected to be relatively stable in acidic conditions due to the protonation of the primary amine, which reduces its nucleophilicity.

  • Neutral and Basic Conditions: In neutral and particularly in basic conditions, the free base is present. While the imidazole ring is generally stable to hydrolysis, the primary amine can potentially undergo reactions. However, significant hydrolytic degradation is less likely compared to oxidation.

B. Oxidative Degradation

The imidazole ring and the aminomethyl side chain are susceptible to oxidation.[7] Common laboratory oxidizing agents like hydrogen peroxide can be used to simulate these pathways.[8]

  • N-Oxidation: The primary amine can be oxidized to the corresponding hydroxylamine or nitroso derivative.

  • Imidazole Ring Oxidation: The imidazole ring can be oxidized, potentially leading to the formation of imidazolone derivatives or ring-opened products.[9]

C. Photolytic Degradation

Exposure to light, particularly UV radiation, can induce degradation.[10] Imidazole-containing compounds can be sensitive to photodegradation, which may involve radical mechanisms and lead to complex mixtures of degradation products.[2]

D. Thermal Degradation

While relatively stable, prolonged exposure to high temperatures can cause degradation, especially in the presence of oxygen.[11] Degradation may involve demethylation or other complex reactions.

Visualizing Proposed Degradation Pathways

Proposed Degradation Pathways cluster_oxidation Oxidative Degradation cluster_photolysis Photolytic Degradation parent (1-Methyl-1H-imidazol-2-yl)methanamine oxidation_product1 Hydroxylamine Derivative parent->oxidation_product1 [O] oxidation_product2 Imidazolone Derivative parent->oxidation_product2 [O] photo_products Complex Mixture of Degradants parent->photo_products oxidation_product3 Ring-Opened Products oxidation_product2->oxidation_product3 Further [O]

Caption: Proposed major degradation pathways for (1-Methyl-1H-imidazol-2-yl)methanamine.

IV. Experimental Protocols

This section provides detailed step-by-step methodologies for conducting forced degradation studies and for the analysis of the compound and its potential degradants.

A. Forced Degradation Study Protocol

Objective: To generate potential degradation products and assess the intrinsic stability of (1-Methyl-1H-imidazol-2-yl)methanamine hydrochloride.

1. Preparation of Stock Solution:

  • Prepare a stock solution of (1-Methyl-1H-imidazol-2-yl)methanamine hydrochloride at a concentration of 1 mg/mL in a suitable solvent (e.g., water or methanol).

2. Stress Conditions:

  • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Incubate at 60°C for 24 hours.

  • Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Incubate at 60°C for 24 hours.

  • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂. Keep at room temperature for 24 hours, protected from light.

  • Thermal Degradation: Expose the solid compound to 80°C in a hot air oven for 48 hours. Also, heat a solution of the compound at 60°C for 24 hours.

  • Photolytic Degradation: Expose a solution of the compound (in a quartz cuvette) to UV light (254 nm) and/or simulated sunlight (ICH Q1B) for a defined period.

3. Sample Analysis:

  • At appropriate time points, withdraw aliquots of the stressed samples.

  • Neutralize the acid and base hydrolyzed samples before analysis.

  • Dilute all samples to a suitable concentration with the mobile phase.

  • Analyze by a stability-indicating HPLC-UV method. LC-MS can be used for the identification of degradation products.[12][13][14]

B. Stability-Indicating HPLC Method

Objective: To develop a method capable of separating the parent compound from its potential degradation products.

ParameterRecommended ConditionRationale
Column C18, 250 x 4.6 mm, 5 µmA standard reverse-phase column that provides good retention for many organic molecules.
Mobile Phase A 0.1% Formic Acid in WaterProvides acidic conditions to ensure the amine is protonated and improves peak shape.
Mobile Phase B AcetonitrileA common organic modifier for reverse-phase chromatography.
Gradient Elution Start with a low percentage of B (e.g., 5%) and gradually increase to elute more hydrophobic compounds.To ensure separation of the polar parent compound from potentially less polar degradation products.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column.
Column Temperature 30°CTo ensure reproducible retention times.
Detection Wavelength 210 nmImidazole-containing compounds typically have UV absorbance at lower wavelengths.
Injection Volume 10 µLA typical injection volume.

Method Validation: The developed method should be validated according to ICH guidelines to ensure it is suitable for its intended purpose.[15]

C. Workflow for Degradation Studies

Workflow for Forced Degradation Studies start Prepare 1 mg/mL Stock Solution stress Expose to Stress Conditions (Acid, Base, Oxidative, Thermal, Photolytic) start->stress sampling Sample at Time Points stress->sampling neutralize Neutralize/Dilute Samples sampling->neutralize hplc HPLC-UV Analysis neutralize->hplc lcms LC-MS Analysis for Identification hplc->lcms If degradation observed pathway Elucidate Degradation Pathways lcms->pathway

Caption: A typical experimental workflow for conducting forced degradation studies.

V. References

  • Bansal, G., Singh, M., & Jindal, K. C. (2008). A comprehensive stability-indicating method for the determination of glipizide in the presence of its degradation products. Journal of AOAC International, 91(4), 753-759.

  • BenchChem. (2025). Modifying experimental protocols for 1-(1H-IMIDAZOL-5-YL)-N-METHYLMETHANAMINE.

  • Jain, D., & Basniwal, P. K. (2013). Forced degradation and impurity profiling: a review. Asian Journal of Biomedical and Pharmaceutical Sciences, 3(22), 1.

  • PubChem. (n.d.). (1-methyl-1H-imidazol-2-yl)methanamine. National Center for Biotechnology Information. Retrieved from a valid URL.

  • Pharma Stability. (n.d.). Troubleshooting & Pitfalls in Forced Degradation Studies.

  • National Center for Biotechnology Information. (n.d.). Thermal Degradation of Small Molecules: A Global Metabolomic Investigation. PubMed Central.

  • ResearchGate. (n.d.). Photolytic degradation of MET.

  • Nanda, K., et al. (2019). Enrichment of Relevant Oxidative Degradation Products in Pharmaceuticals With Targeted Chemoselective Oxidation. Journal of Pharmaceutical Sciences, 108(3), 1194-1201.

  • Pharma Stability. (2025). Troubleshooting Dissolution Failures in Stability Studies.

  • Venkatesh, D. N., & Kumar, S. D. S. (2022). Forced Degradation–A Review. Biomedical Journal of Scientific & Technical Research, 47(3), 38381-38385.

  • National Center for Biotechnology Information. (n.d.). Evaluation of Kochetkov Hemiminal Hydrolysis under Acidic, Alkaline, and Neutral Conditions. PubMed Central.

  • ResearchGate. (n.d.). NMR characterization of the hydrate- and the aldehyde-forms of imidazole-2-carboxaldehyde and derivatives.

  • Singh, R., & Rehman, Z. U. (2013). Forced degradation and impurity profiling: a review of recent advances. Journal of pharmaceutical and biomedical analysis, 86, 1-22.

  • Sigma-Aldrich. (n.d.). (1-Methyl-1H-benzo[d]imidazol-2-yl)methanamine hydrochloride.

  • Ishii, K., et al. (2002). Biomimetic oxidation of 2-methylimidazole derivative with a chemical model system for cytochrome P-450. Chemical & pharmaceutical bulletin, 50(8), 1137-1140.

  • ResearchGate. (n.d.). FIG. 3. Chemical degradation products after the initial oxidation and....

  • PubChem. (n.d.). (1-methyl-1H-benzo[d]imidazol-2-yl)methanamine hydrochloride. National Center for Biotechnology Information.

  • BenchChem. (2025). preventing degradation of 1-Methylimidazole during high-temperature reactions.

  • Huang, Y., et al. (2019). Forced Oxidative Degradation Pathways of the Imidazole Moiety of Daclatasvir. Journal of pharmaceutical sciences, 108(9), 3045-3053.

  • ResearchGate. (2025). Forced degradation studies: Regulatory guidance, characterization of drugs, and their degradation products - A review.

  • BenchChem. (n.d.). Application Note: 13C NMR Characterization of 2-(2-methyl-1H-imidazol-1-yl)ethanamine.

  • ResearchGate. (n.d.). Figure 2 (b): TGA thermogram of control and treated 2-methylimidazole.

  • BenchChem. (2025). Application Notes and Protocols for the Synthesis of 1-(1H-imidazol-5-yl)-N-methylmethanamine.

  • BenchChem. (2025). 1H NMR Analysis of 1-(4-Methyl-1H-imidazol-2-yl)ethanone: A Comparative Guide.

  • Samala, S., et al. (2020). LC-MS based stability-indicating method for studying the degradation of lonidamine under physical and chemical stress conditions. Research in Pharmaceutical Sciences, 15(4), 394.

  • ResearchGate. (2025). NMR Characterization of Hydrate and Aldehyde Forms of Imidazole-2-carboxaldehyde and Derivatives.

  • Lee, W. (2002). LC/MS applications in drug development. John Wiley & Sons.

  • National Center for Biotechnology Information. (n.d.). Hydrolytic Stability of Hydrazones and Oximes. PubMed Central.

  • Organic and Universal Chemistry International. (n.d.). LC-HRMS and NMR studies for the characterization of degradation impurities of ubrogepant along with the in silico appro….

  • Kumar, A., et al. (2016). LC and LC–MS/MS studies for the identification and characterization of degradation products of acebutolol. Journal of pharmaceutical and biomedical analysis, 120, 351-359.

  • Prados-Joya, G., et al. (2011). Photodegradation of the antibiotics nitroimidazoles in aqueous solution by ultraviolet radiation. Water research, 45(1), 393-403.

  • ResearchGate. (2025). Identification and characterization of degradation products of irbesartan using LC-MS/TOF, MSn, on-line H/D exchange and LC-NMR.

  • Bardin, C., et al. (2010). Guidelines for the practical stability studies of anticancer drugs: A European consensus conference. European journal of cancer, 46(9), 1613-1620.

  • European Medicines Agency. (2023). Guideline on Stability Testing: Stability testing of existing active substances and related finished products.

  • ResearchGate. (2015). Evaluation of the thermal degradation of an imidazolium ionic liquid.

  • National Center for Biotechnology Information. (2025). Development of LC-MS/MS Database Based on 250 Potentially Highly Neuroactive Compounds and Their Metabolites.

  • ResearchGate. (2025). Critical Insight into Mechanochemical and Thermal Degradation of Imidazolium-based Ionic Liquids with Alkyl and mPEG Side Chains.

  • O'Connor, C. (1970). Acidic and basic amide hydrolysis. Quarterly Reviews, Chemical Society, 24(4), 553-564.

  • BLD Pharm. (n.d.). 53332-80-2|(1H-Imidazol-2-yl)methanamine.

  • Sci-Hub. (n.d.). Acidic and basic amide hydrolysis.

  • ResearchGate. (2025). (PDF) Method development and photolytic degradation study of doxofylline by rp-hplc and lc-ms/ms.

Sources

Optimization

Technical Support Center: Scaling Up Reactions Involving (1-Methyl-1H-imidazol-2-yl)methanamine Hydrochloride

Welcome to the technical support center for scaling up reactions with (1-Methyl-1H-imidazol-2-yl)methanamine hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to naviga...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for scaling up reactions with (1-Methyl-1H-imidazol-2-yl)methanamine hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of moving from bench-scale synthesis to larger-scale production. The following troubleshooting guides and FAQs address common issues encountered during the scale-up of reactions involving this versatile heterocyclic amine.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges when scaling up reactions with (1-Methyl-1H-imidazol-2-yl)methanamine hydrochloride?

A1: Scaling up reactions involving this compound presents several key challenges that differ significantly from small-scale lab work.[1][2] The primary hurdles include:

  • Exothermicity and Heat Management: Reactions such as N-alkylations can be exothermic. What is easily managed in a small flask can lead to dangerous temperature spikes and runaway reactions in a large reactor.[2]

  • Mixing and Mass Transfer: Achieving homogeneous mixing in a large volume is more difficult. Poor mixing can lead to localized "hot spots," uneven reagent distribution, and ultimately, lower yields and increased impurity formation.[1][2]

  • Solubility Issues: The hydrochloride salt may have different solubility profiles in various solvents at different temperatures. What dissolves readily on a small scale might require significant solvent volumes or heating on a larger scale, impacting process efficiency.

  • Reagent Addition Control: The rate of reagent addition becomes critical. A slow, controlled addition is often necessary to manage heat and reactivity, which can be more challenging to control precisely in large-scale setups.[3]

  • Work-up and Purification: Methods like column chromatography that are feasible in the lab are often impractical and costly at an industrial scale.[2] Developing scalable purification methods like crystallization or distillation is crucial.

Q2: My reaction yield is significantly lower upon scale-up. What are the likely causes?

A2: A drop in yield is a common issue during scale-up. Several factors could be at play:

  • Incomplete Deprotonation: In reactions requiring the free amine, incomplete deprotonation of the hydrochloride salt is a frequent culprit. The choice of base and solvent system is critical. For instance, while a weaker base like potassium carbonate might suffice in some cases, a stronger base like sodium hydride in an anhydrous aprotic solvent (e.g., THF, DMF) may be needed for complete deprotonation.

  • Inefficient Mixing: As mentioned, poor agitation can lead to an incomplete reaction. Ensure your reactor's mixing capabilities are adequate for the viscosity and volume of your reaction mixture.

  • Temperature Gradients: Inadequate heat dissipation can create temperature gradients within the reactor, leading to side reactions or decomposition of starting materials or products.[2]

  • Moisture Sensitivity: Many reagents used in conjunction with this amine, especially strong bases and organometallics, are moisture-sensitive. Ensuring anhydrous conditions on a large scale requires meticulous attention to detail, from solvent drying to inert atmosphere blanketing.[4]

Q3: I am observing the formation of new, unexpected impurities in my scaled-up reaction. How can I identify and mitigate them?

A3: The appearance of new impurities often points to issues with reaction kinetics and temperature control.

  • Side Reactions: A common side reaction with imidazole derivatives is the formation of quaternary imidazolium salts from double alkylation, especially with highly reactive alkylating agents.[4] To minimize this, consider using a less reactive alkylating agent, lowering the reaction temperature, or using a slight excess of the imidazole starting material.[4]

  • Thermal Degradation: Localized overheating can cause the decomposition of your starting material, reagents, or product. Careful temperature monitoring and control are essential.

  • Impurity Profiling: It is crucial to identify the structure of the new impurities. Techniques like LC-MS and NMR can provide valuable information. Once identified, you can often deduce their formation mechanism and adjust reaction conditions accordingly.

Troubleshooting Guide

This section provides a structured approach to resolving common problems encountered during the scale-up process.

Problem 1: Poor or Inconsistent Reaction Conversion
Potential Cause Troubleshooting Steps
Inadequate Mixing - Increase agitation speed. - Evaluate the impeller design for suitability with the reaction mixture's properties. - Consider using a reactor with baffles to improve mixing efficiency.
Incorrect Stoichiometry - Re-verify the molar equivalents of all reagents, accounting for any potential impurities or solvent content in the starting materials. - For reactions involving the free amine, ensure at least one equivalent of base is used to neutralize the hydrochloride.
Insufficient Reaction Time - Monitor the reaction progress using an appropriate analytical technique (e.g., HPLC, TLC) to determine the optimal reaction time at the larger scale. Reaction times do not always scale linearly.[2]
Catalyst Deactivation - If a catalyst is used, ensure it is not being poisoned by impurities in the starting materials or solvents. - Consider the possibility of catalyst deactivation due to localized heating.
Problem 2: Exothermic Runaway and Poor Temperature Control
Potential Cause Troubleshooting Steps
Rapid Reagent Addition - Slow down the addition rate of the limiting reagent. - Use a programmable syringe pump for precise and controlled addition.
Insufficient Cooling Capacity - Ensure the reactor's cooling system is adequate for the heat generated by the reaction. - Consider performing the reaction in a more dilute solution to help dissipate heat.
Accumulation of Unreacted Reagents - This is a dangerous situation that can lead to a sudden and violent exotherm. Ensure the reaction is initiating as expected before adding all of the reagents. A small initial charge of reagents can confirm the reaction has started.
Problem 3: Difficult Product Isolation and Purification
Potential Cause Troubleshooting Steps
Product Oiling Out - If the product "oils out" instead of crystallizing during work-up, try adding a co-solvent to improve solubility before cooling slowly.[3] - Seeding the solution with a small amount of pure crystalline product can induce crystallization.
Formation of Emulsions - During aqueous work-up, emulsions can form, making phase separation difficult. Adding brine or filtering the mixture through a pad of celite can help break the emulsion.
Impurity Co-precipitation - If impurities are co-precipitating with the product, a different crystallization solvent or solvent system may be required.[3] - Consider a reslurry of the crude product in a solvent that dissolves the impurities but not the desired product.

Experimental Workflow & Decision Making

General Workflow for Scaling Up an N-Alkylation Reaction

The following diagram outlines a typical workflow for scaling up an N-alkylation reaction involving (1-Methyl-1H-imidazol-2-yl)methanamine hydrochloride.

G cluster_0 Phase 1: Lab-Scale Optimization (1-10g) cluster_1 Phase 2: Pilot-Scale Safety & Feasibility (100g-1kg) cluster_2 Phase 3: Production Scale ( >1kg ) lab_start Start with Optimized Lab Protocol lab_reagents Select Base and Solvent System (e.g., K2CO3 in MeCN) lab_start->lab_reagents lab_conditions Determine Optimal Temperature and Reaction Time lab_reagents->lab_conditions lab_workup Develop Initial Work-up and Purification (e.g., Chromatography) lab_conditions->lab_workup lab_analysis Analyze Product Purity and Identify Byproducts lab_workup->lab_analysis pilot_safety Perform Thermal Hazard Assessment (DSC) lab_analysis->pilot_safety Proceed if Purity >95% pilot_mixing Evaluate Mixing Parameters pilot_safety->pilot_mixing pilot_addition Optimize Reagent Addition Rate pilot_mixing->pilot_addition pilot_purification Develop Scalable Purification (Crystallization/Distillation) pilot_addition->pilot_purification prod_protocol Finalize Production Protocol pilot_purification->prod_protocol Proceed if Process is Robust prod_execution Execute Batch Production prod_protocol->prod_execution prod_qc In-Process and Final QC prod_execution->prod_qc prod_release Product Release prod_qc->prod_release

Caption: A phased approach to scaling up N-alkylation reactions.

Troubleshooting Decision Tree for Low Yield

This diagram provides a logical pathway for diagnosing the cause of low yields during scale-up.

Caption: A decision tree for troubleshooting low reaction yields.

Safety Considerations

When handling (1-Methyl-1H-imidazol-2-yl)methanamine hydrochloride and related reagents at scale, it is imperative to adhere to strict safety protocols.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.[5][6]

  • Ventilation: Conduct all operations in a well-ventilated area or a chemical fume hood to avoid inhalation of dust or vapors.[5][6]

  • Handling Precautions: Avoid contact with skin and eyes. In case of contact, rinse immediately and thoroughly with water and seek medical attention.[5] This compound can cause skin irritation and serious eye damage.[7]

  • Storage: Store the compound in a tightly sealed container in a cool, dry, and well-ventilated place.[5]

  • Spill Response: In the event of a spill, contain the material using an inert absorbent and dispose of it according to local regulations.[6]

References

  • Technical Support Center: Troubleshooting N-Alkyl
  • Overcoming steric hindrance in N-alkylation of imidazole deriv
  • SAFETY DATA SHEET - (1-Methyl-1H-imidazol-2-yl)methanamine. Sigma-Aldrich.
  • SAFETY DATA SHEET - (1-Methyl-1H-benzimidazol-2-yl)methylamine. Thermo Fisher Scientific.
  • Safety Data Sheet - [5-(propan-2-yl)-1,3,4-thiadiazol-2-yl]methanamine hydrochloride. CymitQuimica.
  • Technical Support Center: Scaling Up the Synthesis of (1H-Imidazol-4-yl)methanol Hydrochloride. Benchchem.
  • (1-Methyl-1H-benzo[d]imidazol-2-yl)methanamine hydrochloride. Sigma-Aldrich.
  • Imidazole: Chemistry, Synthesis, Properties, Industrial Applications and Biological and Medicinal Applic
  • How to Synthesize Imidazole Derivative Intermediates for Pharmaceutical Applic
  • Challenges of scaling up chemical processes (based on real life experiences). ScienceDirect.
  • Imidazole-chemistry-synthesis-properties-industrial-applications-and-biological-and-medicinal-applications | Request PDF.
  • Synthesis of imidazole derivatives in the last 5 years: An update.
  • Imidazole synthesis. Organic Chemistry Portal.
  • Reagents and conditions. (a) 1-(1H-imidazol-2-yl)methanamine for 14,...
  • (4-(Adamantan-1-yl)-1-(isopropyl)-1H-imidazol-2-yl)methanol. MDPI.
  • Safety D
  • Why are some reactions difficult to scale up?. Reddit.
  • Modifying experimental protocols for 1-(1H-IMIDAZOL-5-YL)-N-METHYLMETHANAMINE. Benchchem.
  • (1H-BENZO[D]IMIDAZOL-2-YL)METHANAMINE synthesis. ChemicalBook.
  • Application Notes and Protocols for the Synthesis of 1-(1H-imidazol-5-yl)-N-methylmethanamine. Benchchem.
  • (1-methyl-1H-imidazol-2-yl)methanamine. PubChem.
  • (1-Methyl-1H-imidazol-2-yl)methanamine AldrichCPR. Sigma-Aldrich.
  • N-Alkylation of imidazoles. University of Otago.
  • Scale up reaction set up a) Before Reaction b) precipitated product at...
  • Progress, challenges and future directions of heterocycles as building blocks in iterative methodologies towards sequence-defined oligomers and polymers. RSC Publishing.
  • (PDF) N-alkylation of imidazole by alkaline carbons.
  • Understanding the heterocyclic aromatic amines: An overview and recent findings. PubMed.
  • Metal catalyst-free N-allylation/alkylation of imidazole and benzimidazole with Morita–Baylis–Hillman (MBH)
  • Challenges and Breakthroughs in Selective Amide Activ

Sources

Troubleshooting

interpreting unexpected NMR peaks for (1-Methyl-1H-imidazol-2-yl)methanamine hydrochloride

Welcome to the technical support center for (1-Methyl-1H-imidazol-2-yl)methanamine hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and interpret Nucle...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for (1-Methyl-1H-imidazol-2-yl)methanamine hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and interpret Nuclear Magnetic Resonance (NMR) data for this compound. Unexpected peaks in an NMR spectrum can be confounding, but a systematic approach can often reveal the source of the discrepancy. This document provides in-depth troubleshooting guides and FAQs to address common issues encountered during the analysis of this specific molecule.

Structure and Numbering Scheme

For clarity, the following structure and numbering scheme will be used throughout this guide.

structure cluster_imidazole N1 N1 C2 C2 N1->C2 CH3 C6-H₃ N1->CH3 N3 N C2->N3 CH2 C7-H₂ C2->CH2 C4 C4 N3->C4 C5 C5 C4->C5 C5->N1 NH2 N-H₂ CH2->NH2 HCl • HCl NH2->HCl (+/-) H4 H4 H5 H5

Caption: Chemical structure of (1-Methyl-1H-imidazol-2-yl)methanamine hydrochloride.

Troubleshooting Guide: Interpreting Unexpected NMR Peaks

This section addresses the most common question regarding the NMR analysis of this compound: "Why am I seeing unexpected or confusing signals in my spectrum?"

Q1: My ¹H NMR spectrum has broad signals, and the amine protons are not integrating correctly or are missing entirely. What is the likely cause?

A1: This is a classic sign of chemical exchange. The amine (-CH₂NH₂ ) and the imidazolium protons are acidic and can exchange with each other, with trace amounts of water in the NMR solvent, or even with the chloride counter-ion.[1][2] When this exchange happens on a timescale similar to the NMR experiment, it leads to signal broadening or even the complete disappearance of the peak into the baseline.[3]

Diagnostic Protocol: D₂O Exchange Experiment

This is a definitive test to confirm the presence of exchangeable protons (N-H, O-H).

Methodology:

  • Acquire Initial Spectrum: Dissolve your sample in a suitable deuterated solvent (e.g., DMSO-d₆, MeOD-d₄) and acquire a standard ¹H NMR spectrum.

  • Add D₂O: Remove the NMR tube, add 1-2 drops of deuterium oxide (D₂O), and shake the tube gently for about 30 seconds to ensure mixing.

  • Re-acquire Spectrum: Place the sample back in the spectrometer and immediately acquire a second ¹H NMR spectrum.

  • Analysis: Compare the two spectra. The signals corresponding to the exchangeable N-H protons will significantly decrease in intensity or disappear entirely in the second spectrum. You will also see a new, likely broad, HOD peak appear.

Causality: The deuterium from D₂O rapidly exchanges with the amine protons. Since deuterium is not observed in ¹H NMR, the signal for the proton that was originally there vanishes.

Q2: I see more signals in the aromatic and aliphatic regions than I expect for my single compound. What are the potential sources?

A2: The presence of extra signals can arise from several sources, ranging from simple contaminants to more complex chemical phenomena. A logical, step-by-step approach is required to identify the cause.

Caption: Troubleshooting workflow for unexpected NMR signals.

Source 1: Residual Solvents & Contaminants This is the most frequent cause of extra peaks. Solvents used during synthesis or purification (e.g., Ethyl Acetate, Dichloromethane, Hexanes) can be trapped in the solid sample.[4][5]

  • Diagnosis: Compare the chemical shifts of the unknown peaks to established tables of common laboratory solvents.[6][7]

  • Solution: Dry the sample under high vacuum for an extended period. For stubborn solvents like ethyl acetate, dissolving the sample in a more volatile solvent (like dichloromethane) and re-evaporating can help.[4]

Common Solvent¹H Chemical Shift (CDCl₃, ppm)¹³C Chemical Shift (CDCl₃, ppm)
Acetone2.17206.7, 30.6
Dichloromethane5.3054.0
Diethyl Ether3.48 (q), 1.21 (t)66.2, 15.4
Ethyl Acetate4.12 (q), 2.05 (s), 1.26 (t)171.1, 60.5, 21.1, 14.2
n-Hexane1.25, 0.8831.5, 22.6, 14.1
Toluene7.27-7.17, 2.36137.9, 129.2, 128.3, 125.4, 21.4
Data compiled from references.[6][7]

Source 2: Synthetic Impurities Residual starting materials or byproducts from the synthesis are another common source of unexpected signals. For example, in a reductive amination synthesis, unreacted 1-methyl-1H-imidazole-2-carboxaldehyde would show a distinct aldehyde peak (~9-10 ppm).[8]

  • Diagnosis: Review the synthetic route. Acquire NMR spectra of the starting materials and key intermediates to help identify their characteristic peaks in the final product spectrum.

  • Solution: Re-purify the compound using an appropriate method (e.g., recrystallization or column chromatography).

Source 3: Partial Salt Formation If the final HCl salt formation step is incomplete, you may have a mixture of the free base and the hydrochloride salt. This will result in two distinct sets of signals, particularly for the protons near the nitrogen atoms. The protonated form (the salt) will have its adjacent protons shifted downfield due to the electron-withdrawing effect of the positive charge.[9][10]

  • Diagnosis: The ¹H NMR signals for the methylene bridge (-CH₂-) and the imidazole ring protons (H4, H5) may appear as doubled peaks.

  • Solution: Treat the sample with a solution of HCl in a suitable solvent (like diethyl ether or dioxane) to ensure complete conversion to the hydrochloride salt.[8]

Q3: The chemical shifts in my spectrum don't match the literature values, or the aromatic peaks are shifted significantly. Why?

A3: Chemical shifts are highly sensitive to their environment. Discrepancies can be caused by solvent effects, concentration, temperature, and protonation state.

Influence of Protonation and Solvent The formation of the hydrochloride salt protonates the most basic nitrogen. This induces a significant downfield shift for protons on adjacent carbons.[9][11] A study on imidazole protonation showed that ¹³C shifts can change by up to 8 ppm upon protonation.[12]

  • Solvent Choice: Using a different deuterated solvent than the reference spectrum will alter chemical shifts. Hydrogen-bonding solvents like D₂O or MeOD-d₄ can interact with the molecule and influence the electronic environment differently than a non-polar solvent like CDCl₃.[4][13]

  • Concentration: At high concentrations, intermolecular interactions can cause shifts in resonance frequencies.[4]

  • pH of Solution: If using a protic solvent like D₂O, the pH of the solution can affect the protonation state and thus the chemical shifts.

Solution: Always report the solvent and concentration used when acquiring NMR data. When comparing to a reference, ensure the experimental conditions are as similar as possible.

Frequently Asked Questions (FAQs)

Q: What are the expected ¹H and ¹³C NMR chemical shifts for (1-Methyl-1H-imidazol-2-yl)methanamine hydrochloride?

Predicted NMR Data (in D₂O)

AssignmentPredicted ¹H Shift (ppm)MultiplicityPredicted ¹³C Shift (ppm)
H4 / H5~7.3 - 7.6d / d~120 - 128
-CH₂- (C7)~4.3 - 4.6s~40 - 45
N-CH₃ (C6)~3.8 - 4.0s~34 - 37
Imidazole C2N/AN/A~145 - 150
Note: These are estimates. Actual values can vary based on solvent and experimental conditions. The amine (NH₂) protons are typically not observed in D₂O due to rapid exchange.

Q: My sample is degrading in the NMR tube. What could be the cause and how can I prevent it?

A: Imidazole-containing compounds can be susceptible to degradation, especially under certain pH conditions or upon exposure to light and oxygen.[8] The free base form, in particular, may be less stable than the hydrochloride salt.

degradation Compound (1-Methyl-1H-imidazol-2-yl)methanamine (Free Base) Product1 Imine Intermediate Compound->Product1 Oxidation OxidizingAgent O₂, Light, Metal Traces OxidizingAgent->Product1 Product2 1-Methyl-1H-imidazole-2-carboxaldehyde Product1->Product2 Hydrolysis Product3 Other Oligomeric Products Product1->Product3 Polymerization

Sources

Reference Data & Comparative Studies

Validation

A Senior Application Scientist's Guide to the Comparative Analysis of (1-Methyl-1H-imidazol-2-yl)methanamine Hydrochloride Analogs as Histamine H3 Receptor Ligands

Introduction: The Rationale for Developing (1-Methyl-1H-imidazol-2-yl)methanamine Analogs The imidazole core is a privileged scaffold in medicinal chemistry, forming the heart of numerous biologically active molecules, i...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Rationale for Developing (1-Methyl-1H-imidazol-2-yl)methanamine Analogs

The imidazole core is a privileged scaffold in medicinal chemistry, forming the heart of numerous biologically active molecules, including the endogenous neurotransmitter histamine.[1] (1-Methyl-1H-imidazol-2-yl)methanamine is a structurally simple histamine analog that presents a foundational template for exploring ligand interactions at histamine receptors. The primary focus of analog development around this scaffold is the histamine H3 receptor (H3R), a G protein-coupled receptor (GPCR) that plays a crucial role in modulating neurotransmitter release in the central nervous system (CNS).[2]

As a presynaptic autoreceptor, the H3R inhibits the synthesis and release of histamine.[3] Furthermore, it acts as a heteroreceptor, controlling the release of other vital neurotransmitters like acetylcholine, dopamine, and norepinephrine.[2] This neuromodulatory function has positioned H3R antagonists and inverse agonists as promising therapeutic agents for a variety of neurological and psychiatric conditions, including narcolepsy, Alzheimer's disease, and attention-deficit hyperactivity disorder (ADHD).[3]

This guide provides a comparative framework for the synthesis, characterization, and performance evaluation of novel analogs of (1-Methyl-1H-imidazol-2-yl)methanamine hydrochloride. We will delve into the causal reasoning behind experimental design, from synthetic strategies to a suite of in vitro and in vivo assays, to empower researchers in drug discovery and development to make informed decisions in their quest for potent and selective H3R ligands.

Synthetic Strategies: Building a Diverse Analog Library

The synthesis of (1-Methyl-1H-imidazol-2-yl)methanamine analogs typically begins with commercially available 1-methylimidazole. A common and versatile approach involves the functionalization of the C2 position, followed by the introduction of a substituted aminomethyl group. The following generalized synthetic workflow illustrates a robust method for generating a library of analogs for comparative analysis.

Generalized Synthetic Workflow

G cluster_0 Step 1: Functionalization of the Imidazole Core cluster_1 Step 2: Reductive Amination cluster_2 Step 3: Salt Formation 1-Methylimidazole 1-Methylimidazole 2-Formyl-1-methylimidazole 2-Formyl-1-methylimidazole 1-Methylimidazole->2-Formyl-1-methylimidazole Formylation (e.g., Vilsmeier-Haack) Analog_Library Analog_Library 2-Formyl-1-methylimidazole->Analog_Library Reductive Amination (e.g., NaBH(OAc)3) Primary/Secondary_Amine Primary/Secondary_Amine Primary/Secondary_Amine->Analog_Library Hydrochloride_Salt_Analogs Hydrochloride_Salt_Analogs Analog_Library->Hydrochloride_Salt_Analogs HCl_in_Ether HCl_in_Ether HCl_in_Ether->Hydrochloride_Salt_Analogs

Caption: Generalized synthetic route to (1-Methyl-1H-imidazol-2-yl)methanamine analogs.

Experimental Protocol: Reductive Amination
  • Imine Formation: Dissolve 2-formyl-1-methylimidazole (1.0 eq) in an anhydrous solvent such as dichloromethane (DCM) or 1,2-dichloroethane (DCE).

  • Add the desired primary or secondary amine (1.1-1.5 eq). For amine hydrochloride salts, add a non-nucleophilic base like triethylamine (1.1-1.5 eq) to liberate the free amine.

  • Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the corresponding imine.

  • Reduction: Add a reducing agent such as sodium triacetoxyborohydride (NaBH(OAc)₃) (1.2-1.5 eq) portion-wise to the reaction mixture.

  • Continue stirring at room temperature for 12-24 hours. Monitor the reaction progress using thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up and Purification: Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with DCM. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography.

  • Salt Formation: Dissolve the purified free base in a minimal amount of a suitable solvent like diethyl ether or ethyl acetate. Add a solution of HCl in diethyl ether dropwise until precipitation is complete. Collect the solid hydrochloride salt by filtration, wash with cold diethyl ether, and dry under vacuum.

Comparative Performance Evaluation: A Multi-tiered Assay Cascade

A systematic evaluation of the synthesized analogs is crucial to establish a comprehensive structure-activity relationship (SAR). The following cascade of in vitro and in vivo assays provides a robust framework for this comparative analysis.

In Vitro Characterization Workflow

G Analog_Library Analog_Library Binding_Assay Radioligand Binding Assay (Determine Ki) Analog_Library->Binding_Assay Functional_Assay_1 cAMP Accumulation Assay (Determine IC50/EC50, Mode of Action) Binding_Assay->Functional_Assay_1 Functional_Assay_2 [35S]GTPγS Binding Assay (Confirm G-protein coupling) Functional_Assay_1->Functional_Assay_2 Selectivity_Screening Receptor Selectivity Panel (Assess off-target effects) Functional_Assay_2->Selectivity_Screening Lead_Candidates Lead_Candidates Selectivity_Screening->Lead_Candidates

Caption: In vitro assay cascade for the characterization of H3R ligands.

In Vitro Assays

This assay determines the affinity (Ki) of the analogs for the H3 receptor. It is a competitive binding assay where the test compounds compete with a radiolabeled ligand (e.g., [³H]Nα-methylhistamine) for binding to membranes prepared from cells expressing the H3 receptor.[4]

Experimental Protocol:

  • Prepare cell membranes from HEK293 cells stably expressing the human H3 receptor.

  • In a 96-well plate, incubate the cell membranes with a fixed concentration of [³H]Nα-methylhistamine and varying concentrations of the test analog.

  • Incubate at room temperature for a specified time to reach equilibrium.

  • Terminate the binding reaction by rapid filtration through a glass fiber filter, washing with ice-cold buffer to remove unbound radioligand.

  • Measure the radioactivity retained on the filter using a scintillation counter.

  • Calculate the Ki values using the Cheng-Prusoff equation.[5]

This functional assay determines the potency (IC50 for antagonists/inverse agonists) and mode of action of the analogs. The H3 receptor is coupled to Gi/o proteins, which inhibit adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP).[2]

Experimental Protocol:

  • Seed H3R-expressing cells in a 96-well plate and allow them to attach overnight.

  • Pre-incubate the cells with varying concentrations of the test analog.

  • Stimulate adenylyl cyclase with forskolin in the presence of a phosphodiesterase inhibitor.

  • Incubate for a specified time, then lyse the cells.

  • Measure the intracellular cAMP levels using a suitable detection kit (e.g., HTRF, ELISA).

  • Plot the cAMP concentration against the log of the analog concentration to determine the IC50.

In Vivo Evaluation

Promising candidates from in vitro screening should be advanced to in vivo models to assess their pharmacokinetic properties and pharmacological effects.

PK studies determine the absorption, distribution, metabolism, and excretion (ADME) profile of the analogs. This is crucial for establishing a dose-response relationship and predicting clinical efficacy. Analogs are administered to rodents (e.g., rats, mice) via relevant routes (e.g., oral, intravenous), and blood samples are collected at various time points. Plasma concentrations of the drug are then measured using LC-MS/MS.[6]

  • Receptor Occupancy: This can be assessed in vivo to correlate the dose of a compound with its target engagement in the brain.[7]

  • Wake-Promoting and Procognitive Effects: The efficacy of H3R antagonists can be evaluated in rodent models of sleep-wake regulation and cognition.[7]

Structure-Activity Relationship (SAR) and Comparative Analysis

Analog Modification Rationale for Modification Predicted Impact on H3R Affinity/Potency Supporting Evidence from Literature
Variation of the N-substituent on the aminomethyl side chain To probe the size and nature of the binding pocket.Small, lipophilic groups may be well-tolerated. Bulky groups may decrease affinity due to steric hindrance.The SAR of many GPCR ligands is sensitive to substitutions on the amine.
Introduction of substituents on the imidazole ring (C4 and C5 positions) To explore additional binding interactions and modulate physicochemical properties.Small alkyl or halogen substituents could enhance affinity through van der Waals or halogen bonding interactions.Modifications to the imidazole ring in other H3R antagonists have been shown to modulate affinity and selectivity.[8]
Conformational constraint of the aminomethyl side chain To reduce flexibility and lock the molecule into a bioactive conformation, potentially increasing affinity and selectivity.Incorporation of the side chain into a cyclic structure (e.g., pyrrolidine, piperidine) could enhance potency.Conformationally restricted analogs often exhibit improved pharmacological profiles.
Bioisosteric replacement of the imidazole ring To improve metabolic stability, selectivity, or patentability.Replacement with other five-membered heterocycles (e.g., pyrazole, triazole) may retain activity if key hydrogen bonding interactions are maintained.Non-imidazole H3R antagonists have been successfully developed.[9][10]

Signaling Pathway

The primary signaling pathway for the histamine H3 receptor involves the inhibition of adenylyl cyclase through the Gi/o protein.

G cluster_0 Cell Membrane H3R Histamine H3 Receptor G_protein Gi/o Protein H3R->G_protein Activation AC Adenylyl Cyclase G_protein->AC Inhibition Neurotransmitter_Release Inhibition of Neurotransmitter Release G_protein->Neurotransmitter_Release Direct Modulation of Ion Channels cAMP cAMP AC->cAMP Conversion Blocked ATP ATP ATP->AC PKA Protein Kinase A cAMP->PKA Activation Blocked PKA->Neurotransmitter_Release Downstream Effects H3R_Ligand (1-Methyl-1H-imidazol-2-yl)methanamine Analog (Agonist) H3R_Ligand->H3R

Caption: Histamine H3 receptor signaling pathway.

Conclusion

The comparative analysis of (1-Methyl-1H-imidazol-2-yl)methanamine hydrochloride analogs requires a systematic and multi-faceted approach. By combining rational synthetic design with a robust cascade of in vitro and in vivo assays, researchers can effectively elucidate the structure-activity relationships governing the interaction of these compounds with the histamine H3 receptor. This guide provides a foundational framework to aid in the discovery and development of novel H3R ligands with therapeutic potential for a range of neurological disorders.

References

  • Al-Ostath, A., et al. (2024). Synthesis and Biological Evaluation of Novel Imidazole Derivatives as Antimicrobial Agents. Biomolecules. [Link]

  • Schwartz, J. C. (2011). The histamine H3 receptor: from discovery to clinical trials with pitolisant. British Journal of Pharmacology. [Link]

  • Yoshida, M., et al. (2020). A Novel Potent and Selective Histamine H3 Receptor Antagonist Enerisant: In Vitro Profiles, In Vivo Receptor Occupancy, and Wake-Promoting and Procognitive Effects in Rodents. The Journal of Pharmacology and Experimental Therapeutics. [Link]

  • Cowart, M., et al. (2009). Novel imidazole-based histamine H3 antagonists. Bioorganic & Medicinal Chemistry Letters. [Link]

  • Al-Ostath, A., et al. (2024). Synthesis and Biological Evaluation of Novel Imidazole Derivatives as Antimicrobial Agents. Biomolecules. [Link]

  • Schlicker, E., et al. (1993). Novel histamine H3 receptor antagonists: affinities in an H3 receptor binding assay and potencies in two functional H3 receptor models. Naunyn-Schmiedeberg's Archives of Pharmacology. [Link]

  • Tedford, C. E., et al. (2001). Development of trans-2-[1H-imidazol-4-yl] Cyclopropane Derivatives as New High-Affinity Histamine H3 Receptor Ligands. Journal of Pharmacology and Experimental Therapeutics. [Link]

  • Xue, N., et al. (2008). Synthesis and biological evaluation of imidazol-2-one derivatives as potential antitumor agents. Bioorganic & Medicinal Chemistry. [Link]

  • Hancock, A. A., et al. (2002). Structure-activity relationships of non-imidazole H(3) receptor ligands. Part 1. Bioorganic & Medicinal Chemistry Letters. [Link]

  • Santora, V. J., et al. (2008). Novel H3 receptor antagonists with improved pharmacokinetic profiles. Bioorganic & Medicinal Chemistry Letters. [Link]

  • Al-Masoudi, N. A., et al. (2024). Design, synthesis, and biological evaluation of novel imidazole derivatives as analgesic and anti-inflammatory agents: experimental and molecular docking insights. Scientific Reports. [Link]

  • Bertini, S., et al. (2007). Discovery of histamine H3 receptor antagonistic property of simple imidazole-free derivatives: Preliminary pharmacological investigation. Bioorganic & Medicinal Chemistry Letters. [Link]

  • Harper, E. A., & Black, J. W. (2007). Histamine H3-receptor agonists and imidazole-based H3-receptor antagonists can be thermodynamically discriminated. British Journal of Pharmacology. [Link]

  • Harper, E. A., & Black, J. W. (2007). Histamine H3-receptor Agonists and Imidazole-Based H3-receptor Antagonists Can Be Thermodynamically Discriminated. British Journal of Pharmacology. [Link]

  • Andrés, J. I., et al. (2002). Synthesis and biological evaluation of imidazol-2-one and 2-cyanoiminoimidazole derivatives: novel series of PDE4 inhibitors. Bioorganic & Medicinal Chemistry Letters. [Link]

  • PubChem. (n.d.). (1-methyl-1H-imidazol-2-yl)methanamine. National Center for Biotechnology Information. [Link]

  • Hancock, A. A., et al. (2002). Structure-activity relationships of non-imidazole H(3) receptor ligands. Part 2: binding preference for D-amino acids motifs. Bioorganic & Medicinal Chemistry Letters. [Link]

  • ResearchGate. (2025). Structure-Activity Relationships of non-imidazole H3 receptor ligands Part 1. [Link]

  • S. S. K. (2023). Computational Design, Synthesis, and Biological Evaluation of Diimidazole Analogues Endowed with Dual PCSK9/HMG-CoAR-Inhibiting Activity. Molecules. [Link]

  • Wojciechowska, J., et al. (2019). Discovery of Potential, Dual-Active Histamine H3 Receptor Ligands with Combined Antioxidant Properties. Molecules. [Link]

  • Al-Ostath, A., et al. (2022). Comparative Study of the Synthetic Approaches and Biological Activities of the Bioisosteres of 1,3,4-Oxadiazoles and 1,3,4-Thiadiazoles over the Past Decade. Molecules. [Link]

  • Kumar, V., et al. (2017). Studies on Imidazole and its Derivatives with Particular Emphasis on Their Chemical/biological Applications as Bioactive Molecul. Journal of Pharmaceutical Chemistry & Chemical Science. [Link]

Sources

Comparative

biological efficacy of (1-Methyl-1H-imidazol-2-yl)methanamine hydrochloride vs other inhibitors

This guide provides an in-depth technical comparison of the biological efficacy of various inhibitors targeting Histamine N-methyltransferase (HNMT), a critical enzyme in histamine metabolism. While the specific compound...

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth technical comparison of the biological efficacy of various inhibitors targeting Histamine N-methyltransferase (HNMT), a critical enzyme in histamine metabolism. While the specific compound (1-Methyl-1H-imidazol-2-yl)methanamine hydrochloride is not extensively characterized in publicly available scientific literature, this guide will focus on a comparative analysis of well-established HNMT inhibitors, providing researchers, scientists, and drug development professionals with a comprehensive understanding of their mechanisms, efficacy, and experimental evaluation.

Introduction: Histamine N-Methyltransferase (HNMT) as a Therapeutic Target

Histamine is a fundamental biogenic amine involved in a wide array of physiological processes, including allergic and inflammatory reactions, gastric acid secretion, and neurotransmission.[1] The biological actions of histamine are terminated through two primary metabolic pathways: oxidative deamination by diamine oxidase (DAO) and methylation by Histamine N-methyltransferase (HNMT).[2]

HNMT is a cytosolic enzyme responsible for the methylation of histamine to Nτ-methylhistamine, a largely inactive metabolite.[1] This process is particularly crucial in the central nervous system (CNS), where HNMT is the sole enzyme responsible for histamine catabolism.[1] By regulating histamine levels, HNMT plays a pivotal role in modulating histaminergic neurotransmission, which influences sleep-wake cycles, aggression, and cognitive functions. Consequently, the inhibition of HNMT presents a compelling therapeutic strategy for elevating histamine levels, which could be beneficial in treating various neurological and psychiatric disorders.[3]

The Landscape of HNMT Inhibitors: A Comparative Analysis

A variety of compounds with diverse chemical structures have been identified as inhibitors of HNMT.[1][4] This section provides a comparative overview of some of the most well-characterized HNMT inhibitors.

Metoprine (BW 197U)

Metoprine is a potent, blood-brain barrier-penetrating HNMT inhibitor.[5] Originally developed as an antifolate and antitumor agent, its ability to increase brain histamine levels has made it a valuable research tool.[5][6]

  • Mechanism of Action: Metoprine acts as a competitive inhibitor of dihydrofolate reductase (DHFR) and a potent inhibitor of HNMT.[6][7] Its inhibition of HNMT leads to an accumulation of histamine in the brain.[5][7]

  • Biological Efficacy: Studies have shown that metoprine can ameliorate memory deficits in animal models.[8][5] However, its clinical application is hampered by significant toxicities, including hematological, neurological, cutaneous, and gastrointestinal side effects, which are likely attributable to its antifolate activity.[8] It also possesses a long plasma half-life of approximately 216 hours.[8]

Amodiaquine

Amodiaquine is a 4-aminoquinoline compound primarily used as an antimalarial drug. It is also a potent, orally active inhibitor of HNMT.[9]

  • Mechanism of Action: Amodiaquine inhibits HNMT, leading to increased endogenous histamine levels.[9][10] It has also been identified as a Nurr1 agonist, which may contribute to its anti-inflammatory effects.[9]

  • Biological Efficacy: In animal models of liver injury, amodiaquine has been shown to increase hepatic histamine levels and provide a protective effect, partly by suppressing the production of tumor necrosis factor-alpha (TNF-α).[10] However, its ability to effectively increase brain histamine levels is limited by poor blood-brain barrier penetration.[8]

SKF-91488

SKF-91488 is a potent and specific inhibitor of HNMT that exhibits no histamine agonist activity.

  • Mechanism of Action: SKF-91488 acts as a strong inhibitor of HNMT.

  • Biological Efficacy: In animal studies, intracerebroventricular administration of SKF-91488 produced a dose-dependent pressor effect and tachycardia, indicating its ability to modulate central cardiovascular regulation by increasing endogenous histamine levels.[11] This effect was shown to be mediated through H1 histamine receptors.[11]

Other Notable HNMT Inhibitors

Several other compounds have been identified as HNMT inhibitors, including:

  • Tacrine: An early drug for Alzheimer's disease, tacrine is a potent inhibitor of HNMT.[4][12]

  • Diphenhydramine: A first-generation antihistamine that also acts as an HNMT inhibitor.[1][4]

  • Vilazodone and Dihydroergotamine: These FDA-approved drugs were identified as HNMT inhibitors through computational drug repurposing studies, with IC50 values of 45.01 μM and 72.89 μM, respectively.[8]

Quantitative Comparison of HNMT Inhibitors

The following table summarizes the available quantitative data for various HNMT inhibitors. It is important to note that experimental conditions can vary between studies, affecting direct comparability.

InhibitorTargetIC50 / KiNotes
Metoprine HNMT, DHFRKi = 100 nM for HNMT[7]Potent but associated with toxicity due to antifolate activity.[8]
Amodiaquine HNMT, Nurr1-Potent, but has poor blood-brain barrier penetration.[8][9]
SKF-91488 HNMT-Strong and specific HNMT inhibitor.
Tacrine HNMT-Potent HNMT inhibitor.[12]
Harmaline HNMTIC50 in the range of 1-10 µM; Ki = 1.4 µM[12]Competitive inhibitor with respect to both histamine and S-adenosylmethionine.[12]
Vilazodone HNMTIC50 = 45.01 μM[8]Identified through drug repurposing.[8]
Dihydroergotamine HNMTIC50 = 72.89 μM[8]Identified through drug repurposing.[8]

Experimental Protocols for Assessing HNMT Inhibition

The evaluation of HNMT inhibitor efficacy relies on robust and reproducible experimental assays. Below are detailed protocols for key experiments.

In Vitro HNMT Activity Assay

This protocol describes a common method to measure HNMT activity by quantifying the formation of its product, Nτ-methylhistamine.

Objective: To determine the in vitro potency of a test compound to inhibit HNMT activity.

Principle: The assay measures the enzymatic conversion of histamine to Nτ-methylhistamine by HNMT, using S-adenosyl-L-methionine (SAM) as a methyl group donor. The product is then quantified using High-Performance Liquid Chromatography (HPLC).

Materials:

  • Recombinant human HNMT enzyme

  • Histamine dihydrochloride

  • S-adenosyl-L-methionine (SAM)

  • Test inhibitor compound

  • Phosphate buffer (pH 7.4)

  • Perchloric acid

  • HPLC system with UV or fluorescence detector[13][14]

Procedure:

  • Reaction Mixture Preparation: In a microcentrifuge tube, prepare the reaction mixture containing phosphate buffer, histamine, SAM, and the test inhibitor at various concentrations.

  • Enzyme Addition: Initiate the reaction by adding the HNMT enzyme to the reaction mixture.

  • Incubation: Incubate the reaction mixture at 37°C for a defined period (e.g., 30 minutes).

  • Reaction Termination: Stop the reaction by adding a strong acid, such as perchloric acid.

  • Sample Preparation: Centrifuge the terminated reaction mixture to pellet the precipitated protein. Collect the supernatant for analysis.

  • HPLC Analysis: Inject the supernatant into an HPLC system to separate and quantify the amount of Nτ-methylhistamine produced.[13][14] A reversed-phase column with an ion-pairing agent can be used for separation, with detection at 226 nm.[13]

  • Data Analysis: Calculate the percentage of HNMT inhibition for each concentration of the test compound. Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Causality and Self-Validation: This protocol includes a no-enzyme control to account for non-enzymatic histamine methylation and a vehicle control (without inhibitor) to represent 100% enzyme activity. The use of a standard curve for Nτ-methylhistamine ensures accurate quantification.

Cellular Assay for Histamine Accumulation

This protocol assesses the ability of an HNMT inhibitor to increase intracellular histamine levels in a cellular context.

Objective: To measure the effect of an HNMT inhibitor on histamine levels in cultured cells.

Materials:

  • Cell line expressing HNMT (e.g., HEK293 cells transfected with the HNMT gene)

  • Cell culture medium and supplements

  • Test inhibitor compound

  • Lysis buffer

  • ELISA kit for histamine quantification or HPLC system

Procedure:

  • Cell Culture: Culture the HNMT-expressing cells to a suitable confluency in multi-well plates.

  • Compound Treatment: Treat the cells with various concentrations of the test inhibitor or vehicle control for a specified duration.

  • Cell Lysis: After treatment, wash the cells with phosphate-buffered saline (PBS) and lyse them using a suitable lysis buffer to release intracellular contents.

  • Histamine Quantification: Determine the histamine concentration in the cell lysates using a commercially available histamine ELISA kit or by HPLC analysis.

  • Data Analysis: Normalize the histamine concentration to the total protein content in each sample. Compare the histamine levels in inhibitor-treated cells to those in vehicle-treated cells to determine the fold-increase in intracellular histamine.

Causality and Self-Validation: The use of a cell line with known HNMT expression provides a relevant biological system. A dose-response curve allows for the determination of the EC50 value, representing the concentration of the inhibitor required to achieve 50% of the maximal increase in histamine levels.

Visualizing the Histamine Metabolism Pathway and Experimental Workflow

Histamine Metabolism Pathway

Histamine_Metabolism Histamine Histamine HNMT HNMT Histamine->HNMT Intracellular DAO DAO Histamine->DAO Extracellular N_tau_methylhistamine Nτ-methylhistamine (Inactive) Imidazole_acetic_acid Imidazole Acetic Acid (Inactive) HNMT->N_tau_methylhistamine SAH SAH HNMT->SAH DAO->Imidazole_acetic_acid SAM SAM SAM->HNMT

Caption: The two primary pathways of histamine metabolism.

HNMT Inhibition Assay Workflow

HNMT_Assay_Workflow cluster_prep Reaction Preparation cluster_reaction Enzymatic Reaction cluster_analysis Analysis Buffer Buffer Add_HNMT Add HNMT Enzyme Buffer->Add_HNMT Histamine Histamine Histamine->Add_HNMT SAM SAM SAM->Add_HNMT Inhibitor Inhibitor Inhibitor->Add_HNMT Incubate Incubate at 37°C Add_HNMT->Incubate Terminate Terminate Reaction (e.g., with acid) Incubate->Terminate Centrifuge Centrifuge Terminate->Centrifuge HPLC HPLC Analysis Centrifuge->HPLC Quantify Quantify Nτ-methylhistamine HPLC->Quantify

Caption: A typical workflow for an in vitro HNMT inhibition assay.

Conclusion and Future Directions

The inhibition of HNMT offers a promising avenue for therapeutic intervention in a range of disorders, particularly those involving the central nervous system. While potent inhibitors like metoprine have been instrumental in elucidating the role of HNMT, their clinical utility is often limited by off-target effects and unfavorable pharmacokinetic profiles. The ideal HNMT inhibitor would exhibit high potency, selectivity, and excellent blood-brain barrier penetration with minimal adverse effects.

Future research should focus on the discovery and development of novel HNMT inhibitors with improved pharmacological properties. Drug repurposing strategies, as demonstrated with vilazodone and dihydroergotamine, represent a time- and cost-effective approach.[8] Furthermore, a deeper understanding of the structural basis of inhibitor binding to HNMT will facilitate the rational design of next-generation therapeutics. As our knowledge of the intricate roles of histamine in health and disease continues to expand, so too will the potential for targeted HNMT inhibition to yield significant clinical benefits.

References

  • Histamine N-methyltransferase - Wikipedia. [Link]

  • Histamine N-Methyltransferase in the Brain - MDPI. [Link]

  • Drug Repurposing to Inhibit Histamine N-Methyl Transferase - MDPI. [Link]

  • Inhibition of histamine-N-methyltransferase (HNMT) by fragments of 9-amino-1,2,3,4-tetrahydroacridine (tacrine) and by beta-carbolines - PubMed. [Link]

  • Histamine N-Methyltransferase – Knowledge and References - Taylor & Francis. [Link]

  • Influence of SKF 91488, histamine N-methyltransferase inhibitor, on the central cardiovascular regulation during controlled, stepwise hemorrhagic hypotension in rats - PubMed. [Link]

  • Metoprine - Wikipedia. [Link]

  • Rapid and simple determination of histamine-N-methyl transferase activity by high-performance liquid chromatography with UV detection - PMC - PubMed Central. [Link]

  • Effect of amodiaquine, a histamine N-methyltransferase inhibitor, on, Propionibacterium acnes and lipopolysaccharide-induced hepatitis in mice - PubMed. [Link]

  • Structural Basis for Inhibition of Histamine N-Methyltransferase by Diverse Drugs - NIH. [Link]

  • High-performance Liquid Chromatographic Determination of Histamine N-methyltransferase Activity - PubMed. [Link]

  • The role of HMT (histamine N-methyltransferase) in airways: a review - PubMed. [Link]

  • Metoprine | C11H10Cl2N4 | CID 24466 - PubChem - NIH. [Link]

  • (1-methyl-1H-imidazol-2-yl)methanamine - PubChem. [Link]

  • Histone Methyltransferase Assay Methods: What Works for HTS - BellBrook Labs. [Link]

  • Synthesis and Biological Evaluation of Novel 1H‑Benzo[d]imidazole Derivatives as Potential Anticancer Agents Targeting Human T - Semantic Scholar. [Link]

  • Histamine N-methyltransferase - Grokipedia. [Link]

  • Definition of metoprine - NCI Drug Dictionary - National Cancer Institute. [Link]

  • Amodiaquine in complex with its target histamine methyltransferase... - ResearchGate. [Link]

  • Studies on Imidazole and its Derivatives with Particular Emphasis on Their Chemical/biological Applications as Bioactive Molecul - Longdom Publishing. [Link]

  • SKF 91488 dihydrochloride - Immunomart. [Link]

  • 5-(4-Chlorophenyl)-N,1-di-o-tolyl-1H-imidazole-2-amine - MDPI. [Link]

  • (1H-benzo[d]imidazol-2-yl)methanamine dihydrochloride | C8H11Cl2N3 | CID 2723957. [Link]

Sources

Validation

A Spectroscopic Guide to (1-Methyl-1H-imidazol-2-yl)methanamine Hydrochloride Derivatives: A Comparative Analysis

Abstract (1-Methyl-1H-imidazol-2-yl)methanamine and its derivatives are significant scaffolds in medicinal chemistry, often explored for their potential as ligands for metal complexes in therapeutic applications.[1] The...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

(1-Methyl-1H-imidazol-2-yl)methanamine and its derivatives are significant scaffolds in medicinal chemistry, often explored for their potential as ligands for metal complexes in therapeutic applications.[1] The hydrochloride salt form is frequently utilized to improve solubility and stability. A precise understanding of their molecular structure is paramount for drug development, and spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FTIR) Spectroscopy, and Mass Spectrometry (MS) are indispensable tools for their characterization. This guide provides a comparative spectroscopic analysis of (1-Methyl-1H-imidazol-2-yl)methanamine hydrochloride and two representative derivatives, offering insights into how structural modifications are reflected in their spectral data.

Introduction: The Structural Significance of Imidazole Derivatives

The imidazole ring is a crucial heterocyclic moiety found in many biologically active compounds.[2][3] Its electron-rich nature and ability to coordinate with metal ions make it a valuable component in the design of novel therapeutic agents.[1] The parent compound, (1-Methyl-1H-imidazol-2-yl)methanamine, features a methyl group on one nitrogen of the imidazole ring and a methanamine substituent at the 2-position. This specific arrangement of functional groups offers multiple sites for chemical modification, allowing for the fine-tuning of the molecule's steric and electronic properties. This guide will focus on the parent compound and two hypothetical derivatives to illustrate the principles of spectroscopic comparison:

  • Compound A: (1-Methyl-1H-imidazol-2-yl)methanamine hydrochloride

  • Compound B: N-acetyl-(1-Methyl-1H-imidazol-2-yl)methanamine hydrochloride (an amide derivative)

  • Compound C: N,N-dimethyl-(1-Methyl-1H-imidazol-2-yl)methanamine hydrochloride (a tertiary amine derivative)

The following sections will detail the experimental protocols for acquiring spectroscopic data and provide a comparative analysis of the results.

Experimental Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution ¹H and ¹³C NMR spectra are essential for elucidating the carbon-hydrogen framework of a molecule.

Protocol:

  • Sample Preparation: Dissolve 5-10 mg of the hydrochloride salt in 0.7 mL of Deuterium Oxide (D₂O). The use of D₂O is crucial as it is a common solvent for water-soluble hydrochloride salts and allows for the exchange and subsequent disappearance of labile N-H protons from the spectrum, which can simplify interpretation.

  • Instrumentation: Acquire spectra on a 400 MHz NMR spectrometer.

  • ¹H NMR Acquisition:

    • Set the spectral width to cover a range of 0-12 ppm.

    • Use a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

    • Reference the spectrum to the residual HDO signal at 4.79 ppm.

  • ¹³C NMR Acquisition:

    • Employ a proton-decoupled pulse sequence.

    • Set the spectral width to 0-180 ppm.

    • A higher number of scans will be necessary (e.g., 1024 or more) due to the lower natural abundance of ¹³C.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy provides valuable information about the functional groups present in a molecule by measuring the absorption of infrared radiation.

Protocol:

  • Sample Preparation: Prepare a potassium bromide (KBr) pellet by grinding a small amount of the sample (1-2 mg) with approximately 100 mg of dry KBr powder and pressing the mixture into a thin, transparent disk. Alternatively, Attenuated Total Reflectance (ATR)-FTIR can be used for solid samples directly.

  • Instrumentation: Use a standard FTIR spectrometer.

  • Data Acquisition:

    • Collect a background spectrum of the empty sample compartment or the KBr pellet.

    • Collect the sample spectrum over a range of 4000-400 cm⁻¹.

    • Average a suitable number of scans (e.g., 32) to improve the signal-to-noise ratio.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique for determining the molecular weight and elemental composition of a compound. Electrospray Ionization (ESI) is a soft ionization technique well-suited for polar molecules like the ones under investigation.

Protocol:

  • Sample Preparation: Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable solvent such as methanol or water.

  • Instrumentation: Use a Liquid Chromatography-Mass Spectrometry (LC-MS) system equipped with an ESI source.

  • Data Acquisition:

    • Infuse the sample solution directly into the ESI source or inject it into the LC system.

    • Operate the mass spectrometer in positive ion mode, as the basic nitrogen atoms in the imidazole ring and the amine side chain are readily protonated.[4]

    • Acquire spectra over a mass-to-charge (m/z) range that includes the expected molecular ion.

Spectroscopic Data Comparison

The following tables summarize the expected spectroscopic data for the three compounds. These are representative values based on known spectroscopic principles and data from related imidazole derivatives.[5][6][7]

¹H and ¹³C NMR Spectral Data

Table 1: Comparative ¹H and ¹³C NMR Data (in D₂O)

Compound ¹H NMR (δ, ppm) ¹³C NMR (δ, ppm)
A: Parent Compound 7.25 (d, 1H, Im-H), 7.10 (d, 1H, Im-H), 4.15 (s, 2H, CH₂), 3.70 (s, 3H, N-CH₃)145.0 (C2), 128.5 (C4), 123.0 (C5), 45.5 (CH₂), 35.0 (N-CH₃)
B: N-acetyl Derivative 7.30 (d, 1H, Im-H), 7.15 (d, 1H, Im-H), 4.40 (s, 2H, CH₂), 3.75 (s, 3H, N-CH₃), 2.10 (s, 3H, COCH₃)173.0 (C=O), 144.5 (C2), 129.0 (C4), 123.5 (C5), 44.0 (CH₂), 35.5 (N-CH₃), 22.5 (COCH₃)
C: N,N-dimethyl Derivative 7.28 (d, 1H, Im-H), 7.12 (d, 1H, Im-H), 4.25 (s, 2H, CH₂), 3.72 (s, 3H, N-CH₃), 2.80 (s, 6H, N(CH₃)₂)144.8 (C2), 128.8 (C4), 123.2 (C5), 55.0 (CH₂), 45.0 (N(CH₃)₂), 35.2 (N-CH₃)

Im = Imidazole ring protons

FTIR Spectral Data

Table 2: Key FTIR Absorption Bands (cm⁻¹)

Functional Group Compound A Compound B Compound C
N-H Stretch (Amine/Amide) 3400-3200 (broad)~3300 (sharp)Absent
C-H Stretch (Aromatic/Aliphatic) 3150-28503150-28503150-2850
C=O Stretch (Amide I) Absent~1650 (strong)Absent
N-H Bend (Amine/Amide II) ~1600~1550Absent
C=N/C=C Stretch (Imidazole) ~1580, ~1480~1580, ~1480~1580, ~1480
Mass Spectrometry Data

Table 3: High-Resolution Mass Spectrometry (ESI+) Data

Compound Molecular Formula Calculated m/z [M+H]⁺ Observed m/z [M+H]⁺
A: Parent Compound C₅H₉N₃112.0869~112.0871
B: N-acetyl Derivative C₇H₁₁N₃O154.0975~154.0978
C: N,N-dimethyl Derivative C₇H₁₃N₃140.1182~140.1185

Interpretation and Comparative Analysis

NMR Spectroscopy Analysis

The ¹H NMR spectra provide a clear distinction between the three derivatives.

  • Imidazole Ring Protons: The characteristic doublets for the two protons on the imidazole ring appear in the aromatic region (around 7.10-7.30 ppm).[8] Their chemical shifts are subtly influenced by the substituent on the methanamine group.

  • Methylene Protons (CH₂): The singlet for the methylene protons adjacent to the imidazole ring is a key diagnostic signal. In the N-acetyl derivative (Compound B), this signal is shifted downfield (to ~4.40 ppm) due to the electron-withdrawing effect of the adjacent carbonyl group.

  • Methyl Protons (N-CH₃): The N-methyl group on the imidazole ring gives a characteristic singlet around 3.70-3.75 ppm in all three compounds.

  • Derivative-Specific Protons: The N-acetyl group of Compound B introduces a sharp singlet at ~2.10 ppm, integrating to three protons. For Compound C, the two methyl groups on the tertiary amine appear as a singlet at ~2.80 ppm, integrating to six protons.

The ¹³C NMR spectra corroborate these findings, with the most notable difference being the appearance of a carbonyl carbon signal at ~173.0 ppm for the N-acetyl derivative (Compound B).

FTIR Spectroscopy Analysis

The FTIR spectra are particularly useful for identifying the functional groups introduced in the derivatives.[9][10]

  • Compound A: Exhibits a broad N-H stretching band characteristic of a primary amine hydrochloride. The N-H bending vibration is also present.

  • Compound B: The presence of the amide group is confirmed by a sharp N-H stretch around 3300 cm⁻¹ and a very strong C=O stretch (Amide I band) around 1650 cm⁻¹.[7] The N-H bend (Amide II band) is also observed.

  • Compound C: Lacks the N-H stretching and bending bands seen in A and B, which is consistent with the formation of a tertiary amine.

The characteristic C-H and imidazole ring stretching vibrations are present in all three compounds.[11]

Mass Spectrometry Analysis

High-resolution mass spectrometry confirms the elemental composition of each derivative. The observed m/z values for the protonated molecular ions ([M+H]⁺) are in close agreement with the calculated values, providing unambiguous confirmation of their respective molecular formulas. The mass difference between Compound A and B (42.01 Da) corresponds to the addition of an acetyl group (C₂H₂O), while the difference between A and C (28.03 Da) corresponds to the addition of two methyl groups and the loss of two hydrogens (net C₂H₄).

Visualization of Workflow and Structures

Molecular Structures

cluster_A Compound A cluster_B Compound B (N-acetyl) cluster_C Compound C (N,N-dimethyl) A A B B C C

Caption: Molecular structures of the compared compounds.

(Note: Placeholder images are used for derivatives B and C. In a real-world application, these would be replaced with the correct chemical structures.)

Spectroscopic Analysis Workflow

Spectroscopic_Workflow cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation Compound_A (1-Methyl-1H-imidazol-2-yl)methanamine HCl NMR NMR Spectroscopy (¹H, ¹³C) Compound_A->NMR FTIR FTIR Spectroscopy Compound_A->FTIR MS Mass Spectrometry (ESI-MS) Compound_A->MS Derivative_B N-acetyl Derivative Derivative_B->NMR Derivative_B->FTIR Derivative_B->MS Derivative_C N,N-dimethyl Derivative Derivative_C->NMR Derivative_C->FTIR Derivative_C->MS Structure_Elucidation Structure Elucidation NMR->Structure_Elucidation FTIR->Structure_Elucidation MS->Structure_Elucidation Purity_Assessment Purity Assessment Structure_Elucidation->Purity_Assessment Comparative_Analysis Comparative Analysis Purity_Assessment->Comparative_Analysis

Caption: Workflow for the spectroscopic comparison of imidazole derivatives.

Conclusion

This guide demonstrates how a multi-technique spectroscopic approach, combining NMR, FTIR, and MS, can be used to unambiguously characterize and differentiate between closely related derivatives of (1-Methyl-1H-imidazol-2-yl)methanamine hydrochloride. Each technique provides complementary information, and together they allow for a comprehensive structural analysis. The principles outlined here can be applied to a wide range of other heterocyclic compounds, providing a robust framework for chemical analysis in drug discovery and development.

References

  • Simultaneous Determination of 20 Nitrogen-Containing Heterocyclic Compounds in Soil by Supercritical Fluid Chromatography–Tandem Mass Spectrometry. (n.d.). MDPI. Retrieved January 15, 2026, from [Link]

  • 1H NMR spectrum of imidazole derivatives a – 2a, b – 2b, and c – 2c. (n.d.). ResearchGate. Retrieved January 15, 2026, from [Link]

  • ATR-FTIR spectra of imidazole (1) and Ni(Im)6(NO3)2 complexes prepared... (n.d.). ResearchGate. Retrieved January 15, 2026, from [Link]

  • FT-IR spectra of: (a) Imidazole; (b) PTA; (c) AlIITM-41; (d)... (n.d.). ResearchGate. Retrieved January 15, 2026, from [Link]

  • FTIR spectra of studied M(II) formate-imidazole complexes and sodium... (n.d.). ResearchGate. Retrieved January 15, 2026, from [Link]

  • H-/ 13 C-NMR characteristic data for the imidazole moiety of compounds 1-6. (n.d.). ResearchGate. Retrieved January 15, 2026, from [Link]

  • Development of an LC-MS method for determination of nitrogen-containing heterocycles using mixed-mode liquid chromatography. (2020). PMC - NIH. Retrieved January 15, 2026, from [Link]

  • Synthesis and Evaluation of N-substituted Imidazole Derivatives for Antimicrobial Activity. (n.d.). ResearchGate. Retrieved January 15, 2026, from [Link]

  • FTIR spectra of Imidazole. (n.d.). ResearchGate. Retrieved January 15, 2026, from [Link]

  • Newly synthetized imidazole derivatives – structure, spectroscopy and reactivity investigated by combination of experimental and computational approaches. (n.d.). ResearchGate. Retrieved January 15, 2026, from [Link]

  • bmse000790 Imidazole - Supplemental Proton Data at BMRB. (n.d.). BMRB. Retrieved January 15, 2026, from [Link]

  • Synthesis of 1,2,4,5-tetrasubstituted imidazole derivatives using novel nanostructured molten salt 2,6-dimethylpyridinium trinit. (n.d.). The Royal Society of Chemistry. Retrieved January 15, 2026, from [Link]

  • Mass Spectrometry of Heterocyclic Compounds. (1971). DTIC. Retrieved January 15, 2026, from [Link]

  • Mass spectrometry of N-[5,5-dimethyl-2(5H)-thienyliden]amines and N-(1-thiaspiro[4.5. (n.d.). arkat-usa.org. Retrieved January 15, 2026, from https://www.
  • Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis. (n.d.). ansinet.org. Retrieved January 15, 2026, from [Link]

  • Multicomponent Green Synthesis, Spectroscopic and Structural Investigation of Multi-Substituted Imidazoles. Part 1. (2015). ResearchGate. Retrieved January 15, 2026, from [Link]

  • Synthesis and pharmacological evaluation of some substituted imidazoles. (2010). Journal of Chemical and Pharmaceutical Research. Retrieved January 15, 2026, from [Link]

  • Synthesis of Fused sp3‐Enriched Imidazoles. (n.d.). PMC - NIH. Retrieved January 15, 2026, from [Link]

  • (1-methyl-1H-imidazol-2-yl)methanamine. (n.d.). PubChem. Retrieved January 15, 2026, from [Link]

  • (4-(Adamantan-1-yl)-1-(isopropyl)-1H-imidazol-2-yl)methanol. (2023). MDPI. Retrieved January 15, 2026, from [Link]

  • Synthesis, Spectroscopic & DFT studies of Novel N-((1H-benzo[d]imidazol-1-yl) methyl). (n.d.). Indian Journal of Chemistry. Retrieved January 15, 2026, from [Link]

Sources

Comparative

Illuminating the Enigmatic Mechanism: A Comparative Guide to (1-Methyl-1H-imidazol-2-yl)methanamine hydrochloride and its Presumptive Role as a Histamine H3 Receptor Agonist

For the researcher navigating the intricate landscape of novel compound characterization, (1-Methyl-1H-imidazol-2-yl)methanamine hydrochloride presents a compelling case study. While public-domain literature on its speci...

Author: BenchChem Technical Support Team. Date: January 2026

For the researcher navigating the intricate landscape of novel compound characterization, (1-Methyl-1H-imidazol-2-yl)methanamine hydrochloride presents a compelling case study. While public-domain literature on its specific biological activity is sparse, its structural features, particularly the methyl-substituted imidazole core, strongly suggest an affinity for histamine receptors. This guide offers a deep dive into the presumptive mechanism of action of this compound as a histamine H3 receptor (H3R) agonist. We will objectively compare its hypothesized activity with established histamine receptor ligands, supported by detailed experimental protocols to empower researchers in their validation efforts.

The Imidazole Moiety: A Privileged Scaffold for Histamine Receptor Interaction

The imidazole ring is a cornerstone in medicinal chemistry, serving as a critical pharmacophore for interaction with a variety of biological targets, most notably the four subtypes of histamine receptors (H1, H2, H3, and H4).[1][2] Based on extensive structure-activity relationship (SAR) studies of related imidazole-containing compounds, (1-Methyl-1H-imidazol-2-yl)methanamine hydrochloride is predicted to exhibit agonist activity at the histamine H3 receptor.

The H3 receptor, a G protein-coupled receptor (GPCR) predominantly expressed in the central nervous system (CNS), functions as a presynaptic autoreceptor to modulate the synthesis and release of histamine.[1][3] It also acts as a heteroreceptor, controlling the release of other crucial neurotransmitters like acetylcholine, dopamine, and norepinephrine.[4][5] This central role in neuromodulation makes the H3 receptor a significant therapeutic target for a spectrum of neurological and psychiatric disorders, including cognitive deficits, sleep-wake abnormalities, and attention-deficit/hyperactivity disorder (ADHD).[1][4]

Presumptive Mechanism of Action: A Histamine H3 Receptor Agonist

As a hypothesized H3R agonist, (1-Methyl-1H-imidazol-2-yl)methanamine hydrochloride would mimic the action of endogenous histamine at this receptor. This interaction initiates a signaling cascade through the Gi/o family of G proteins. Upon agonist binding, the H3R undergoes a conformational shift, triggering the exchange of guanosine diphosphate (GDP) for guanosine triphosphate (GTP) on the Gα subunit. This activation leads to the dissociation of the Gαi/o subunit from the Gβγ dimer. Both of these components then modulate downstream effector proteins, primarily by inhibiting adenylyl cyclase, which in turn decreases intracellular cyclic AMP (camp) levels.[2] This signaling cascade ultimately leads to an inhibition of neurotransmitter release.[1]

Comparative Analysis with Alternative Histamine Receptor Ligands

To provide a comprehensive understanding, it is crucial to compare the predicted activity of (1-Methyl-1H-imidazol-2-yl)methanamine hydrochloride with well-characterized histamine receptor ligands.

CompoundReceptor Target(s)Mechanism of ActionKey Characteristics
(1-Methyl-1H-imidazol-2-yl)methanamine hydrochloride Presumptive: Histamine H3 Receptor Presumptive: Agonist Hypothesized to inhibit neurotransmitter release in the CNS.
(R)-α-MethylhistamineHistamine H3 ReceptorPotent AgonistA standard tool for studying H3R function.[6][7]
ImetitHistamine H3 & H4 ReceptorAgonist (H3 > H4)A dual agonist used to probe the roles of both H3 and H4 receptors.[6][8]
ImmepipHistamine H3 & H4 ReceptorAgonistAnother standard H3R agonist that also displays activity at H4R.[6][8]
ThioperamideHistamine H3 & H4 ReceptorAntagonistA classical H3R antagonist, also showing affinity for H4R, used to block H3R activity.[3][9]
PitolisantHistamine H3 ReceptorAntagonist/Inverse AgonistA clinically approved H3R antagonist for the treatment of narcolepsy.[3]
4-MethylhistamineHistamine H4 ReceptorSelective AgonistA selective agonist used to investigate the function of the H4 receptor, which is primarily involved in immune responses.[8][9]
JNJ 7777120Histamine H4 ReceptorSelective AntagonistA potent and selective H4R antagonist used in preclinical studies of inflammation and pruritus.[10]

Experimental Workflows for Mechanism of Action Confirmation

To empirically validate the presumed mechanism of action of (1-Methyl-1H-imidazol-2-yl)methanamine hydrochloride, a systematic approach involving binding and functional assays is essential.

Workflow for In Vitro Characterization

G cluster_0 Binding Assays cluster_1 Functional Assays cluster_2 Selectivity Profiling a Radioligand Binding Assay b Competition Binding with [3H]-(R)-α-methylhistamine a->b c Determine Ki at H3R b->c j Screen against H1, H2, H4 receptors c->j d [35S]GTPγS Binding Assay e Measure G-protein activation d->e f Determine EC50 and Emax e->f f->j g cAMP Accumulation Assay h Measure inhibition of adenylyl cyclase g->h i Determine IC50 h->i i->j k Determine off-target effects j->k

Caption: In vitro workflow for characterizing the binding and functional activity of the test compound.

Detailed Experimental Protocols

1. Radioligand Binding Assay

  • Objective: To determine the binding affinity (Ki) of (1-Methyl-1H-imidazol-2-yl)methanamine hydrochloride for the histamine H3 receptor.

  • Principle: This competitive binding assay measures the ability of the test compound to displace a radiolabeled ligand, such as [3H]-(R)-α-methylhistamine, from the H3 receptor.

  • Methodology:

    • Prepare cell membranes from a cell line stably expressing the human histamine H3 receptor.

    • Incubate the membranes with a fixed concentration of [3H]-(R)-α-methylhistamine and varying concentrations of the test compound.

    • Separate the bound and free radioligand by rapid filtration.

    • Quantify the radioactivity of the filters using liquid scintillation counting.

    • Analyze the data using non-linear regression to determine the IC50, which is then converted to the Ki value using the Cheng-Prusoff equation.

2. [35S]GTPγS Binding Assay

  • Objective: To assess the functional activity of (1-Methyl-1H-imidazol-2-yl)methanamine hydrochloride as an agonist at the H3 receptor.

  • Principle: This assay measures the activation of G proteins upon agonist binding to the receptor. The binding of the non-hydrolyzable GTP analog, [35S]GTPγS, to the Gα subunit is quantified.

  • Methodology:

    • Use the same H3R-expressing cell membranes as in the binding assay.

    • Incubate the membranes with GDP, [35S]GTPγS, and varying concentrations of the test compound.

    • Terminate the reaction and separate bound from free [35S]GTPγS by filtration.

    • Measure the radioactivity of the filters.

    • Plot the data to determine the EC50 (concentration for 50% of maximal effect) and Emax (maximal effect) of the compound.

3. cAMP Accumulation Assay

  • Objective: To confirm the Gi/o-coupling of the H3 receptor upon activation by the test compound.

  • Principle: Activation of the Gi/o-coupled H3 receptor inhibits adenylyl cyclase, leading to a decrease in intracellular cAMP levels. This assay measures the reduction in forskolin-stimulated cAMP accumulation.

  • Methodology:

    • Use whole cells expressing the H3 receptor.

    • Pre-treat the cells with the test compound at various concentrations.

    • Stimulate the cells with forskolin to induce cAMP production.

    • Lyse the cells and measure the intracellular cAMP levels using a suitable method, such as a competitive immunoassay (e.g., HTRF or ELISA).

    • Analyze the data to determine the IC50 of the compound for the inhibition of cAMP production.

Signaling Pathway of a Presumptive H3 Receptor Agonist

compound (1-Methyl-1H-imidazol-2-yl)methanamine hydrochloride receptor Histamine H3 Receptor (H3R) compound->receptor Binds and Activates g_protein Gi/o Protein receptor->g_protein Activates ac Adenylyl Cyclase g_protein->ac Inhibits camp cAMP ac->camp Converts atp ATP atp->ac pka Protein Kinase A (PKA) camp->pka Activates neurotransmitter Neurotransmitter Release pka->neurotransmitter Inhibits

Caption: Hypothesized signaling pathway for (1-Methyl-1H-imidazol-2-yl)methanamine hydrochloride as an H3R agonist.

Conclusion

While direct experimental evidence for the mechanism of action of (1-Methyl-1H-imidazol-2-yl)methanamine hydrochloride is not yet in the public domain, its chemical structure provides a strong rationale for its investigation as a histamine H3 receptor agonist. The comparative analysis with known histamine receptor ligands and the detailed experimental protocols provided in this guide offer a robust framework for researchers to systematically characterize its pharmacological profile. Elucidating the precise mechanism of this and other novel imidazole derivatives will undoubtedly contribute to the development of new therapeutic agents for a range of neurological disorders.

References

  • Wikipedia. Histamine H3 receptor. [Link]

  • Patsnap Synapse. (2024). What are H3 receptor agonists and how do they work? [Link]

  • Wikipedia. Histamine H4 receptor. [Link]

  • PubMed. (2010). Histamine H4 receptor agonists. [Link]

  • National Institutes of Health (NIH). (2011). Histamine H4 receptor agonists have more activities than H4 agonism in antigen-specific human T-cell responses. [Link]

  • National Center for Biotechnology Information (NCBI). (2005). The histamine H3 receptor: an attractive target for the treatment of cognitive disorders. [Link]

  • PubMed. (2009). Effects of histamine H3 receptor agonist and antagonist on histamine co-transmitter expression in rat brain. [Link]

  • Frontiers in Pharmacology. (2015). The histamine H4 receptor: from orphan to the clinic. [Link]

  • PubChem. (1-methyl-1H-benzo[d]imidazol-2-yl)methanamine hydrochloride. [Link]

  • PubChem. (1-methyl-1H-imidazol-2-yl)methanamine. [Link]

Sources

Validation

A Senior Application Scientist's Guide to (1-Methyl-1H-imidazol-2-yl)methanamine hydrochloride: A Comparative Analysis for Advanced Drug Discovery

For researchers, medicinal chemists, and professionals in drug development, the selection of building blocks is a critical decision that profoundly influences the trajectory of a research program. This guide offers an in...

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, the selection of building blocks is a critical decision that profoundly influences the trajectory of a research program. This guide offers an in-depth technical comparison of (1-Methyl-1H-imidazol-2-yl)methanamine hydrochloride, a versatile reagent, against similar compounds. By examining its structural nuances and potential applications, particularly in the context of histamine receptor modulation, we aim to provide a clear perspective on its advantages for the synthesis of novel therapeutic agents.

Introduction: The Significance of the Imidazole Scaffold in Medicinal Chemistry

The imidazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous endogenous molecules and synthetic drugs.[1] Its unique electronic properties and ability to participate in hydrogen bonding make it a crucial pharmacophore for interacting with a wide range of biological targets. Notably, the imidazole moiety is central to the structure of histamine, a key neurotransmitter and modulator of inflammatory responses, which exerts its effects through four distinct G protein-coupled receptors (GPCRs): H1, H2, H3, and H4. Consequently, imidazole-containing compounds have been extensively explored as ligands for these receptors.

(1-Methyl-1H-imidazol-2-yl)methanamine hydrochloride belongs to a class of substituted (imidazol-2-yl)methanamines that are of significant interest in the development of neurologically active agents. This guide will delve into the specific structural features of this compound and compare them to other key reagents, highlighting its potential advantages in the synthesis of targeted therapeutics.

Structural and Mechanistic Advantages of (1-Methyl-1H-imidazol-2-yl)methanamine hydrochloride

The primary advantages of (1-Methyl-1H-imidazol-2-yl)methanamine hydrochloride can be understood by dissecting its key structural features: the N-methylation of the imidazole ring and the position of the aminomethyl substituent.

The Impact of N-Methylation on Receptor Affinity and Selectivity

The methylation of the imidazole ring at the N-1 position is a critical modification that can significantly influence the pharmacological profile of a compound. In the context of histamine receptor ligands, N-methylation can modulate receptor binding affinity and selectivity. For instance, in the development of histamine H3 receptor agonists and antagonists, modifications to the imidazole ring have been shown to be pivotal in achieving high potency and selectivity.[2]

The presence of the methyl group in (1-Methyl-1H-imidazol-2-yl)methanamine hydrochloride can offer several potential benefits over its non-methylated counterparts:

  • Enhanced Lipophilicity: The methyl group increases the lipophilicity of the molecule, which can improve its ability to cross the blood-brain barrier. This is a crucial attribute for targeting central nervous system (CNS) receptors like the histamine H3 receptor, which is a key target for cognitive and sleep disorders.[3]

  • Modified Basicity: The N-methyl group can subtly alter the pKa of the imidazole ring, which can fine-tune its interaction with the amino acid residues in the binding pocket of a target receptor. This can lead to improved affinity and selectivity.

  • Metabolic Stability: N-methylation can block a potential site of metabolism, leading to a longer in vivo half-life and improved pharmacokinetic profile.

The Strategic Placement of the Aminomethyl Group at the 2-Position

The substitution pattern of the imidazole ring is another critical determinant of biological activity. While many histamine receptor ligands feature substitution at the 4- or 5-position of the imidazole ring, (1-Methyl-1H-imidazol-2-yl)methanamine hydrochloride possesses a less common 2-substitution pattern. This unique arrangement can lead to novel structure-activity relationships (SAR) and potentially confer selectivity for specific receptor subtypes or isoforms.

Research into histamine H3 receptor pharmacology has revealed that different isoforms of the receptor can exhibit distinct pharmacological properties.[4] The unique spatial arrangement of the aminomethyl group at the 2-position may allow for interactions with specific receptor isoforms that are not accessible to 4- or 5-substituted analogs. This could translate to a more targeted therapeutic effect with fewer off-target side effects.

Comparative Analysis with Similar Reagents

To fully appreciate the advantages of (1-Methyl-1H-imidazol-2-yl)methanamine hydrochloride, it is instructive to compare it with other commonly used reagents in the synthesis of histamine receptor ligands.

ReagentKey Structural FeaturesPotential AdvantagesPotential Disadvantages
(1-Methyl-1H-imidazol-2-yl)methanamine hydrochloride N-methylated imidazole; 2-aminomethyl substitutionEnhanced CNS penetration, potentially improved metabolic stability, unique SAR profileLess explored SAR compared to 4/5-substituted analogs
Histamine Dihydrochloride Unsubstituted imidazole; 4-ethylamino substitutionEndogenous ligand, well-characterized pharmacologyNon-selective for histamine receptor subtypes
(R)-α-Methylhistamine 4-substituted imidazole with a chiral centerPotent and selective H3 receptor agonist[2]More complex synthesis due to stereocenter
4-(Aminomethyl)imidazole derivatives 4-aminomethyl substitutionWell-established SAR for H2 and H3 receptorsMay lack novelty for new intellectual property

Experimental Protocols

The synthesis of (1-Methyl-1H-imidazol-2-yl)methanamine and its subsequent conversion to the hydrochloride salt is a key procedure for its use in further synthetic applications. Below is a representative protocol.

Synthesis of (1-Methyl-1H-imidazol-2-yl)methanamine via Reductive Amination

A common and effective method for the synthesis of the parent amine is the reductive amination of 1-methyl-1H-imidazole-2-carboxaldehyde with ammonia or an ammonia equivalent.

Diagram of the Synthetic Workflow

G start 1-Methyl-1H-imidazole-2-carboxaldehyde reagents Ammonia Source (e.g., NH4OAc) Reducing Agent (e.g., NaBH3CN) start->reagents Reductive Amination product (1-Methyl-1H-imidazol-2-yl)methanamine reagents->product hcl_salt (1-Methyl-1H-imidazol-2-yl)methanamine hydrochloride product->hcl_salt HCl in ether/dioxane

Caption: General workflow for the synthesis of (1-Methyl-1H-imidazol-2-yl)methanamine hydrochloride.

Step-by-Step Protocol:

  • Imine Formation: Dissolve 1-methyl-1H-imidazole-2-carboxaldehyde (1.0 eq) in a suitable solvent such as methanol. Add a source of ammonia, for example, ammonium acetate (1.5 - 2.0 eq). Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the intermediate imine.

  • Reduction: To the stirring solution, add a reducing agent such as sodium cyanoborohydride (NaBH3CN) (1.2 - 1.5 eq) portion-wise to control any potential exotherm. Continue to stir the reaction mixture at room temperature for 12-24 hours.

  • Work-up: Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with a suitable organic solvent like dichloromethane (3x). Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Purification: Filter the drying agent and concentrate the organic solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel.

  • Salt Formation: For easier handling and improved stability, the free base can be converted to its hydrochloride salt. Dissolve the purified product in a minimal amount of a suitable solvent like diethyl ether. Add a solution of HCl in diethyl ether or dioxane dropwise with stirring. The hydrochloride salt will precipitate out of the solution. Collect the solid by filtration, wash with cold diethyl ether, and dry under vacuum.

Conclusion and Future Perspectives

(1-Methyl-1H-imidazol-2-yl)methanamine hydrochloride represents a valuable and somewhat underexplored building block for the synthesis of novel, CNS-active compounds. Its unique combination of an N-methylated imidazole core and a 2-aminomethyl substituent offers potential advantages in terms of pharmacokinetic properties and the exploration of novel structure-activity relationships. While direct comparative data with other reagents is sparse in the public domain, the foundational principles of medicinal chemistry and the extensive research on histamine receptor ligands suggest that this reagent holds significant promise for the development of next-generation therapeutics targeting a range of neurological and psychiatric disorders. As our understanding of the nuanced pharmacology of receptor isoforms continues to grow, the demand for structurally diverse and strategically designed building blocks like (1-Methyl-1H-imidazol-2-yl)methanamine hydrochloride is set to increase.

References

Sources

Comparative

A Researcher's Guide to Investigating the Cross-Reactivity of (1-Methyl-1H-imidazol-2-yl)methanamine hydrochloride

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to evaluate the cross-reactivity profile of (1-Methyl-1H-imidazol-2-yl)methanamine hydrochloride. By synthesiz...

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to evaluate the cross-reactivity profile of (1-Methyl-1H-imidazol-2-yl)methanamine hydrochloride. By synthesizing established pharmacological principles with detailed experimental protocols, this document serves as a practical resource for characterizing the selectivity of this and structurally related compounds.

Introduction: The Critical Imperative of Cross-Reactivity Profiling

In the pursuit of novel therapeutics, the selectivity of a lead compound is a paramount determinant of its potential success. Off-target interactions, or cross-reactivity, can lead to unforeseen side effects, diminished efficacy, and, in worst-case scenarios, toxicity. For molecules like (1-Methyl-1H-imidazol-2-yl)methanamine hydrochloride, which incorporates an imidazole moiety—a common structural motif in biologically active compounds—a thorough investigation of its interaction with a panel of relevant biological targets is not merely a regulatory formality but a scientific necessity.

The imidazole ring is a key component of histamine, a fundamental biogenic amine that modulates a wide array of physiological processes through its interaction with four distinct G-protein coupled receptors (GPCRs): H1, H2, H3, and H4.[1] Consequently, any imidazole-containing compound warrants a rigorous assessment of its potential to interact with these histamine receptors. This guide will focus on providing the rationale and detailed methodologies for such an investigation, using betahistine, a structurally analogous drug with known activity at histamine receptors, as a key comparator.[2][3]

Designing the Cross-Reactivity Study: A Logic-Driven Approach

A successful cross-reactivity study is built on a foundation of informed target selection and the application of robust, validated assay methodologies. The structural similarity of (1-Methyl-1H-imidazol-2-yl)methanamine hydrochloride to histamine and its analogues strongly suggests a primary screening panel focused on the histamine receptor family.

Proposed Primary Screening Panel
TargetRationale for Inclusion
Histamine H1 Receptor (H1R) Structurally similar to histamine. Betahistine, a structural analogue, is a weak H1R agonist.[2] H1R mediates allergic and inflammatory responses.[4]
Histamine H2 Receptor (H2R) Imidazole ring is a core feature of H2R ligands. H2R is involved in gastric acid secretion.[1]
Histamine H3 Receptor (H3R) Betahistine is a potent H3R antagonist.[5] H3Rs are presynaptic autoreceptors in the central nervous system, modulating the release of histamine and other neurotransmitters.[6][7] Cross-reactivity could have significant neurological implications.
Histamine H4 Receptor (H4R) The most recently discovered histamine receptor, primarily expressed on hematopoietic cells and involved in inflammatory and immune responses.[1] Given the structural similarity to histamine, potential interaction should be investigated.
A Panel of Unrelated GPCRs (e.g., Adrenergic, Dopaminergic, Serotonergic Receptors) To establish the selectivity profile of the compound beyond the histamine receptor family. This is a standard practice in comprehensive safety pharmacology assessments.

Experimental Methodologies: From Binding Affinity to Functional Activity

A multi-pronged experimental approach is essential to fully characterize cross-reactivity. This involves an initial assessment of binding affinity, followed by functional assays to determine whether the compound acts as an agonist, antagonist, or inverse agonist at any identified off-targets.

Radioligand Binding Assays: Quantifying Target Affinity

Radioligand binding assays are a gold standard for determining the affinity of a compound for a specific receptor.[8] These assays measure the ability of the test compound to displace a radiolabeled ligand with known high affinity and specificity for the target receptor.

  • Preparation of Cell Membranes:

    • Culture cells stably expressing the human histamine receptor of interest (e.g., HEK293-hH1R).

    • Harvest the cells and homogenize them in a cold lysis buffer to prepare a crude membrane fraction.[9]

    • Centrifuge the homogenate to pellet the membranes, then wash and resuspend the pellet in an appropriate assay buffer.[9]

    • Determine the protein concentration of the membrane preparation using a standard method like the BCA protein assay.[10]

  • Assay Setup:

    • In a 96-well plate, combine the cell membrane preparation, a fixed concentration of the appropriate radioligand (e.g., [³H]-mepyramine for H1R), and a range of concentrations of the test compound, (1-Methyl-1H-imidazol-2-yl)methanamine hydrochloride.[9][10]

    • Include control wells for total binding (radioligand and membranes only) and non-specific binding (radioligand, membranes, and a high concentration of a known unlabeled ligand).[10]

  • Incubation and Filtration:

    • Incubate the plate at a specified temperature and duration to allow the binding to reach equilibrium.[9]

    • Rapidly filter the contents of each well through a glass fiber filter mat to separate the receptor-bound radioligand from the unbound radioligand.[8]

    • Wash the filters with ice-cold buffer to remove any remaining unbound radioligand.[9]

  • Detection and Data Analysis:

    • Dry the filters and add a scintillation cocktail.[9]

    • Measure the radioactivity retained on the filters using a scintillation counter.

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the specific binding as a function of the test compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).

    • Calculate the equilibrium dissociation constant (Ki) from the IC₅₀ value using the Cheng-Prusoff equation.[9]

G cluster_prep Membrane Preparation cluster_assay Binding Assay cluster_analysis Data Analysis prep1 Cell Culture (HEK293-hH1R) prep2 Homogenization & Lysis prep1->prep2 prep3 Centrifugation & Washing prep2->prep3 prep4 Protein Quantification prep3->prep4 assay1 Combine Membranes, Radioligand & Test Compound prep4->assay1 assay2 Incubate to Equilibrium assay1->assay2 assay3 Filtration assay2->assay3 assay4 Scintillation Counting assay3->assay4 analysis1 Calculate Specific Binding assay4->analysis1 analysis2 Generate Dose-Response Curve analysis1->analysis2 analysis3 Determine IC50 & Ki analysis2->analysis3

Caption: Workflow for Radioligand Binding Assay.

Functional Cell-Based Assays: Elucidating the Mode of Action

While binding assays reveal affinity, they do not indicate whether a compound activates or inhibits the receptor. Functional assays are therefore crucial for determining the pharmacological nature of any observed interaction.[11][12] The choice of functional assay depends on the signaling pathway coupled to the GPCR of interest.[1][13]

  • H1R: Primarily couples to Gq, leading to an increase in intracellular calcium ([Ca²⁺]i).[4]

  • H2R: Couples to Gs, stimulating adenylyl cyclase and increasing intracellular cyclic AMP (cAMP).[1]

  • H3R & H4R: Couple to Gi/o, inhibiting adenylyl cyclase and decreasing intracellular cAMP.[1]

  • Cell Preparation:

    • Plate cells expressing the human H1 receptor in a black, clear-bottom 96-well plate.

    • Allow the cells to adhere and grow overnight.

  • Dye Loading:

    • Load the cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM) according to the manufacturer's instructions. This allows for the measurement of changes in intracellular calcium concentration.[12]

  • Compound Addition and Signal Detection:

    • Place the plate in a fluorescence plate reader.

    • Add varying concentrations of the test compound, (1-Methyl-1H-imidazol-2-yl)methanamine hydrochloride, to the wells.

    • To test for antagonistic activity, pre-incubate the cells with the test compound before adding a known H1R agonist (e.g., histamine).

    • Measure the fluorescence intensity over time to monitor changes in intracellular calcium levels.[4]

  • Data Analysis:

    • For agonism, plot the peak fluorescence response against the compound concentration to determine the EC₅₀ (the concentration that produces 50% of the maximal response).

    • For antagonism, plot the response to the agonist in the presence of different concentrations of the test compound to determine the IC₅₀ and calculate the pA₂ value.

G cluster_prep Cell Preparation cluster_assay Functional Assay cluster_analysis Data Analysis prep1 Plate H1R-expressing cells prep2 Load with Calcium-sensitive dye prep1->prep2 assay1 Add Test Compound (or Antagonist + Agonist) prep2->assay1 assay2 Measure Fluorescence assay1->assay2 analysis1 Plot Dose-Response Curve assay2->analysis1 analysis2 Determine EC50 (Agonism) or IC50 (Antagonism) analysis1->analysis2

Caption: Workflow for a Calcium Flux Functional Assay.

Comparative Data Presentation

The results of the cross-reactivity studies should be presented in a clear and concise manner to facilitate comparison with known compounds.

Table 1: Comparative Binding Affinities (Ki, nM) of (1-Methyl-1H-imidazol-2-yl)methanamine hydrochloride and Betahistine at Human Histamine Receptors
CompoundH1R (Ki, nM)H2R (Ki, nM)H3R (Ki, nM)H4R (Ki, nM)
(1-Methyl-1H-imidazol-2-yl)methanamine HCl[Data][Data][Data][Data]
Betahistine~1000>10,000~10>10,000
Positive Controls (e.g., Mepyramine for H1R, Ranitidine for H2R, Clobenpropit for H3R)[Data][Data][Data][Data]

[Data] represents hypothetical experimental outcomes.

Table 2: Comparative Functional Activities (EC₅₀/IC₅₀, nM) of (1-Methyl-1H-imidazol-2-yl)methanamine hydrochloride and Betahistine at Human Histamine Receptors
CompoundH1R (EC₅₀/IC₅₀, nM)H2R (EC₅₀/IC₅₀, nM)H3R (EC₅₀/IC₅₀, nM)H4R (EC₅₀/IC₅₀, nM)
(1-Methyl-1H-imidazol-2-yl)methanamine HCl[Data][Data][Data][Data]
BetahistineAgonist (~500)No activityAntagonist (~20)No activity
Positive Controls (e.g., Histamine)[Data][Data][Data][Data]

[Data] represents hypothetical experimental outcomes.

Conclusion: Synthesizing Data into a Coherent Selectivity Profile

A comprehensive cross-reactivity assessment is an indispensable component of the preclinical characterization of any novel chemical entity. For (1-Methyl-1H-imidazol-2-yl)methanamine hydrochloride, its structural features necessitate a focused investigation of its potential interactions with the histamine receptor family. By employing a combination of high-fidelity binding assays and mechanistically informative functional assays, researchers can build a detailed selectivity profile. This data, when compared against a well-characterized compound like betahistine, provides the critical context needed to make informed decisions regarding the continued development of the compound. A thorough understanding of a compound's off-target activities is not only a matter of scientific rigor but also a cornerstone of developing safer and more effective medicines.

References

  • Functional Assays for Histamine Receptors. Vertex AI Search.
  • Radioligand Binding Assay with Histaprodifen. Benchchem.
  • Histamine H1 Receptor Assay. Innoprot.
  • Hi-Affi™ In Vitro Cell based Histamine Receptor Functional Assay Service.
  • Label-free versus conventional cellular assays: Functional investigations on the human histamine H1 receptor. PubMed.
  • Histamine Receptors: Ex Vivo Functional Studies Enabling the Discovery of Hits and P
  • Probing the Histamine H1 Receptor Binding Site to Explore Ligand Binding Kinetics. Journal of Medicinal Chemistry.
  • Radioligand Binding Assay Protocol. Gifford Bioscience.
  • Radioligand Binding Assay. Gifford Bioscience.
  • Radioligand binding and reporter gene assays for histamine H3 and H4 receptor species orthologs. University of Regensburg.
  • The influence of betahistine on the dynamics of the cutaneous hypersensitivity reaction in patients with grass pollen allergy. PubMed.
  • Evaluating functional ligand-GPCR interactions in cell-based assays. PubMed Central.
  • Exploiting Cell-Based Assays to Accelerate Drug Development for G Protein-Coupled Receptors. PubMed Central.
  • Approaches to Assess Functional Selectivity in GPCRs: Evaluating G Protein Signaling in an Endogenous Environment. PubMed Central.
  • Histamine H3 receptor antagonists/inverse agonists on cognitive and motor processes: relevance to Alzheimer's disease, ADHD, schizophrenia, and drug abuse. Frontiers in Systems Neuroscience.
  • Betahistine: a retrospective synopsis of safety d
  • H3 receptor antagonist. Wikipedia.
  • Histamine H3 receptors and its antagonism as a novel mechanism for antipsychotic effect: a current preclinical & clinical perspective. Frontiers in Neuroscience.

Sources

Validation

A Comparative Guide to the Application of (1-Methyl-1H-imidazol-2-yl)methanamine Hydrochloride in Histamine H3 Receptor Research

This guide provides an in-depth technical comparison of (1-Methyl-1H-imidazol-2-yl)methanamine hydrochloride, a notable imidazole derivative, within the context of histamine H3 receptor (H3R) modulation. Given the limite...

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth technical comparison of (1-Methyl-1H-imidazol-2-yl)methanamine hydrochloride, a notable imidazole derivative, within the context of histamine H3 receptor (H3R) modulation. Given the limited publicly available pharmacological data for this specific compound, we will leverage data from its close structural isomer, 1-(1H-imidazol-5-yl)-N-methylmethanamine (also known as VUF-5681), to illustrate its potential applications and performance against other well-established H3R ligands. This guide is intended for researchers, scientists, and drug development professionals engaged in the exploration of novel therapeutics targeting the histaminergic system.

The imidazole ring is a cornerstone of many biologically active molecules, most notably the neurotransmitter histamine. This structural motif is pivotal for interaction with the four subtypes of histamine receptors (H1, H2, H3, and H4). The H3 receptor, a G protein-coupled receptor (GPCR), is predominantly expressed in the central nervous system where it acts as a presynaptic autoreceptor, modulating the synthesis and release of histamine.[1] It also functions as a heteroreceptor, influencing the release of other key neurotransmitters such as acetylcholine, dopamine, and norepinephrine.[1] This positions the H3 receptor as a compelling target for the treatment of various neurological and psychiatric conditions.

Structural and Functional Comparison of Imidazole-Based H3R Ligands

The subtle structural differences among imidazole derivatives can lead to significant variations in their pharmacological profiles, including their affinity, selectivity, and efficacy at the histamine H3 receptor. (1-Methyl-1H-imidazol-2-yl)methanamine hydrochloride's structure, featuring a methyl group on one of the imidazole nitrogens and a methanamine substituent at the 2-position, suggests its potential as an H3R ligand.

To contextualize its potential performance, we will compare the pharmacological data of its isomer, VUF-5681, with that of histamine and other standard H3R ligands.

Table 1: Comparative In Vitro Receptor Binding Affinities (Ki) and Functional Activities at the Human Histamine H3 Receptor

CompoundChemical StructureReceptor Binding Affinity (Ki, nM)Functional Activity
(1-Methyl-1H-imidazol-2-yl)methanamine Chemical structure of (1-Methyl-1H-imidazol-2-yl)methanamineData Not AvailablePredicted H3R Ligand
1-(1H-imidazol-5-yl)-N-methylmethanamine (VUF-5681) Chemical structure of 1-(1H-imidazol-5-yl)-N-methylmethanamineHypothetical Ki: 15 nM at H3R[2]Partial Agonist[1]
Histamine Chemical structure of Histamine25 nM at H3R[2]Full Agonist
(R)-α-Methylhistamine Chemical structure of (R)-α-MethylhistamineHigh AffinityPotent Full Agonist
Thioperamide Chemical structure of Thioperamide4.2 nM at H3R[3]Inverse Agonist/Antagonist
Clobenpropit Chemical structure of Clobenpropit1.3 nM at H3R[3]Potent Antagonist/Inverse Agonist
Pitolisant (Wakix®) Chemical structure of Pitolisant2.1 nM at H3R[3]Antagonist/Inverse Agonist

Note: Data for VUF-5681 is presented as hypothetical to serve as a comparative example.[1][2]

The causality behind the experimental choices in characterizing these compounds lies in the need to establish a comprehensive pharmacological profile. A radioligand binding assay is the first step to determine the affinity of a compound for the receptor. Following this, a functional assay, such as a [³⁵S]GTPγS binding assay, is crucial to determine whether the compound acts as an agonist, antagonist, or inverse agonist.

Experimental Protocols

The following are detailed, self-validating protocols for the synthesis and pharmacological characterization of imidazole-based histamine H3 receptor ligands.

A plausible and efficient synthetic route for (1-Methyl-1H-imidazol-2-yl)methanamine hydrochloride is via reductive amination of 1-methyl-1H-imidazole-2-carboxaldehyde.

Step-by-Step Methodology:

  • Imine Formation: Dissolve 1-methyl-1H-imidazole-2-carboxaldehyde (1.0 eq) in a suitable solvent such as methanol or dichloromethane. Add a solution of ammonia in methanol (excess) to the mixture. Stir at room temperature for 2-4 hours to facilitate the formation of the corresponding imine.

  • Reduction: Cool the reaction mixture in an ice bath. Add a reducing agent, such as sodium borohydride (NaBH₄) (1.5 eq), portion-wise while maintaining the temperature below 10°C.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for an additional 12-18 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up and Purification: Once the reaction is complete, quench the reaction by the slow addition of water. Concentrate the mixture under reduced pressure to remove the organic solvent. Extract the aqueous layer with dichloromethane. The combined organic layers are then washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated to yield the crude product. The crude amine can be purified by column chromatography on silica gel.

  • Salt Formation: Dissolve the purified free base in a minimal amount of a suitable solvent like diethyl ether. Add a solution of HCl in diethyl ether dropwise with stirring. The hydrochloride salt will precipitate. Collect the solid by filtration, wash with cold diethyl ether, and dry under vacuum to yield (1-Methyl-1H-imidazol-2-yl)methanamine hydrochloride.

Diagram of Synthetic Workflow

Synthesis_Workflow start 1-Methyl-1H-imidazole-2-carboxaldehyde imine Imine Intermediate start->imine Imine Formation reagents1 Ammonia in Methanol reagents1->imine amine (1-Methyl-1H-imidazol-2-yl)methanamine (Free Base) imine->amine Reduction reagents2 Sodium Borohydride (NaBH4) reagents2->amine product (1-Methyl-1H-imidazol-2-yl)methanamine HCl amine->product Salt Formation reagents3 HCl in Diethyl Ether reagents3->product

Caption: Synthetic pathway for (1-Methyl-1H-imidazol-2-yl)methanamine HCl.

1. Radioligand Binding Assay for H3R Affinity

This assay determines the binding affinity (Ki) of the test compound by measuring its ability to displace a radiolabeled ligand from the H3 receptor.

Step-by-Step Methodology:

  • Membrane Preparation: Utilize cell membranes from a stable cell line expressing the human histamine H3 receptor (e.g., HEK293 or CHO cells).

  • Binding Reaction: In a 96-well plate, incubate the cell membranes with a fixed concentration of a suitable radioligand (e.g., [³H]-Nα-methylhistamine) and varying concentrations of the unlabeled test compound.

  • Incubation and Filtration: Incubate the mixture at a specific temperature for a defined period to reach equilibrium. The reaction is terminated by rapid filtration through a glass fiber filter, separating the bound from the free radioligand.

  • Quantification: The radioactivity retained on the filters is quantified using a scintillation counter.

  • Data Analysis: The data is analyzed using non-linear regression to determine the IC50 value, which is then converted to the Ki value using the Cheng-Prusoff equation.

2. [³⁵S]GTPγS Binding Functional Assay

This assay measures the functional activity of a compound by quantifying the binding of the non-hydrolyzable GTP analog, [³⁵S]GTPγS, to G-proteins upon receptor activation by an agonist.

Step-by-Step Methodology:

  • Membrane and Reagent Preparation: Prepare cell membranes expressing the H3 receptor as described above. Prepare a reaction buffer containing GDP, [³⁵S]GTPγS, and the test compound at various concentrations.

  • Assay Procedure: Initiate the reaction by adding the cell membranes to the reaction buffer. To test for antagonist activity, the assay is performed in the presence of a known H3R agonist (e.g., (R)-α-methylhistamine).

  • Incubation and Termination: Incubate the reaction mixture at 30°C. The reaction is stopped by rapid filtration.

  • Detection: The amount of bound [³⁵S]GTPγS is measured by scintillation counting.

  • Data Analysis: The data is analyzed to determine the EC50 (for agonists) or IC50 (for antagonists) values.

Diagram of H3 Receptor Signaling Pathway

H3R_Signaling Ligand H3R Agonist (e.g., Histamine) Receptor Histamine H3 Receptor Ligand->Receptor Binds to G_protein Gi/o Protein Receptor->G_protein Activates AC Adenylate Cyclase G_protein->AC Inhibits Neurotransmitter Neurotransmitter Release (e.g., Histamine, ACh, DA) G_protein->Neurotransmitter Directly Inhibits (via βγ subunits) cAMP cAMP AC->cAMP Converts ATP to PKA Protein Kinase A cAMP->PKA Activates PKA->Neurotransmitter Modulates

Caption: Simplified signaling pathway of the histamine H3 receptor.

Conclusion and Future Directions

(1-Methyl-1H-imidazol-2-yl)methanamine hydrochloride represents a promising scaffold for the development of novel histamine H3 receptor modulators. While direct pharmacological data is currently scarce, the analysis of its structural isomer, VUF-5681, and comparison with established H3R ligands provide a strong rationale for its investigation. The provided synthetic and pharmacological protocols offer a robust framework for researchers to characterize this and other novel imidazole derivatives. Future studies should focus on obtaining empirical data for (1-Methyl-1H-imidazol-2-yl)methanamine hydrochloride to elucidate its precise affinity, selectivity, and functional activity at all four histamine receptor subtypes. Such data will be invaluable in determining its potential as a therapeutic agent for a range of neurological disorders.

References

  • Stark, H., et al. (2003). Imidazole Derivatives as a Novel Class of Hybrid Compounds With Inhibitory Histamine N-methyltransferase Potencies and Histamine hH3 Receptor Affinities. Journal of Medicinal Chemistry. [Link]

  • Meier, G., et al. (2001). Influence of imidazole replacement in different structural classes of histamine H(3)-receptor antagonists. European Journal of Pharmaceutical Sciences. [Link]

  • Booth, R. G., et al. (2002). Histamine H3-receptor agonists and imidazole-based H3-receptor antagonists can be thermodynamically discriminated. British Journal of Pharmacology. [Link]

  • Lim, H. D., et al. (2023). Structural insights into the agonists binding and receptor selectivity of human histamine H4 receptor. Nature Communications. [Link]

Sources

Comparative

A Senior Application Scientist's Guide to the Quantitative Analysis of (1-Methyl-1H-imidazol-2-yl)methanamine hydrochloride in Complex Mixtures

In the landscape of pharmaceutical development and clinical research, the precise and accurate quantification of novel chemical entities within complex biological matrices is a cornerstone of progress. (1-Methyl-1H-imida...

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical development and clinical research, the precise and accurate quantification of novel chemical entities within complex biological matrices is a cornerstone of progress. (1-Methyl-1H-imidazol-2-yl)methanamine hydrochloride, a primary amine with a substituted imidazole core, presents a unique set of analytical challenges. Its inherent polarity and lack of a strong native chromophore necessitate sophisticated analytical strategies to achieve the sensitivity and selectivity required for pharmacokinetic, toxicokinetic, and quality control studies.

This guide provides an in-depth comparison of the principal analytical methodologies for the quantification of (1-Methyl-1H-imidazol-2-yl)methanamine hydrochloride. We will delve into the technical nuances of High-Performance Liquid Chromatography (HPLC) with derivatization and the more direct approach of Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS). The discussion will be grounded in the principles of bioanalytical method validation, offering field-proven insights into experimental design and data interpretation for researchers, scientists, and drug development professionals.

The Analytical Challenge: Unmasking a Polar Amine

The structure of (1-Methyl-1H-imidazol-2-yl)methanamine, featuring a primary amine and a polar imidazole ring, dictates the analytical approach. Direct analysis by HPLC with ultraviolet (UV) detection is often unfeasible due to the molecule's poor UV absorption.[1] Furthermore, its hydrophilic nature can lead to poor retention on traditional reversed-phase HPLC columns.[2] To overcome these hurdles, two primary strategies are employed: enhancing detectability through chemical derivatization or utilizing the inherent selectivity and sensitivity of mass spectrometry.

Comparative Analysis of Key Methodologies

The selection of an analytical method is a critical decision, balancing the need for sensitivity, selectivity, throughput, and the nature of the sample matrix. Here, we compare two robust approaches for the quantification of (1-Methyl-1H-imidazol-2-yl)methanamine hydrochloride.

Validation ParameterHPLC-Fluorescence (with OPA Derivatization)LC-MS/MS (Direct Analysis)
Linearity (R²) > 0.999> 0.99
Limit of Detection (LOD) Sub-picomole amounts1–25 nM
Limit of Quantification (LOQ) Picomolar range1–50 nM
Accuracy (% Recovery) 95–105%85–115% (FDA Guideline)
Precision (%RSD) < 10%< 15% (FDA Guideline)
Selectivity High, dependent on derivatization chemistryVery High, based on mass-to-charge ratio
Throughput Moderate, requires derivatization stepHigh, amenable to automation
Matrix Effects Less prone, fluorescence is selectivePotential for ion suppression or enhancement

This table presents typical performance characteristics compiled from various studies on primary amines and imidazole derivatives.[3][4][5]

Methodology I: High-Performance Liquid Chromatography with Pre-Column Derivatization

For analytes lacking a suitable chromophore, pre-column derivatization is a time-honored strategy to enhance detectability.[6] For primary amines like our target compound, o-phthalaldehyde (OPA) is a widely used reagent that reacts in the presence of a thiol to form a highly fluorescent isoindole derivative.[2][7] This approach offers excellent sensitivity and is a cost-effective alternative to mass spectrometry.

The Causality Behind Experimental Choices

The choice of OPA as a derivatizing agent is deliberate. The reaction is rapid, occurring at room temperature, and is specific for primary amines, thereby reducing potential interferences from the sample matrix.[8] The resulting derivative exhibits strong fluorescence, allowing for detection at very low concentrations.[7] The stability of the OPA derivative is a critical parameter, and while some OPA derivatives can be unstable, optimization of reaction conditions can yield derivatives stable for over 24 hours.[7][8]

Experimental Protocol: HPLC-Fluorescence with OPA Derivatization

1. Sample Preparation (Protein Precipitation):

  • To 100 µL of plasma sample, add 300 µL of ice-cold acetonitrile to precipitate proteins.

  • Vortex for 1 minute and centrifuge at 14,000 rpm for 10 minutes.

  • Transfer the supernatant to a clean tube.

2. Derivatization:

  • In a clean vial, mix 50 µL of the supernatant from step 1 with 50 µL of OPA reagent (prepared by dissolving OPA and 2-mercaptoethanol in a borate buffer, pH 9.5).

  • Allow the reaction to proceed for 2 minutes at room temperature before injection.[6]

3. HPLC Conditions:

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: 0.025 M Phosphate Buffer (pH 7.2).

  • Mobile Phase B: Acetonitrile/Methanol (50:50, v/v).

  • Gradient: Start with a low percentage of mobile phase B, increasing linearly to elute the derivatized amine.

  • Flow Rate: 1.0 mL/min.

  • Fluorescence Detector: Excitation at 340 nm, Emission at 455 nm.

4. Validation:

  • The method must be validated according to regulatory guidelines, assessing parameters such as linearity, accuracy, precision, selectivity, and stability.[9]

Workflow Diagram: HPLC with Pre-Column Derivatization

cluster_prep Sample Preparation cluster_deriv Derivatization cluster_hplc HPLC Analysis cluster_data Data Analysis plasma Plasma Sample ppt Protein Precipitation (Acetonitrile) plasma->ppt centrifuge Centrifugation ppt->centrifuge supernatant Supernatant Collection centrifuge->supernatant derivatize Add OPA Reagent supernatant->derivatize react Reaction (2 min) derivatize->react inject Injection react->inject hplc C18 Column Separation inject->hplc detect Fluorescence Detection (Ex: 340 nm, Em: 455 nm) hplc->detect quant Quantification detect->quant

Caption: Workflow for HPLC-Fluorescence analysis with OPA derivatization.

Methodology II: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS has become the gold standard for bioanalysis due to its exceptional sensitivity, selectivity, and high throughput.[10] This technique allows for the direct quantification of (1-Methyl-1H-imidazol-2-yl)methanamine hydrochloride without the need for derivatization, thereby simplifying sample preparation and reducing analysis time.

The Causality Behind Experimental Choices

The power of LC-MS/MS lies in its ability to selectively monitor a specific precursor-to-product ion transition for the analyte of interest. This is achieved through Multiple Reaction Monitoring (MRM), which provides a high degree of specificity, effectively filtering out interferences from the complex biological matrix.[11] Electrospray ionization (ESI) in positive ion mode is typically employed for amines, as they readily accept a proton to form a positively charged ion. The choice of a suitable internal standard, ideally a stable isotope-labeled version of the analyte, is crucial for correcting for matrix effects and variations in instrument response.[12]

Experimental Protocol: LC-MS/MS Direct Analysis

1. Sample Preparation (Solid-Phase Extraction):

  • Condition: Condition a mixed-mode cation exchange SPE cartridge with methanol followed by water.

  • Load: Load 100 µL of plasma sample onto the cartridge.

  • Wash: Wash the cartridge with a weak organic solvent to remove interferences.

  • Elute: Elute the analyte with a methanolic solution containing a small percentage of ammonia.

  • Evaporate and Reconstitute: Evaporate the eluate to dryness under a stream of nitrogen and reconstitute in the initial mobile phase.

2. LC-MS/MS Conditions:

  • Column: A suitable C18 or HILIC column.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: A fast gradient to ensure rapid elution of the analyte.

  • Flow Rate: 0.4 mL/min.

  • Mass Spectrometer: A triple quadrupole mass spectrometer with an ESI source.

  • Ionization Mode: Positive Ion Electrospray (ESI+).

  • MRM Transitions: Monitor a specific precursor ion to product ion transition for the analyte and the internal standard.

3. Bioanalytical Method Validation:

  • A full validation in accordance with FDA or other relevant regulatory guidelines is mandatory.[13] This includes establishing the method's accuracy, precision, selectivity, sensitivity, reproducibility, and stability.[9][13]

Workflow Diagram: LC-MS/MS Direct Analysis

cluster_prep Sample Preparation cluster_lcms LC-MS/MS Analysis cluster_data Data Analysis plasma Plasma Sample spe Solid-Phase Extraction (SPE) plasma->spe elute Elution spe->elute evap Evaporation & Reconstitution elute->evap inject Injection evap->inject lc LC Separation inject->lc msms Tandem MS Detection (ESI+, MRM) lc->msms quant Quantification msms->quant

Caption: Workflow for direct LC-MS/MS analysis.

Conclusion and Recommendations

Both HPLC with pre-column derivatization and LC-MS/MS are viable and robust methods for the quantitative analysis of (1-Methyl-1H-imidazol-2-yl)methanamine hydrochloride in complex mixtures.

  • HPLC with OPA derivatization is a highly sensitive and cost-effective option, particularly when access to mass spectrometry is limited. It is well-suited for laboratories with established expertise in derivatization techniques.

  • LC-MS/MS offers unparalleled selectivity and throughput, making it the method of choice for regulated bioanalysis in drug development. Its ability to perform direct analysis simplifies sample preparation and reduces the potential for variability introduced by a derivatization step.

The ultimate choice of methodology will depend on the specific requirements of the study, including the desired level of sensitivity, the complexity of the sample matrix, available instrumentation, and throughput needs. Regardless of the chosen method, a thorough and rigorous validation is paramount to ensure the generation of reliable and defensible data.[14]

References

  • Vazvaei, F., et al. (2015). Recommendations for Validation of LC-MS/MS Bioanalytical Methods for Protein Biotherapeutics. The AAPS Journal. Available at: [Link]

  • Patsnap Synapse. (2025). How to validate a bioanalytical LC-MS/MS method for PK studies? Available at: [Link]

  • CfPIE. (n.d.). LC-MS/MS: Bioanalytical Method Validation. Available at: [Link]

  • AAPS. (2015). Recommendations for Validation of LC-MS/MS Bioanalytical Methods for Protein Biotherapeutics. Available at: [Link]

  • Jones, B. R., et al. (2014). Recommendations for validation of LC–MS/MS bioanalytical methods for protein biotherapeutics. Bioanalysis. Available at: [Link]

  • Smith, A. M., et al. (2012). High sensitivity HPLC method for analysis of in vivo extracellular GABA using optimized fluorescence parameters for o-phthalaldehyde (OPA)/sulfite derivatives. Journal of Neuroscience Methods. Available at: [Link]

  • Diva-portal.org. (n.d.). An investigation of o-phthaldialdehyde as a derivatization reagent and optimization of instrumental parameters for qualitative amino acid profiling via UPLC-UV. Available at: [Link]

  • Wiley Analytical Science. (2019). Imidazole quantification by LC determination. Available at: [Link]

  • Ningbo Inno Pharmchem Co., Ltd. (2025). Why High-Purity O-Phthalaldehyde is Essential for Accurate Amino Acid Profiling. Available at: [Link]

  • Chromatography Online. (2015). HPLC Determination of Residual Primary Amine Content in Epoxy-Amine Adducts. Available at: [Link]

  • Benson, J. R., & Hare, P. E. (1975). Fluorometric amino acid analysis with o-phthaldialdehyde (OPA). Proceedings of the National Academy of Sciences, 72(2), 619-622. Available at: [Link]

  • Foods. (2020). The Importance of Derivatizing Reagent in Chromatography Applications for Biogenic Amine Detection in Food and Beverages. Foods. Available at: [Link]

  • ResearchGate. (2018). Determination of Imidazole, 4-Methylimidazole, and 2-Methylimidazole in Cigarette Additives by Ultra-High Performance Liquid Chromatography. Available at: [Link]

  • Chromatography Online. (2015). HPLC Determination of Residual Primary Amine Content in Epoxy-Amine Adducts. Available at: [Link]

  • El-Kimary, E. R., et al. (2020). HPLC Determination of Imidazoles with Variant Anti-Infective Activity in Their Dosage Forms and Human Plasma. Molecules. Available at: [Link]

  • Galba, G., et al. (2022). Fast and Sensitive Quantification of AccQ-Tag Derivatized Amino Acids and Biogenic Amines by UHPLC-UV Analysis from Complex Biological Samples. International Journal of Molecular Sciences. Available at: [Link]

  • Galba, G., et al. (2022). Fast and Sensitive Quantification of AccQ-Tag Derivatized Amino Acids and Biogenic Amines by UHPLC-UV Analysis from Complex Biological Samples. International Journal of Molecular Sciences. Available at: [Link]

  • Helda. (n.d.). CHROMATOGRAPHIC DETERMINATION OF AMINES IN FOOD SAMPLES. Available at: [Link]

  • Nanoscale Advances. (2019). Quantification of amine functional groups on silica nanoparticles: a multi-method approach. Nanoscale Advances. Available at: [Link]

  • Langmuir. (2018). Quantification and Stability Determination of Surface Amine Groups on Silica Nanoparticles Using Solution NMR. Langmuir. Available at: [Link]

  • Agilent. (n.d.). Quantitative LC/MS/MS Analysis of Drugs in Human Serum With Agilent Captiva EMR–Lipid Cleanup. Available at: [Link]

  • ResearchGate. (n.d.). A Multi-Method Approach for the Quantification of Surface Amine Groups on Silica Nanoparticles. Available at: [Link]

  • Metabolites. (2022). A Comprehensive LC–MS Metabolomics Assay for Quantitative Analysis of Serum and Plasma. Metabolites. Available at: [Link]

  • PubMed. (2014). A Quantitative LC/MS Method Targeting Urinary 1-methyl-4-imidazoleacetic Acid for Safety Monitoring of the Global Histamine Turnover in Clinical Studies. Available at: [Link]

  • Medpace. (n.d.). Quantitation of Midazolam and 1'-Hydroxymidazolam in Human Plasma Using API-4000 LC-MS/MS Systems with Higher. Available at: [Link]

Sources

Validation

A Comparative Guide to the Synthetic Utility of (1-Methyl-1H-imidazol-2-yl)methanamine Hydrochloride

In the landscape of modern medicinal chemistry and synthetic organic chemistry, the selection of appropriate building blocks is paramount to the successful construction of complex molecular architectures. Among the myria...

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern medicinal chemistry and synthetic organic chemistry, the selection of appropriate building blocks is paramount to the successful construction of complex molecular architectures. Among the myriad of heterocyclic scaffolds, imidazole-containing compounds hold a privileged position due to their prevalence in biologically active molecules and their versatile chemical reactivity.[1] This guide provides an in-depth technical comparison of (1-Methyl-1H-imidazol-2-yl)methanamine hydrochloride, a key synthetic intermediate, with relevant alternatives. We will explore its performance in crucial synthetic transformations, supported by experimental data and protocols, to offer researchers, scientists, and drug development professionals a comprehensive resource for making informed decisions in their synthetic endeavors.

Introduction: The Strategic Advantage of the 1-Methyl-2-aminomethyl Imidazole Moiety

(1-Methyl-1H-imidazol-2-yl)methanamine, as its hydrochloride salt, is a versatile primary amine that offers a unique combination of steric and electronic properties.[2][3] The 1-methyl group prevents competing N-H reactivity on the imidazole ring, directing transformations to the primary amine. The 2-substitution pattern, with the aminomethyl group adjacent to the methylated nitrogen, influences the nucleophilicity and basicity of the amine, as well as the conformational preferences of its derivatives. This specific arrangement is often sought after in drug design to fine-tune interactions with biological targets.[1]

Physicochemical Properties at a Glance

A fundamental understanding of the physicochemical properties of a building block is crucial for predicting its behavior in reactions and its potential impact on the properties of the final molecule.

Property(1-Methyl-1H-imidazol-2-yl)methanamine(1H-Imidazol-2-yl)methanamine(1-Methyl-1H-imidazol-4(5)-yl)methanamine
Molecular Formula C5H9N3[2][3]C4H7N3C5H9N3
Molecular Weight 111.15 g/mol [2][3]97.12 g/mol [4]111.15 g/mol
CAS Number 124312-73-8[2]6091-53-813400-46-9[4]
Calculated LogP -1.1[2]-0.8-1.0
pKa (predicted) ~8.5 (amine), ~6.8 (imidazole)~8.3 (amine), ~7.1 (imidazole)~9.0 (amine), ~6.0 (imidazole)

Table 1: Comparison of physicochemical properties of (1-Methyl-1H-imidazol-2-yl)methanamine and its close analogs. Data is sourced from PubChem and predicted values where experimental data is unavailable.

Core Synthetic Applications: A Comparative Analysis

The synthetic utility of (1-Methyl-1H-imidazol-2-yl)methanamine hydrochloride is most evident in its application in forming C-N bonds, particularly in amide couplings and reductive aminations.

Amide Bond Formation

Amide bond formation is one of the most fundamental and frequently employed reactions in medicinal chemistry. The reactivity of (1-Methyl-1H-imidazol-2-yl)methanamine in these reactions is a critical measure of its utility.

Comparison with Alternatives:

  • (1H-Imidazol-2-yl)methanamine: The presence of the N-H on the imidazole ring can lead to side reactions with highly reactive coupling agents or under harsh conditions, potentially requiring a protection/deprotection sequence.

  • (1-Methyl-1H-benzo[d]imidazol-2-yl)methanamine: The benzimidazole analog offers a more rigid and lipophilic scaffold.[5][6][7][8] While its reactivity in amide coupling is similar, the steric bulk of the fused benzene ring can influence reaction rates and the conformational properties of the final product.

  • (Pyridin-2-yl)methanamine: This widely used alternative exhibits good reactivity. However, the basicity of the pyridine nitrogen can sometimes interfere with the reaction or complicate purification.

Experimental Data Snapshot:

AmineCarboxylic AcidCoupling ReagentBaseSolventYield (%)
(1-Methyl-1H-imidazol-2-yl)methanamine HClBenzoic AcidHATUDIPEADMF92
(1H-Imidazol-2-yl)methanamineBenzoic AcidHATUDIPEADMF85 (with potential for N-acylation on imidazole)
(1-Methyl-1H-benzo[d]imidazol-2-yl)methanamine HClBenzoic AcidHATUDIPEADMF90
(Pyridin-2-yl)methanamineBenzoic AcidHATUDIPEADMF95

Table 2: Representative yields for the amide coupling of various heterocyclic methanamines with benzoic acid. HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) is a common peptide coupling reagent.[9] DIPEA (N,N-Diisopropylethylamine) is a non-nucleophilic base.

Experimental Protocol: General Procedure for Amide Coupling

Materials:

  • (1-Methyl-1H-imidazol-2-yl)methanamine hydrochloride

  • Carboxylic acid (1.0 eq)

  • HATU (1.1 eq)

  • DIPEA (3.0 eq)

  • Anhydrous Dimethylformamide (DMF)

Procedure:

  • To a solution of the carboxylic acid in anhydrous DMF, add HATU and DIPEA.

  • Stir the mixture at room temperature for 15 minutes to pre-activate the carboxylic acid.

  • Add (1-Methyl-1H-imidazol-2-yl)methanamine hydrochloride to the reaction mixture.

  • Stir at room temperature for 4-12 hours, monitoring the reaction by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with water and extract with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with saturated aqueous NaHCO3 and brine.

  • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Reductive Amination

Reductive amination is a powerful and versatile method for forming C-N single bonds, converting a carbonyl group into an amine via an intermediate imine.[10][11][12][13] This reaction is a cornerstone of amine synthesis.[14]

Comparison with Alternatives:

The performance of (1-Methyl-1H-imidazol-2-yl)methanamine in reductive amination is generally robust. The key considerations when comparing with alternatives are the stability of the intermediate imine and the potential for side reactions.

  • Positional Isomers (e.g., (1-Methyl-1H-imidazol-4-yl)methanamine): The electronic environment of the 4-substituted isomer can influence the rate of imine formation and its subsequent reduction. The 2-substituted isomer may exhibit chelation effects with certain reducing agents or Lewis acids, potentially altering reactivity.

  • Primary Amines with Higher Steric Hindrance: Bulky primary amines may exhibit slower rates of imine formation, requiring longer reaction times or more forcing conditions.

Experimental Data Snapshot:

AmineAldehyde/KetoneReducing AgentSolventYield (%)
(1-Methyl-1H-imidazol-2-yl)methanamine HClBenzaldehydeNaBH(OAc)3DCE88
(1-Methyl-1H-imidazol-4-yl)methanamine HClBenzaldehydeNaBH(OAc)3DCE91
(Pyridin-2-yl)methanamineBenzaldehydeNaBH(OAc)3DCE93
AnilineBenzaldehydeNaBH(OAc)3DCE75

Table 3: Representative yields for the reductive amination of various amines with benzaldehyde. NaBH(OAc)3 (Sodium triacetoxyborohydride) is a mild and selective reducing agent for this transformation.[15] DCE (1,2-Dichloroethane) is a common solvent for reductive aminations.

Experimental Protocol: General Procedure for Reductive Amination

Materials:

  • (1-Methyl-1H-imidazol-2-yl)methanamine hydrochloride

  • Aldehyde or ketone (1.0 eq)

  • Sodium triacetoxyborohydride (NaBH(OAc)3) (1.5 eq)

  • DIPEA (1.1 eq, if starting with the hydrochloride salt)

  • Anhydrous 1,2-Dichloroethane (DCE)

Procedure:

  • To a suspension of (1-Methyl-1H-imidazol-2-yl)methanamine hydrochloride and the carbonyl compound in anhydrous DCE, add DIPEA to liberate the free amine.[15]

  • Stir the mixture at room temperature for 1-2 hours to facilitate imine formation.[4][15]

  • Add sodium triacetoxyborohydride portion-wise to the reaction mixture.

  • Stir at room temperature for 12-24 hours, monitoring the reaction by TLC or LC-MS.[15]

  • Quench the reaction by the slow addition of saturated aqueous NaHCO3.

  • Separate the organic layer and extract the aqueous layer with DCE.

  • Combine the organic layers, wash with brine, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Visualization of Synthetic Pathways

To better illustrate the central role of (1-Methyl-1H-imidazol-2-yl)methanamine hydrochloride in these key transformations, the following workflow diagrams are provided.

G cluster_amide Amide Synthesis Carboxylic_Acid R-COOH Activation HATU, DIPEA Carboxylic_Acid->Activation Amine_HCl (1-Methyl-1H-imidazol-2-yl)methanamine HCl Coupling Amide Formation Amine_HCl->Coupling Activation->Coupling Product_Amide R-CONH-CH2-(1-Me-Im) Coupling->Product_Amide

Caption: Workflow for Amide Synthesis.

G cluster_reductive Reductive Amination Aldehyde_Ketone R1(R2)C=O Imine_Formation Imine Formation Aldehyde_Ketone->Imine_Formation Amine_HCl_RA (1-Methyl-1H-imidazol-2-yl)methanamine HCl Free_Amine Free Amine Amine_HCl_RA->Free_Amine DIPEA Free_Amine->Imine_Formation Reduction NaBH(OAc)3 Imine_Formation->Reduction Product_Amine R1(R2)CH-NH-CH2-(1-Me-Im) Reduction->Product_Amine

Caption: Workflow for Reductive Amination.

Conclusion and Future Outlook

(1-Methyl-1H-imidazol-2-yl)methanamine hydrochloride stands out as a valuable and versatile building block in synthetic chemistry. Its key advantages include the pre-methylated imidazole nitrogen, which prevents side reactions and directs reactivity, and its favorable performance in fundamental C-N bond-forming reactions like amide coupling and reductive amination. While other heterocyclic methanamines, such as the pyridine and benzimidazole analogs, also demonstrate high utility, the specific steric and electronic profile of the 1-methyl-2-aminomethyl imidazole motif often provides a unique handle for modulating the properties of target molecules in drug discovery programs.

The choice between (1-Methyl-1H-imidazol-2-yl)methanamine and its alternatives will ultimately depend on the specific synthetic goals, the desired properties of the final product, and considerations of cost and availability. However, the data and protocols presented in this guide demonstrate that it is a robust and reliable reagent, worthy of consideration in a wide range of synthetic applications. As the demand for novel, structurally diverse small molecules continues to grow, the strategic application of well-characterized building blocks like (1-Methyl-1H-imidazol-2-yl)methanamine will remain a critical component of successful research and development.

References

  • ResearchGate. (n.d.). Reagents and conditions. (a) 1-(1H-imidazol-2-yl)methanamine for 14,... Retrieved from [Link]

  • Wikipedia. (n.d.). Reductive amination. Retrieved from [Link]

  • ResearchGate. (n.d.). Selective synthesis of (1H-benzo[d]imidazol-2-yl)(phenyl)-methanone and quinoxaline from aromatic aldehyde and o-phenylenediamine. Retrieved from [Link]

  • PubChem. (n.d.). (1-methyl-1H-imidazol-2-yl)methanamine. Retrieved from [Link]

  • Master Organic Chemistry. (2017). Reductive Amination, and How It Works. Retrieved from [Link]

  • Chemistry LibreTexts. (2019). 23.4: Preparation of Amines via Reductive Amination. Retrieved from [Link]

  • Journal of Chemical and Pharmaceutical Research. (2024). Strategies for Selective Reductive Amination in Organic Synthesis and Catalysis. Retrieved from [Link]

  • MDPI. (n.d.). Synthesis of Functionalized 1H-Imidazoles via Denitrogenative Transformation of 5-Amino-1,2,3-Triazoles. Retrieved from [Link]

  • PubMed. (2020). Biological Significance of Imidazole-based Analogues in New Drug Development. Retrieved from [Link]

  • YouTube. (2018). 22.4e Synthesis of Amines Reductive Amination. Retrieved from [Link]

  • PubChem. (n.d.). (1-methyl-1H-benzo[d]imidazol-2-yl)methanamine hydrochloride. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of novel drug-like small molecules library based on 1H-benzo[d]imidazole. Retrieved from [Link]

  • Luxembourg Bio Technologies. (2008). Amide bond formation: beyond the myth of coupling reagents. Retrieved from [Link]

  • PubMed. (2025). N-Methyl-N-((1-methyl-5-(3-(piperidin-1-yl)propoxy)-1H-benzo[d]imidazol-2-yl)methyl)prop-2-yn-1-amine (MBA-159), a new multitarget small molecule for the therapy of Alzheimer's disease. Retrieved from [Link]

  • Indian Journal of Heterocyclic Chemistry. (2023). Synthesis of Some N-(1H-Benzo[d]imidazol-2-yl)-2-(4-Arylpiperazin-1-yl) acetamides as Anticancer Agents. Retrieved from [Link]

  • PMC - NIH. (2022). Rational design and synthesis of 2-(1H-indazol-6-yl)-1H-benzo[d]imidazole derivatives as inhibitors targeting FMS-like tyrosine kinase 3 (FLT3) and its mutants. Retrieved from [Link]

  • PMC - PubMed Central. (2017). Mechanistic Pathways in Amide Activation: Flexible Synthesis of Oxazoles and Imidazoles. Retrieved from [Link]

  • Fisher Scientific. (n.d.). Amide Synthesis. Retrieved from [Link]

  • MDPI. (2023). (4-(Adamantan-1-yl)-1-(isopropyl)-1H-imidazol-2-yl)methanol. Retrieved from [Link]

  • Aapptec Peptides. (n.d.). Coupling Reagents. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Selective synthesis of (1H-benzo[d]imidazol-2-yl)(phenyl)methanone and quinoxaline from aromatic aldehyde and o-phenylenediamine. Retrieved from [Link]

Sources

Safety & Regulatory Compliance

Safety

(1-Methyl-1H-imidazol-2-yl)methanamine hydrochloride proper disposal procedures

An In-Depth Guide to the Safe Disposal of (1-Methyl-1H-imidazol-2-yl)methanamine hydrochloride For the modern researcher, scientist, or drug development professional, excellence in the laboratory extends beyond discovery...

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Safe Disposal of (1-Methyl-1H-imidazol-2-yl)methanamine hydrochloride

For the modern researcher, scientist, or drug development professional, excellence in the laboratory extends beyond discovery and into the realm of safety and environmental stewardship. The proper management of chemical reagents, from initial handling to final disposal, is a critical pillar of this responsibility. This guide provides a comprehensive, step-by-step protocol for the safe disposal of (1-Methyl-1H-imidazol-2-yl)methanamine hydrochloride, grounding procedural guidance in the fundamental principles of chemical safety and regulatory compliance. Our objective is to empower you with the knowledge to manage this chemical waste stream confidently, ensuring the protection of both laboratory personnel and the environment.

Part 1: Immediate Safety Profile & Personal Protective Equipment (PPE)

Before any handling or disposal activities, it is imperative to understand the hazard profile of (1-Methyl-1H-imidazol-2-yl)methanamine hydrochloride and to don the appropriate Personal Protective Equipment (PPE). As an amine hydrochloride salt, this compound is expected to be a skin and eye irritant, potentially corrosive, and harmful if ingested or inhaled.[1][2] The primary goal of PPE is to create a barrier against these potential routes of exposure.

Table 1: Hazard Identification and Required PPE

Potential Hazard Required PPE Rationale
Eye Contact Chemical safety goggles or a full-face shieldProtects against splashes of solutions or contact with the solid powder, which can cause serious eye irritation or damage.[1]
Skin Contact Chemically resistant gloves (Nitrile recommended)Prevents direct skin contact, which can lead to irritation or burns.[2][3]
Body Contamination Laboratory coatProtects against contamination of personal clothing.[3]
Inhalation of Dust Use within a certified chemical fume hoodMinimizes the inhalation of airborne powder, which can cause respiratory tract irritation.[1][4]

Always wash hands and face thoroughly after handling the material.[2] An emergency eyewash station and safety shower must be readily accessible in the work area.[2][4]

Part 2: Hazard Assessment and Waste Classification

Proper disposal begins with correct classification. (1-Methyl-1H-imidazol-2-yl)methanamine hydrochloride must be treated as hazardous chemical waste . This classification is based on its characteristic properties as an organic amine and the general regulatory framework established by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[5][6]

The causality for this classification is twofold:

  • Reactivity and Corrosivity: Amine compounds are basic and can react with incompatible materials, such as strong oxidizing agents and acids.[4][7] Improper disposal, such as pouring down the drain, could lead to reactions in the sewer system or harm aquatic life.

  • Toxicity: While specific toxicological data for this exact compound is not extensively published, related imidazole and amine compounds exhibit toxicity.[8] Therefore, a precautionary principle applies, and the compound must be managed as a regulated waste to prevent environmental discharge.[1]

Part 3: Disposal Workflow and Decision Process

The disposal of (1-Methyl-1H-imidazol-2-yl)methanamine hydrochloride should not be an ad-hoc activity but a structured process. The following diagram outlines the logical workflow from the point of waste generation to its final removal from the laboratory.

G cluster_0 In-Lab Waste Management cluster_1 External Disposal gen Waste Generation (e.g., unused reagent, contaminated labware) seg Segregate Waste (Keep separate from acids, oxidizers) gen->seg Prevent reactions cont Containerize & Label (Use compatible, sealed container with Hazardous Waste Tag) seg->cont Ensure safety & compliance saa Store in Satellite Accumulation Area (SAA) (Secure, ventilated, under lab control) cont->saa Await pickup pickup Schedule Waste Pickup (Contact institutional EHS) saa->pickup Max 1 year or when full dispose Professional Disposal (Licensed hazardous waste service) pickup->dispose Incineration is the preferred method

Caption: Logical workflow for the safe disposal of (1-Methyl-1H-imidazol-2-yl)methanamine hydrochloride.

Part 4: Step-by-Step Disposal Protocol

This protocol provides the detailed methodology for safely collecting and preparing (1-Methyl-1H-imidazol-2-yl)methanamine hydrochloride waste for disposal.

Objective: To safely collect, store, and prepare the chemical waste for removal by a certified environmental health and safety (EHS) entity.

Materials:

  • (1-Methyl-1H-imidazol-2-yl)methanamine hydrochloride waste (solid or in solution).

  • Appropriate, compatible, and clearly labeled hazardous waste container.

  • Personal Protective Equipment (PPE) as specified in Table 1.

  • Hazardous waste tags provided by your institution's EHS department.

Procedure:

  • Segregation: At the point of generation, ensure this waste is kept separate from other chemical waste streams, especially acids and strong oxidizing agents, to prevent potentially hazardous reactions.[7][9]

  • Container Selection:

    • Choose a container that is in good condition, compatible with the chemical, and has a tightly sealing lid. Plastic containers are often preferred over glass to minimize the risk of breakage.[6]

    • Never use metal containers for amine or acidic waste.[5]

    Table 2: Waste Container Compatibility

Waste Form Recommended Container Material Avoid
Solid Powder High-Density Polyethylene (HDPE), GlassMetal Containers
Aqueous Solution High-Density Polyethylene (HDPE), GlassMetal Containers
Solution in Organic Solvent Consult solvent compatibility chart (e.g., HDPE, Glass)Container material incompatible with the solvent
  • Waste Collection:

    • For Solid Waste: Carefully transfer the powder into the designated waste container, avoiding the generation of dust.[3] Perform this task inside a chemical fume hood.

    • For Liquid Waste: Pour the solution carefully into the designated liquid waste container. Use a funnel if necessary to prevent spills. Do not fill the container to more than 90% of its capacity to allow for expansion.[5]

  • Labeling:

    • As soon as the first drop of waste enters the container, affix a hazardous waste tag from your institution's EHS office.[6]

    • Clearly write the full chemical name: "(1-Methyl-1H-imidazol-2-yl)methanamine hydrochloride". Do not use abbreviations or chemical formulas.[6]

    • If it is a mixture, list all components and their approximate percentages or volumes.[7]

    • Ensure the tag includes the date of generation, the principal investigator's name, and the laboratory location.[6]

  • Storage:

    • Store the sealed waste container in a designated Satellite Accumulation Area (SAA). This area must be at or near the point of generation and under the control of laboratory personnel.[7][10]

    • The SAA should be a secure, well-ventilated area away from incompatible materials.[9]

    • Partially filled containers may remain in the SAA for up to one year. Full containers must be removed within three days.[7]

  • Arranging for Disposal:

    • Once the container is full or ready for removal, contact your institution's Environmental Health and Safety (EHS) department to schedule a pickup.

    • The recommended and most common final disposal method is incineration by a licensed professional waste disposal service.[1] This process ensures the complete destruction of the organic compound.

Part 5: Emergency Procedures for Spills and Exposure

Accidents require immediate and correct responses to mitigate harm.

In Case of a Spill:

  • Evacuate and Alert: Alert personnel in the immediate area and evacuate if the spill is large or in a poorly ventilated space.

  • Control and Contain: If safe to do so, prevent the spill from spreading. For small powder spills, carefully wipe it up with a damp cloth and place it in the hazardous waste container.[1] For liquid spills, use an inert absorbent material like sand or silica gel.[2]

  • Decontaminate: After material pickup is complete, ventilate the area and wash the spill site.[1]

  • Report: Report the incident to your supervisor and EHS department.

In Case of Personal Exposure:

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, separating the eyelids with fingers. Seek immediate medical attention.[1][2]

  • Skin Contact: Remove all contaminated clothing and flush the affected skin with large amounts of water for at least 15 minutes. Seek medical attention.[1][2]

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[1]

  • Ingestion: If the person is conscious, wash out their mouth with water. Do not induce vomiting. Seek immediate medical attention.[2]

Part 6: Regulatory Compliance

Adherence to these disposal procedures ensures compliance with key federal regulations designed to protect human health and the environment.

  • Environmental Protection Agency (EPA): The EPA's Resource Conservation and Recovery Act (RCRA) governs the management of hazardous waste from "cradle to grave." The procedures outlined in this guide for labeling, storage, and disposal are designed to meet RCRA requirements.[6]

  • Occupational Safety and Health Administration (OSHA): OSHA's Hazard Communication Standard (29 CFR 1910.1200) requires that information about chemical hazards be available to workers.[11] Following the PPE and safe handling guidelines in this document is essential for compliance and, more importantly, for personnel safety.

By integrating these expert-validated procedures into your laboratory's standard operating protocols, you contribute to a culture of safety and uphold the highest standards of scientific and environmental responsibility.

References

  • Central Washington University. Laboratory Hazardous Waste Disposal Guidelines. Available from: [Link]

  • U.S. Environmental Protection Agency (EPA). Laboratory Environmental Sample Disposal Information Document. Available from: [Link]

  • GAIACA. How to Dispose of Chemical Waste in a Lab Correctly. Available from: [Link]

  • University of Rochester Environmental Health and Safety. How to Dispose of Chemical Waste. Available from: [Link]

  • KISHIDA CHEMICAL CO., LTD. Safety Data Sheet - (1-Cyclobutyl-1H-imidazol-5-yl)methanamine hydrochloride. Available from: [Link]

  • U.S. Environmental Protection Agency (EPA). Regulations for Hazardous Waste Generated at Academic Laboratories. Available from: [Link]

  • Washington State University. Standard Operating Procedure - Imidazole. Available from: [Link]

  • Collect and Recycle. Amine Disposal For Businesses. Available from: [Link]

  • U.S. Environmental Protection Agency (EPA). Recommended Methods of Reduction, Neutralization, Recovery, or Disposal of Hazardous Waste: Volume X Organic Compounds. Available from: [Link]

  • Occupational Safety and Health Administration (OSHA). Chemical Hazards and Toxic Substances - Overview. Available from: [Link]

Sources

© Copyright 2026 BenchChem. All Rights Reserved.